molecular formula C6H15ClN2O5 B15598920 D-Glucosamine Oxime Hydrochloride

D-Glucosamine Oxime Hydrochloride

Cat. No.: B15598920
M. Wt: 230.65 g/mol
InChI Key: FBSKNFHFTDIXRN-ALBCHYMBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucosamine Oxime Hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O5 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H15ClN2O5

Molecular Weight

230.65 g/mol

IUPAC Name

(2R,3S,4R,5S,6Z)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride

InChI

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1-;/t3-,4+,5+,6+;/m0./s1

InChI Key

FBSKNFHFTDIXRN-ALBCHYMBSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of D-Glucosamine Oxime Hydrochloride from Chitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of D-Glucosamine Oxime Hydrochloride, a valuable compound in pharmaceutical and biochemical research, derived from chitin (B13524). The process is presented in two core stages: the acid hydrolysis of chitin to produce D-Glucosamine Hydrochloride, followed by the oximation of this intermediate to yield the final product. This guide includes detailed experimental protocols, comparative quantitative data, and process visualizations to support research and development efforts.

Part 1: Synthesis of D-Glucosamine Hydrochloride from Chitin

The primary and most established method for producing D-Glucosamine is through the acid hydrolysis of chitin, a biopolymer readily available from crustacean shells.[1][2] This process involves the depolymerization of chitin into its monomeric units and the simultaneous deacetylation of the N-acetylglucosamine subunits.[1] Concentrated hydrochloric acid is the most common reagent for this transformation.[1][3]

Experimental Workflow: Chitin to D-Glucosamine Hydrochloride

The overall process involves several key stages, from the initial preparation of raw chitin to the purification of the final hydrochloride salt. The workflow below outlines a typical procedure.

G cluster_0 Chitin Preparation cluster_1 Hydrolysis & Purification raw Raw Chitin Source (e.g., Shrimp/Crab Shells) demineral Demineralization (Dilute HCl) raw->demineral Remove CaCO3 deprot Deproteinization (e.g., NaOH solution) demineral->deprot wash_dry Washing & Drying deprot->wash_dry chitin Purified Chitin Powder wash_dry->chitin hydrolysis Acid Hydrolysis chitin->hydrolysis Concentrated HCl, Heat (e.g., 90-95°C) decolor Decolorization (Activated Charcoal) hydrolysis->decolor filter1 Filtration decolor->filter1 evap Concentration/ Evaporation filter1->evap crystal Crystallization (Ethanol Addition) evap->crystal filter2 Filtration & Washing crystal->filter2 product D-Glucosamine HCl filter2->product

Caption: Workflow for D-Glucosamine HCl synthesis from raw chitin.

Detailed Experimental Protocol: Acid Hydrolysis of Chitin

This protocol is a composite of established methods.[3][4][5]

  • Chitin Preparation :

    • Grind raw crustacean shells (e.g., crab or shrimp shells) to a fine powder (-20 to -80 mesh).[2][3]

    • Perform demineralization by treating the powder with an excess of dilute hydrochloric acid (e.g., 6 N HCl) until effervescence ceases. Allow the mixture to stand for 4-6 hours.[4]

    • Filter the residue and wash with water until neutral.

    • Execute deproteinization by submerging the material in a sodium hydroxide (B78521) solution (e.g., 10% wt) for several hours.[6]

    • Filter, wash the resulting chitin with water until the pH is neutral (6-7), and dry in an oven at 50-60°C.[4][6]

  • Acid Hydrolysis :

    • In a reaction vessel, add the dried chitin powder to prewarmed (e.g., 65°C) concentrated hydrochloric acid (37%). A typical acid-to-chitin ratio is 2:1 to 5:1 (w/w or v/w).[3][4]

    • Heat the mixture to approximately 90-95°C with constant stirring. Maintain this temperature for a duration ranging from 75 minutes to 2.5 hours.[3][4] Avoid reflux conditions (>100°C) to prevent product degradation.[3]

  • Purification and Isolation :

    • Cool the resulting slurry to room temperature. The crude product may precipitate.[3]

    • Dilute the hydrolysate with water and add activated charcoal (e.g., 2-4 g per 20-40 g of initial chitin).[3][4] Stir the mixture at approximately 60°C for one hour to decolorize the solution.[3][4]

    • Filter the solution to remove the charcoal and any solid impurities.

    • Concentrate the filtrate by evaporation under reduced pressure at 50°C.[3][4]

    • Induce crystallization by adding 95% ethanol (B145695) to the concentrated solution.[3][4] The crystalline D-Glucosamine Hydrochloride will precipitate.

    • Filter the white crystals, wash with 95% ethanol, and dry in an oven to obtain the final product.[3][4]

Quantitative Data: Comparison of Hydrolysis Conditions

The yield and purity of D-Glucosamine Hydrochloride are highly dependent on the reaction conditions. The following table summarizes data from various reported methodologies.

Chitin SourceAcid & ConditionsSolid:Liquid Ratio (g/mL)Time (h)Temp (°C)Yield (%)Purity (%)Reference
Chitosan14.4% w/v HCl1:3068012-[7]
Not SpecifiedConc. HCl (37%)1:5 (w/v)290--[1]
Not SpecifiedConc. HCl1:2 (w/w)1.259569.7100[3]
Crab ShellsConc. HCl1:5 (w/v)2.510060-70-[4]
Horseshoe Crab14% HCl1:9 (w/v)490--[2]
Shrimp Shells12 M HCl1:20-855896.9-99.7[5][6]

Part 2: Synthesis of this compound

The conversion of D-Glucosamine to its oxime derivative involves a standard reaction between the aldehyde group of the sugar and hydroxylamine (B1172632).[8] This reaction transforms the carbonyl group into a C=N-OH functional group, yielding the corresponding oxime.[9] While specific literature detailing the optimization of this reaction for D-Glucosamine is sparse, the synthesis can be reliably performed based on general protocols for sugar oximation.[8][10]

Logical Relationship: Oximation Reaction

The core of this synthesis step is the nucleophilic addition of hydroxylamine to the aldehyde group of glucosamine (B1671600), followed by dehydration to form the oxime.

G reactant1 D-Glucosamine HCl (Contains R-CH=O group) product D-Glucosamine Oxime HCl (Contains R-CH=N-OH group) reactant1->product Reaction in solvent (e.g., Ethanol, Water) reactant2 Hydroxylamine HCl (NH2OH·HCl) reactant2->product catalyst Base or Catalyst (e.g., Pyridine (B92270), NaOAc) catalyst->product

Caption: Chemical transformation of D-Glucosamine to its oxime.

General Experimental Protocol: Oximation

The following is a generalized protocol for the oximation of D-Glucosamine Hydrochloride. Researchers should consider this a starting point for optimization.

  • Reactant Preparation : Dissolve D-Glucosamine Hydrochloride in a suitable solvent, such as water or anhydrous ethanol.[8][10]

  • Oximation Reaction : Add hydroxylamine hydrochloride to the solution. A base, such as pyridine or sodium ethoxide, may be required to neutralize the hydrochloride and free the hydroxylamine for reaction.[8][10][11] The reaction can be conducted at temperatures ranging from room temperature to 90°C.[12]

  • Reaction Monitoring : The progress of the reaction can be monitored using appropriate analytical techniques (e.g., TLC, HPLC).

  • Isolation and Purification : Upon completion, the this compound can be purified by recrystallization from water or ethanol to yield a white to off-white crystalline powder.[8][13]

Product Specifications: this compound

Since detailed experimental yield and purity data for the synthesis are not widely published, the following table summarizes typical specifications for the commercially available product.

PropertySpecificationReference
Purity ≥ 98% (HPLC)[13][14]
Molecular Formula C₆H₁₄N₂O₅·HCl[13][14]
Molecular Weight 230.65 g/mol [13][14]
Appearance White to off-white crystalline powder[13]
Optical Rotation [α]20/D = -5 to -9° (c=2 in H₂O)[13]
Storage Room Temperature[13]

Conclusion

The synthesis pathway from chitin to this compound is a robust two-stage process. The initial hydrolysis of chitin to D-Glucosamine Hydrochloride is well-documented, allowing for high-yield and high-purity production through optimized acid hydrolysis conditions. The subsequent oximation step, while less specifically detailed in the literature for this particular substrate, follows established chemical principles for sugar modification. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to produce and further investigate this promising glucosamine derivative.

References

In-Depth Technical Guide to the Physicochemical Properties of D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucosamine Oxime Hydrochloride is a derivative of D-glucosamine, a naturally occurring amino sugar. This technical guide provides a comprehensive overview of its core physicochemical properties, including molecular structure, solubility, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are presented to support researchers in its application for further studies. This document is intended to serve as a valuable resource for scientists and professionals engaged in biochemical research and drug development, offering foundational data and methodologies for the investigation of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Key physicochemical data for this compound are summarized in the table below, with comparative data for the parent compound, D-Glucosamine Hydrochloride, provided for context.

PropertyThis compoundD-Glucosamine Hydrochloride
Molecular Formula C₆H₁₄N₂O₅·HCl[1]C₆H₁₃NO₅·HCl
Molecular Weight 230.65 g/mol [1]215.63 g/mol
Appearance White to off-white crystalline powder[1]White powder/crystals
Melting Point Not explicitly found in searches190-194 °C (decomposes)[2]
Solubility Soluble in water (from ¹H NMR data preparation)[3]Water: 100 mg/mL
Optical Rotation [α]20/D = -5 to -9° (c=2 in H₂O)[1]+72.5° (c=2, H₂O, 5hrs)[2]
Storage Room temperature[1]Room temperature
Purity (by HPLC) ≥ 98%[1]≥99%

Experimental Protocols

Synthesis of this compound

The synthesis of sugar oximes, including this compound, generally involves the reaction of the parent sugar with hydroxylamine (B1172632).[4][5] While a specific detailed protocol for this compound was not found in the provided search results, a general procedure can be adapted from the synthesis of other sugar oximes.[4]

General Protocol for the Preparation of Sugar Oximes:

  • Preparation of Hydroxylamine Solution: A solution of free hydroxylamine is typically prepared by neutralizing hydroxylamine hydrochloride with a base, such as sodium ethoxide, in an anhydrous alcohol like ethanol.[4]

  • Reaction with Sugar: The parent sugar, in this case, D-Glucosamine Hydrochloride, is dissolved in a suitable solvent (e.g., anhydrous ethanol).

  • Condensation Reaction: The hydroxylamine solution is then added dropwise to the sugar solution. The reaction mixture is stirred at room temperature for a period ranging from several hours to a few days, depending on the reactivity of the sugar.[4]

  • Crystallization and Isolation: The resulting oxime may crystallize directly from the reaction mixture or require concentration of the solvent and/or addition of a non-solvent to induce precipitation. The crystalline product is then collected by filtration, washed with a cold solvent, and dried.

Diagram of the General Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product D-Glucosamine HCl D-Glucosamine HCl Reaction Reaction D-Glucosamine HCl->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction Purification Purification Reaction->Purification D-Glucosamine Oxime HCl D-Glucosamine Oxime HCl Purification->D-Glucosamine Oxime HCl

Caption: General workflow for the synthesis of this compound.

Characterization Methods

¹H NMR spectroscopy is a crucial technique for the structural confirmation of this compound.

Experimental Parameters from Literature:

  • Instrument: 399.65 MHz NMR Spectrometer[3]

  • Sample Preparation:

    • 0.030 g of this compound dissolved in 0.5 ml of D₂O.[3]

    • 0.037 g of this compound dissolved in 0.5 ml of DMSO-d₆.[3]

  • Observed Chemical Shifts (in D₂O): δ 7.608, 4.24, 4.23, 3.843, 3.782, 3.68, 3.65 ppm.[3]

  • Observed Chemical Shifts (in DMSO-d₆): δ 11.5, 7.393, 3.954, 3.871, 3.582, 3.51, 3.45, 3.293 ppm.[3]

Diagram of NMR Characterization Workflow:

G Sample D-Glucosamine Oxime HCl Dissolution Dissolve in D₂O or DMSO-d₆ Sample->Dissolution NMR_Acquisition Acquire ¹H NMR Spectrum Dissolution->NMR_Acquisition Data_Analysis Analyze Chemical Shifts and Coupling Constants NMR_Acquisition->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation

Caption: Workflow for NMR-based structural confirmation.

HPLC is utilized to determine the purity of this compound. While a specific method for the oxime derivative is not detailed in the search results, methods for the parent compound can be adapted.

General HPLC Method for Glucosamine (B1671600) Analysis:

  • Column: A zwitter-ionic hydrophilic interaction liquid chromatography (HILIC) column is often effective for separating polar compounds like glucosamine derivatives.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[6]

  • Detection: A Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can be used for the detection of underivatized glucosamine and its derivatives.[6][7] Pre-column derivatization with a UV-active agent like FMOC-Su can also be employed for UV detection.[8]

  • Flow Rate and Temperature: These parameters are optimized to achieve good separation, with typical values around 0.3 mL/min and 40°C, respectively.[6]

Diagram of HPLC Purity Analysis Workflow:

G Sample_Prep Prepare Sample Solution HPLC_Injection Inject into HPLC System Sample_Prep->HPLC_Injection Chromatographic_Separation Separation on Column HPLC_Injection->Chromatographic_Separation Detection Detect with CAD, RI, or UV Chromatographic_Separation->Detection Purity_Determination Determine Purity Detection->Purity_Determination

Caption: Workflow for HPLC purity analysis.

Mass spectrometry can be used to confirm the molecular weight of this compound. For the related compound D-Glucosamine, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been used.[9][10]

General Mass Spectrometry Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent and infused directly or eluted from an HPLC column.

  • Ionization: The molecules are ionized using a soft ionization technique like ESI or APCI to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as its parent compound, D-glucosamine. However, research on glucosamine and its derivatives provides insights into potential biological roles.

Glucosamine itself is known to influence several signaling pathways. For instance, it can inhibit the IL-1β-stimulated production of matrix metalloproteases (MMPs) in human chondrocytes by affecting the phosphorylation of MAP kinases (MAPK), specifically c-jun amino-terminal kinase (JNK) and p38.[11] This, in turn, can modulate the activity of the AP-1 transcription factor.[11]

Furthermore, glucosamine has been shown to attenuate the activation of the NF-κB signaling pathway, which plays a critical role in inflammation.[12][13] This effect is thought to be mediated by an increase in protein O-GlcNAcylation.[12] Glucosamine can also influence the IGF-1R/Akt signaling pathway, which is involved in cell growth and proliferation.[14]

The oxime functional group can enhance the reactivity of the molecule, making this compound a valuable intermediate in medicinal chemistry for the development of new therapeutic agents.[1]

Diagram of a Potential Signaling Pathway Influenced by Glucosamine Derivatives:

G Glucosamine_Derivative Glucosamine Derivative (e.g., D-Glucosamine Oxime) MAPK_Pathway MAPK Pathway (JNK, p38) Glucosamine_Derivative->MAPK_Pathway inhibits NFkB_Pathway NF-κB Pathway Glucosamine_Derivative->NFkB_Pathway inhibits IL1b IL-1β IL1b->MAPK_Pathway activates IL1b->NFkB_Pathway activates AP1 AP-1 MAPK_Pathway->AP1 activates Inflammation Inflammatory Response NFkB_Pathway->Inflammation promotes MMPs MMP Production AP1->MMPs induces MMPs->Inflammation contributes to

References

An In-depth Technical Guide to D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine Oxime Hydrochloride (CAS Number: 54947-34-1) is a derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for glycosaminoglycans, essential components of cartilage and other connective tissues. The introduction of an oxime functional group enhances the reactivity of the parent molecule, making it a valuable intermediate in medicinal chemistry and a compound of interest for various therapeutic applications.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activities, and relevant experimental protocols for this compound, with a focus on its potential in drug development, particularly in the context of inflammatory conditions like osteoarthritis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 54947-34-1[2]
Molecular Formula C₆H₁₄N₂O₅·HCl[2]
Molecular Weight 230.65 g/mol [2]
Appearance White to off-white crystalline powderChem-Impex
Purity ≥98% (HPLC)[3]
Storage Store at 10°C - 25°C in a well-closed container.[2]

Synthesis and Characterization

Synthesis

The synthesis of this compound involves the reaction of D-Glucosamine Hydrochloride with a hydroxylamine (B1172632) salt in a suitable solvent. The aldehyde group of the open-chain form of D-glucosamine reacts with hydroxylamine to form the corresponding oxime.[4][5][6]

A general experimental workflow for the synthesis is outlined below:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Isolation d_glucosamine D-Glucosamine Hydrochloride reaction_mixture Reaction Mixture d_glucosamine->reaction_mixture hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reaction_mixture solvent Aqueous or Alcoholic Solvent solvent->reaction_mixture base Base (e.g., Sodium Acetate) base->reaction_mixture heating Heating with Stirring (e.g., 75-78°C) reaction_mixture->heating monitoring Reaction Monitoring (e.g., TLC, HPLC) heating->monitoring cooling Cooling to Room Temperature monitoring->cooling crystallization Crystallization cooling->crystallization filtration Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying product D-Glucosamine Oxime Hydrochloride drying->product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Analytical TechniqueKey ObservationsReference
¹H NMR (in D₂O) Characteristic peaks for the oxime proton and the sugar ring protons. The spectrum can be complex due to the presence of anomers.[7]
HPLC A primary method for purity assessment, often with a purity of ≥98%.[3] Various methods exist for the analysis of glucosamine (B1671600) and its derivatives.[8][9][10][11]

Biological Activity and Mechanism of Action

D-Glucosamine and its derivatives have been extensively studied for their chondroprotective and anti-inflammatory properties, making them relevant for the management of osteoarthritis.[12][13][14] The primary mechanism of action is believed to involve the modulation of inflammatory signaling pathways, particularly the inhibition of Nuclear Factor-kappa B (NF-κB).[15][16][17]

Anti-inflammatory Effects

Studies on glucosamine derivatives have demonstrated their ability to suppress the production of pro-inflammatory mediators in various cell types, including chondrocytes, macrophages, and microglia.[15][18] This is achieved through the inhibition of key inflammatory enzymes and cytokines.

Mediator/EnzymeEffect of Glucosamine DerivativesCell Type(s)Reference
Nitric Oxide (NO) Inhibition of LPS-induced productionBV2 microglia, RAW264.7 macrophages[15]
iNOS, COX-2 Inhibition of LPS-induced upregulationRAW264.7 macrophages[15]
IL-6, TNF-α, IL-1β Inhibition of LPS-induced upregulationRAW264.7 macrophages[15]
MMPs Inhibition of synthesisChondrocytes[19]
Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of glucosamine derivatives are largely attributed to their interference with the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Glucosamine derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[15][16][20] The proposed mechanism involves the inhibition of IκB kinase (IKK) activity, which is crucial for the activation of NF-κB.[16][17]

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Nuclear Events stimulus LPS / TNF-α IKK IKK Complex stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocation degradation Proteasomal Degradation IkBa_p->degradation NFkB_nuc NF-κB nucleus->NFkB_nuc DNA DNA NFkB_nuc->DNA Binding transcription Gene Transcription DNA->transcription cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) transcription->cytokines D_Glucosamine D-Glucosamine Oxime HCl D_Glucosamine->IKK Inhibition

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay

This protocol describes a general method to assess the anti-inflammatory activity of this compound in a macrophage cell line.

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only treated wells as controls.

  • Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

G start Start culture Culture RAW264.7 cells start->culture seed Seed cells in 96-well plate culture->seed adhere Incubate overnight seed->adhere treat Pre-treat with D-Glucosamine Oxime HCl adhere->treat stimulate Stimulate with LPS treat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect Collect supernatant incubate_24h->collect griess Add Griess Reagent collect->griess read Measure absorbance at 540 nm griess->read analyze Analyze data read->analyze end End analyze->end

Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.

In Vitro Collagen Production Assay (Sirius Red Method)

This protocol provides a method to quantify total collagen production by fibroblasts in cell culture.[21]

Objective: To measure the effect of this compound on collagen synthesis in a fibroblast cell line (e.g., NIH-3T3).

Materials:

  • NIH-3T3 fibroblast cell line

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Sirius Red dye solution (0.1% in saturated picric acid)

  • 0.5 M NaOH

  • 24-well cell culture plates

Procedure:

  • Cell Culture and Seeding: Culture and seed NIH-3T3 cells in 24-well plates as described for the anti-inflammatory assay.

  • Treatment: Treat the cells with this compound at various concentrations for 48-72 hours.

  • Collagen Staining:

    • Remove the culture medium and wash the cell layer with PBS.

    • Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.

    • Add 500 µL of Sirius Red solution to each well and incubate for 1 hour at room temperature.

    • Aspirate the staining solution and wash extensively with 0.1 M HCl to remove unbound dye.

  • Dye Elution: Add 500 µL of 0.5 M NaOH to each well to dissolve the bound dye.

  • Quantification: Transfer the solution to a 96-well plate and measure the absorbance at 540 nm.

  • Data Analysis: Correlate the absorbance to a standard curve of known collagen concentrations to quantify the amount of collagen produced.

Applications and Future Directions

This compound holds promise in several areas of research and development:

  • Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for the development of novel therapeutics for osteoarthritis and other inflammatory joint disorders.[1]

  • Dietary Supplements: It can be formulated into joint health supplements, potentially offering a synergistic effect with other chondroprotective agents.[1]

  • Cosmetics: Its potential to stimulate collagen production and improve skin hydration makes it an interesting ingredient for anti-aging skincare products.

  • Biochemical Research: It serves as a valuable tool for studying carbohydrate metabolism and cellular signaling pathways.[1]

Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring its potential in other inflammatory and degenerative diseases.

Conclusion

This compound is a versatile derivative of a naturally occurring amino sugar with significant potential in pharmaceutical and nutraceutical applications. Its well-defined physicochemical properties, coupled with its demonstrated anti-inflammatory and chondroprotective activities, make it a compelling subject for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

The Enigmatic Cellular Role of D-Glucosamine Oxime Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucosamine and its derivatives are of significant interest in cellular biology and drug development, primarily for their roles in inflammation, cartilage health, and metabolic pathways. While the biological activities of D-glucosamine and its common salts are widely studied, D-Glucosamine Oxime Hydrochloride remains a more enigmatic compound. This technical guide provides an in-depth overview of the known biological roles of D-glucosamine and its hydrochloride salt as a foundational framework. It further explores the potential implications of the oxime hydrochloride modification, drawing from established principles of organic and medicinal chemistry. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape and to highlight areas for future investigation into the specific cellular functions of this compound.

Introduction to D-Glucosamine and Its Derivatives

D-glucosamine is an amino sugar that serves as a fundamental building block for the biosynthesis of a variety of macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans (GAGs).[1] It is naturally present in almost all human tissues and is a key intermediate in the synthesis of proteoglycans, which are essential components of the extracellular matrix.[1] Due to its physiological significance, D-glucosamine and its salts, particularly D-Glucosamine Hydrochloride and D-Glucosamine Sulfate, have been extensively investigated for their therapeutic potential, most notably in the management of osteoarthritis.[2][3]

This compound is a derivative of D-glucosamine where the aldehyde group of the open-chain form of the sugar is converted into an oxime. This modification introduces a new functional group that can alter the molecule's chemical properties, such as its reactivity and stability, and potentially its biological activity.[4] While commercially available as a biochemical reagent, detailed studies on its specific biological role in cells are limited.[5] This guide will, therefore, focus on the well-documented activities of the parent molecule, D-glucosamine, and its hydrochloride salt, and then extrapolate the potential consequences of the oxime functionalization.

The Central Role of D-Glucosamine in the Hexosamine Biosynthetic Pathway

The primary metabolic fate of D-glucosamine within the cell is its entry into the Hexosamine Biosynthetic Pathway (HBP). This pathway is a critical nutrient-sensing pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.

Upon entering the cell, D-glucosamine is phosphorylated by hexokinase to form glucosamine-6-phosphate, bypassing the rate-limiting step of the HBP, which is the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate by glutamine:fructose-6-phosphate amidotransferase (GFAT).[6] Glucosamine-6-phosphate is then converted through a series of enzymatic reactions to the final product of the HBP, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).

UDP-GlcNAc is an essential substrate for post-translational modifications, including:

  • N-linked glycosylation: The addition of oligosaccharides to asparagine residues of proteins in the endoplasmic reticulum and Golgi apparatus, crucial for protein folding, stability, and function.

  • O-linked glycosylation: The attachment of N-acetylgalactosamine to serine or threonine residues.

  • O-GlcNAcylation: The dynamic addition of a single N-acetylglucosamine to serine or threonine residues of nuclear and cytoplasmic proteins, a process analogous to phosphorylation that regulates a wide array of cellular processes, including transcription, signal transduction, and cell cycle progression.

By directly feeding into the HBP, D-glucosamine can significantly influence the levels of UDP-GlcNAc and, consequently, the extent of protein glycosylation and O-GlcNAcylation, thereby impacting numerous cellular functions.

Hexosamine_Biosynthetic_Pathway cluster_Cell Cytosol cluster_Products Cellular Processes Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glucosamine (B1671600) D-Glucosamine Glucosamine->Glucosamine6P Hexokinase (Bypass) GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GNA1 AcetylCoA Acetyl-CoA AcetylCoA->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UAP1/AGX1 UTP UTP UTP->UDP_GlcNAc N_Glycosylation N-linked Glycosylation UDP_GlcNAc->N_Glycosylation O_Glycosylation O-linked Glycosylation UDP_GlcNAc->O_Glycosylation O_GlcNAcylation O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation

Figure 1. The Hexosamine Biosynthetic Pathway and the entry point of D-Glucosamine.

Anti-inflammatory Effects via Modulation of NF-κB Signaling

A significant body of research points to the anti-inflammatory properties of D-glucosamine, primarily through its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

The proposed mechanisms by which D-glucosamine inhibits NF-κB activation include:

  • Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals (e.g., IL-1β, TNF-α), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. D-glucosamine has been shown to prevent the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.

  • Inhibition of NF-κB Nuclear Translocation: Studies have demonstrated that D-glucosamine can inhibit the nuclear translocation of the p50 and p65 subunits of NF-κB.[8]

  • O-GlcNAcylation of NF-κB Subunits: Increased flux through the HBP due to D-glucosamine supplementation can lead to O-GlcNAcylation of NF-κB subunits, which may interfere with their ability to bind to DNA and activate transcription.

By suppressing NF-κB activation, D-glucosamine can downregulate the expression of key inflammatory mediators, including:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are potent inflammatory molecules.

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a mediator of inflammation and cellular damage.

  • Pro-inflammatory Cytokines: Such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

NFkB_Inhibition cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., IL-1β, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active IkB_P P-IκBα Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocation Glucosamine D-Glucosamine Glucosamine->IKK Inhibits Glucosamine->NFkB_active Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter mRNA Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) DNA->mRNA Transcription

Figure 2. Proposed mechanism of NF-κB inhibition by D-Glucosamine.

This compound: Potential Implications of the Oxime Moiety

While specific studies on the biological effects of this compound are scarce, the introduction of the oxime functional group (-C=N-OH) in place of the aldehyde has several potential implications for its cellular activity compared to D-glucosamine.

  • Altered Cellular Uptake and Metabolism: The oxime group changes the polarity and steric properties of the molecule. This could affect its transport across the cell membrane, which for D-glucosamine, is thought to occur via glucose transporters. Furthermore, the stability of the oxime may differ from the hemiacetal form of glucosamine, potentially altering its metabolic fate. It is unclear if D-Glucosamine Oxime can be readily converted back to D-glucosamine within the cell to enter the HBP.

  • Potential for Direct Inhibition of Enzymes: Oximes are known to be reactive functional groups and can act as inhibitors of certain enzymes. It is plausible that this compound could have direct inhibitory effects on cellular targets that are distinct from those of D-glucosamine.

  • Use in Bioconjugation: Oxime ligation is a widely used chemoselective reaction in bioconjugation to link molecules to proteins, lipids, or other biomolecules.[9] While this compound itself is a small molecule, its oxime group could potentially react with endogenous aldehydes or ketones within the cell, although the significance of such reactions in a physiological context is unknown.

  • Modified Pharmacokinetics and Pharmacodynamics: The oxime hydrochloride salt form will have different solubility and stability profiles compared to D-glucosamine or its other salts, which would influence its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability and therapeutic efficacy.

Quantitative Data on D-Glucosamine and Its Derivatives

Currently, there is a lack of specific quantitative data, such as IC50 values, for this compound in the scientific literature. The following table summarizes some of the reported quantitative effects of D-Glucosamine Hydrochloride from in vitro studies.

ParameterCell TypeTreatmentEffectConcentrationReference
NO Production Rat Intervertebral Disc Nucleus CellsIL-1β stimulated90% reductionNot specified[10]
PGE₂ Production Rat Intervertebral Disc Nucleus CellsIL-1β stimulated91% reductionNot specified[10]
IL-6 Production Rat Intervertebral Disc Nucleus CellsIL-1β stimulated89% reductionNot specified[10]
Superoxide Radical Scavenging In vitro chemical assayN/A83.74% scavenging0.8 mg/mL[11]
Hydroxyl Radical Scavenging In vitro chemical assayN/A54.89% scavenging3.2 mg/mL[11]

Note: This data pertains to D-Glucosamine Hydrochloride and should not be directly extrapolated to this compound without experimental verification.

Experimental Protocols

Detailed experimental protocols for investigating the biological effects of this compound are not currently published. However, standard assays used to study D-Glucosamine Hydrochloride can be adapted.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Methodology:

  • Seed cells (e.g., RAW 264.7 macrophages, human chondrocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a serial dilution to the desired concentrations.

  • Remove the culture medium from the wells and replace it with a medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the cells for 24, 48, or 72 hours.

  • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 to each well and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

NF-κB Activation Assay (Western Blot for IκBα Degradation)

Objective: To assess the effect of this compound on the degradation of IκBα, an indicator of NF-κB activation.

Methodology:

  • Culture cells to 80-90% confluency in 6-well plates.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL IL-1β or 1 µg/mL LPS) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against IκBα overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the IκBα signal to a loading control such as β-actin or GAPDH.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Downstream Analysis Start Seed Cells in Multi-well Plate Pretreat Pre-treat with D-Glucosamine Oxime HCl Start->Pretreat Stimulate Stimulate with Pro-inflammatory Agent Pretreat->Stimulate Lyse Cell Lysis & Protein Quantification Stimulate->Lyse qPCR RT-qPCR (for COX-2, iNOS mRNA) Stimulate->qPCR RNA Isolation ELISA ELISA (for IL-6, PGE₂ in supernatant) Stimulate->ELISA Collect Supernatant WB Western Blot (for IκBα, p-p65, etc.) Lyse->WB

Figure 3. General experimental workflow for studying the anti-inflammatory effects.

Conclusion and Future Directions

The biological role of D-glucosamine and its hydrochloride salt in cellular processes, particularly the hexosamine biosynthetic pathway and NF-κB-mediated inflammation, is well-established. These compounds serve as valuable tools for studying cellular metabolism and inflammation and hold therapeutic promise for conditions like osteoarthritis.

In contrast, the specific biological functions of this compound remain largely unexplored. The introduction of the oxime moiety has the potential to significantly alter its interaction with cellular components, its metabolic fate, and its overall pharmacological profile.

Future research should focus on elucidating the specific cellular effects of this compound. Key areas of investigation include:

  • Cellular Uptake and Metabolism: Determining the mechanisms of cellular entry and whether it is metabolized to D-glucosamine.

  • Impact on the Hexosamine Biosynthetic Pathway: Assessing its ability to modulate UDP-GlcNAc levels and protein glycosylation.

  • NF-κB Signaling: Investigating its effects on NF-κB activation and comparing its potency to D-glucosamine.

  • Identification of Novel Targets: Screening for unique cellular targets that may be inhibited by the oxime-containing structure.

  • In Vivo Studies: Evaluating its pharmacokinetic profile and therapeutic efficacy in animal models of inflammatory diseases.

A thorough investigation into these areas will be crucial to understanding the unique biological role of this compound and unlocking its potential for therapeutic applications.

References

An In-depth Technical Guide to the Molecular Structure and Isomers of D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine oxime hydrochloride is a derivative of D-glucosamine, an amino sugar that is a fundamental component of various biological macromolecules. The introduction of an oxime functional group imparts unique chemical properties, making it a molecule of interest in medicinal chemistry and drug development. Understanding its molecular structure and the equilibrium of its various isomeric forms is crucial for predicting its reactivity, biological activity, and for the development of analytical methods. This guide provides a comprehensive overview of the molecular structure, potential isomers, and relevant experimental considerations for this compound.

Molecular Structure

The fundamental structure of this compound consists of a D-glucosamine backbone where the aldehyde group at the C1 position has been converted into an oxime. The molecule exists as a hydrochloride salt, with the amine group typically protonated.

Chemical Formula: C₆H₁₄ClN₂O₅

Molecular Weight: 228.63 g/mol

CAS Number: 54947-34-1

The stereochemistry of the parent D-glucosamine is retained, with the characteristic configuration at the chiral centers. The key structural feature for isomerism is the C1 carbon, which is involved in both the oxime linkage and, in its cyclic form, the anomeric center.

Isomerism in D-Glucosamine Oxime

In solution, D-Glucosamine Oxime is expected to exist as a complex equilibrium mixture of four main types of isomers: two cyclic anomers (α and β) and two open-chain geometric isomers (E and Z). This is analogous to the behavior of other aldose oximes in aqueous environments.

Cyclic Isomers: Anomers (α and β)

The pyranose ring of the glucosamine (B1671600) moiety can exist in two anomeric forms, designated as α and β. These isomers differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). While the open-chain form is necessary for the formation of the oxime, the molecule can subsequently cyclize to form the more stable six-membered pyranose ring.

Open-Chain Isomers: Geometric Isomers (E and Z)

The carbon-nitrogen double bond (C=N) of the oxime group restricts rotation, leading to the formation of two geometric isomers, designated as E and Z (historically referred to as syn and anti). The relative orientation of the hydroxyl group of the oxime and the C2 carbon of the glucosamine backbone determines the E/Z configuration.

The interplay between these isomeric forms is a dynamic equilibrium in solution. The following diagram illustrates the relationship between the different isomers.

G cluster_cyclic Cyclic Hemiacetal Open-Chain (Aldehyde) Open-Chain (Aldehyde) E-Oxime E-Oxime Open-Chain (Aldehyde)->E-Oxime H₂NOH·HCl Z-Oxime Z-Oxime Open-Chain (Aldehyde)->Z-Oxime H₂NOH·HCl α-Anomer α-Anomer Open-Chain (Aldehyde)->α-Anomer Cyclization β-Anomer β-Anomer Open-Chain (Aldehyde)->β-Anomer Cyclization E-Oxime->Z-Oxime Isomerization α-Anomer->β-Anomer Mutarotation

Figure 1: Isomeric forms of D-Glucosamine Oxime in solution.

Quantitative Data on Isomer Distribution

A study on N-acetylglucosamine oxime, a derivative of D-glucosamine, reported the following isomer distribution in deuterated methanol (B129727) (CD₃OD)[1]:

IsomerPercentage (%)
(E)-Oxime64
(Z)-Oxime21
α-Anomer0
β-Anomer15
Table 1: Isomer distribution of N-acetylglucosamine oxime in CD₃OD.[1]

It is important to note that the equilibrium can be influenced by factors such as solvent, pH, and temperature. For D-glucosamine itself, the anomeric equilibrium in D₂O is reported to be approximately 60% α-anomer and 40% β-anomer.[2] The presence of the oxime functionality is expected to significantly shift this equilibrium towards the open-chain forms.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol specifically for the synthesis of this compound is not extensively documented. However, a general and adaptable procedure can be derived from standard methods for the oximation of aldehydes and ketones. The synthesis involves a two-step conceptual process: the preparation of D-glucosamine hydrochloride from a readily available source like chitin (B13524), followed by the oximation reaction.

Step 1: Preparation of D-Glucosamine Hydrochloride from Chitin (Adapted from Organic Syntheses Procedure) [3]

  • Deproteinization and Demineralization of Chitin: Raw chitin-containing material (e.g., crab shells) is treated with dilute acid (e.g., HCl) to remove minerals and then with a base (e.g., NaOH) to remove proteins.

  • Hydrolysis of Chitin: The purified chitin is hydrolyzed with concentrated hydrochloric acid with heating. This process cleaves the glycosidic bonds and removes the acetyl groups to yield D-glucosamine hydrochloride.

  • Purification: The resulting solution is decolorized with activated charcoal and the D-glucosamine hydrochloride is crystallized, typically by the addition of ethanol (B145695).

Step 2: Oximation of D-Glucosamine Hydrochloride

This protocol is an adaptation of general methods for oxime formation.[4][5][6]

  • Dissolution: Dissolve D-glucosamine hydrochloride in a suitable solvent, such as aqueous ethanol or methanol.

  • Addition of Hydroxylamine (B1172632): Add a molar excess of hydroxylamine hydrochloride to the solution.

  • Base Addition: Slowly add a weak base, such as sodium acetate (B1210297) or potassium carbonate, to neutralize the hydrochloride salt of both the starting material and the hydroxylamine, and to catalyze the reaction. The pH is typically maintained in the range of 4-6 for optimal oxime formation.[6]

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-70°C) for several hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

The following diagram outlines the general experimental workflow for the synthesis.

G cluster_step1 Step 1: Preparation of D-Glucosamine HCl cluster_step2 Step 2: Oximation Chitin Chitin Deproteinization Deproteinization Chitin->Deproteinization Base Treatment Demineralization Demineralization Deproteinization->Demineralization Acid Treatment Hydrolysis Hydrolysis Demineralization->Hydrolysis Conc. HCl, Heat Purification Purification Hydrolysis->Purification Charcoal, Crystallization D_Glucosamine_HCl D_Glucosamine_HCl Purification->D_Glucosamine_HCl Yields Reaction_Mixture Reaction_Mixture D_Glucosamine_HCl->Reaction_Mixture Dissolve in Solvent Heating Heating Reaction_Mixture->Heating Stir, ~60-70°C Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Reaction_Mixture Base Base Base->Reaction_Mixture e.g., NaOAc Workup Workup Heating->Workup Monitor by TLC D_Glucosamine_Oxime_HCl D_Glucosamine_Oxime_HCl Workup->D_Glucosamine_Oxime_HCl Recrystallization

Figure 2: Experimental workflow for the synthesis of D-Glucosamine Oxime HCl.
Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple isomers. Key diagnostic signals would include:

    • The C1-H proton of the α-anomer (typically a doublet around 5.2-5.5 ppm).

    • The C1-H proton of the β-anomer (typically a doublet around 4.6-4.9 ppm).

    • The C1-H proton of the E and Z-oximes (in the range of 6.5-7.5 ppm).

    • The chemical shifts of the protons on the sugar ring (typically in the 3.0-4.5 ppm range).

  • ¹³C NMR: The carbon NMR spectrum would also show multiple signals for each carbon due to the isomeric mixture. The anomeric carbon (C1) signals for the α and β forms are typically found between 90-100 ppm. The C1 carbon of the oxime isomers would likely appear further downfield.

X-ray Crystallography:

Single-crystal X-ray diffraction would provide the most definitive structural information, including the absolute configuration of the chiral centers, the geometry of the oxime group (E or Z), and the conformation of the pyranose ring in the solid state. However, obtaining suitable single crystals of this compound may be challenging due to the presence of multiple isomers in solution.

Signaling Pathways and Logical Relationships

While this compound does not directly participate in known signaling pathways in the same manner as complex biomolecules, its structural relationship to D-glucosamine is significant. D-glucosamine is a precursor in the hexosamine biosynthesis pathway, which is involved in the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for glycosylation reactions that modulate numerous cellular signaling pathways. The logical relationship is that this compound is a synthetic derivative that may be investigated for its potential to interact with or modulate enzymes and receptors that recognize D-glucosamine or its metabolites.

The following diagram illustrates the logical relationship of this compound to the hexosamine biosynthesis pathway.

G D_Glucosamine D_Glucosamine D_Glucosamine_Oxime_HCl D_Glucosamine_Oxime_HCl D_Glucosamine->D_Glucosamine_Oxime_HCl Synthetic Precursor for Hexosamine_Pathway Hexosamine_Pathway D_Glucosamine->Hexosamine_Pathway Enters D_Glucosamine_Oxime_HCl->Hexosamine_Pathway Potential Modulator of UDP_GlcNAc UDP_GlcNAc Hexosamine_Pathway->UDP_GlcNAc Produces Glycosylation Glycosylation UDP_GlcNAc->Glycosylation Substrate for

Figure 3: Logical relationship of D-Glucosamine Oxime HCl to the Hexosamine Biosynthesis Pathway.

Conclusion

This compound is a multifaceted molecule with a rich stereochemistry. While specific experimental data for this compound is sparse in the current literature, a comprehensive understanding of its structure and isomeric forms can be extrapolated from closely related analogs. The provided information on its molecular structure, the equilibrium of its anomeric and geometric isomers, and generalized experimental protocols serves as a foundational guide for researchers. Further investigation, particularly detailed NMR and X-ray crystallographic studies, is warranted to fully elucidate the properties of this promising compound for applications in drug discovery and development.

References

D-Glucosamine Oxime Hydrochloride: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Glucosamine Oxime Hydrochloride, a derivative of the naturally occurring amino sugar D-glucosamine, is a compound of increasing interest in pharmaceutical and nutraceutical research. Its potential applications in joint health and as an intermediate in organic synthesis necessitate a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended to support researchers, scientists, and drug development professionals. Due to a scarcity of publicly available data specific to this compound, this guide also includes relevant information on the parent compound, D-Glucosamine Hydrochloride, to provide a comparative context. Detailed experimental protocols for solubility determination, stability testing, and a proposed synthesis method are presented.

Introduction

D-Glucosamine and its salts have been extensively studied for their role in supporting joint health and managing symptoms of osteoarthritis[1]. The modification of D-glucosamine's structure, such as the formation of an oxime at the anomeric carbon, can significantly alter its chemical and biological properties, including reactivity, bioavailability, and stability. This compound is emerging as a compound of interest for its potential as a novel therapeutic agent and a versatile synthetic intermediate[1]. A comprehensive understanding of its solubility and stability is paramount for formulation development, manufacturing, and ensuring the quality and efficacy of any potential therapeutic product.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its parent compound, D-Glucosamine Hydrochloride, is presented in Table 1.

Table 1: Physicochemical Properties of this compound and D-Glucosamine Hydrochloride

PropertyThis compoundD-Glucosamine Hydrochloride
CAS Number 54947-34-1[2][3]66-84-2[4]
Molecular Formula C₆H₁₄N₂O₅·HCl[2][3]C₆H₁₄ClNO₅[4]
Molecular Weight 230.65 g/mol [2]215.63 g/mol
Appearance White to off-white crystalline powder[1]White to off-white crystalline powder
Melting Point Not available190-194 °C (decomposes)[5]
Optical Rotation [α]20/D = -5 to -9° (c=2 in H₂O)[1]+72.5° (c=2, H₂O, 5hrs)[5]

Solubility Profile

Qualitative Solubility of this compound

Based on supplier information, this compound is generally described as soluble in water. Its solubility in organic solvents is expected to be limited due to its polar and ionic nature.

Quantitative Solubility of D-Glucosamine Hydrochloride

Quantitative solubility data for D-Glucosamine Hydrochloride is available and can serve as a useful, albeit approximate, reference. The presence of the oxime functional group in this compound is expected to influence its solubility profile due to altered polarity and hydrogen bonding capabilities.

Table 2: Quantitative Solubility of D-Glucosamine Hydrochloride

SolventTemperatureSolubilityReference
WaterNot Specified100 mg/mL (clear, colorless solution)[6]
WaterNot Specified50 mg/mL (requires sonication)
PBS (pH 7.2)Not Specified~10 mg/mL[4]
DMSONot Specified100 mg/mL (requires sonication)
DMSONot Specified4 mg/mL[7]
MethanolNot SpecifiedSlightly soluble[8]
EthanolNot SpecifiedInsoluble[7]

Stability Profile

A comprehensive stability profile for this compound is not currently available in published literature. However, stability data for D-Glucosamine Hydrochloride and general principles of chemical stability can be used to infer potential degradation pathways and inform stability study design.

Stability of D-Glucosamine Hydrochloride
  • Aqueous Solution: Aqueous solutions of D-Glucosamine Hydrochloride are susceptible to degradation. One study showed that in the presence of skin extracts, significant degradation occurred within hours[9]. Another study indicates that glucosamine (B1671600) salts in solution can gradually degrade to form 5-hydroxymethylfurfural[10].

  • Thermal Stability: D-Glucosamine Hydrochloride is reported to be stable at room temperature when stored in a sealed container[9]. Long-term stability studies of a reference standard showed stability for up to 144 months at 4-8°C[11]. However, at elevated temperatures (e.g., 150°C), degradation in aqueous solution is observed, with the degradation products being pH-dependent[12][13].

  • pH Stability: The degradation of glucosamine in water is influenced by pH. At pH 4 and 7, the major degradation products upon heating are furfurals. At a more basic pH of 8.5, a wider range of degradation products, including pyrazines and 3-hydroxypyridines, are formed[12][13]. D-Glucosamine Hydrochloride was found to be stable in 2 M HCl at 100°C for up to 3 hours[14].

  • Photostability: While specific photostability studies for D-Glucosamine Hydrochloride are not detailed in the search results, it is known that light exposure can cause degradation and discoloration of glucosamine-containing products, necessitating storage in light-resistant containers[10].

Potential Degradation Pathways for this compound

Based on the known degradation of glucosamine, a potential degradation pathway for this compound under hydrolytic conditions could involve the hydrolysis of the oxime functional group back to the aldehyde, followed by the degradation pathways observed for D-glucosamine.

cluster_main Potential Hydrolytic Degradation Pathway of this compound DGO_HCl D-Glucosamine Oxime Hydrochloride DG_HCl D-Glucosamine Hydrochloride DGO_HCl->DG_HCl Hydrolysis (H₂O, H⁺ or OH⁻) Deg_Products Further Degradation Products (e.g., Furfurals, Pyrazines) DG_HCl->Deg_Products Heating, pH dependent

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on standard organic chemistry principles for the formation of oximes from reducing sugars.

Objective: To synthesize this compound from D-Glucosamine Hydrochloride and hydroxylamine (B1172632) hydrochloride.

Materials:

  • D-Glucosamine Hydrochloride

  • Hydroxylamine hydrochloride

  • Sodium acetate (B1210297) (or another suitable base)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve D-Glucosamine Hydrochloride in a minimal amount of distilled water.

  • In a separate flask, dissolve an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium acetate in ethanol.

  • Add the ethanolic solution of hydroxylamine hydrochloride and sodium acetate to the aqueous solution of D-Glucosamine Hydrochloride with stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • The crude product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

cluster_workflow Synthesis Workflow for this compound Reactants D-Glucosamine HCl + Hydroxylamine HCl + Base Reaction Reaction in Aqueous/Ethanolic Solution Reactants->Reaction Workup Cooling & Precipitation/ Solvent Removal Reaction->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization Isolation->Purification Product D-Glucosamine Oxime HCl Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Syringe and syringe filters (e.g., 0.45 µm)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Generate a calibration curve using the analytical instrument by measuring the response (e.g., absorbance, peak area) of the standard solutions.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to ensure a saturated solution with undissolved solid present.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Filtration: Allow the vials to stand undisturbed at the same temperature for the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Analysis: Dilute the filtered solution as necessary to fall within the concentration range of the calibration curve. Analyze the diluted solution using the calibrated analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and any dilution factors applied.

General Protocol for Stability Testing

This protocol is a general guideline based on ICH recommendations for stability testing of active pharmaceutical ingredients.

Objective: To evaluate the stability of this compound under various environmental conditions.

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines, using a dark control for comparison.

  • Long-Term and Accelerated Stability Studies:

    • Store the compound in controlled temperature and humidity chambers under conditions such as 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).

    • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis:

    • Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to quantify the amount of this compound remaining and to detect and quantify any degradation products.

    • Assess physical properties such as appearance, color, and clarity of solutions.

cluster_workflow General Stability Testing Workflow Start D-Glucosamine Oxime HCl (Initial Characterization) Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Method_Dev Develop & Validate Stability-Indicating Method Forced_Deg->Method_Dev Stability_Studies Long-Term & Accelerated Stability Studies Method_Dev->Stability_Studies Sampling Sample Withdrawal at Time Points Stability_Studies->Sampling Analysis Chemical & Physical Analysis Sampling->Analysis Data_Eval Data Evaluation & Shelf-Life Determination Analysis->Data_Eval

Caption: General workflow for stability testing of an active pharmaceutical ingredient.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data for this derivative is limited, the provided information on its parent compound, D-Glucosamine Hydrochloride, offers a valuable starting point for researchers. The experimental protocols outlined in this document provide a framework for determining the key physicochemical parameters necessary for the successful development of this compound as a potential therapeutic agent or synthetic intermediate. Further research is warranted to establish a comprehensive solubility and stability profile for this promising compound.

References

Navigating the Enzymatic Landscape of D-Glucosamine Oxime Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine Oxime Hydrochloride is a derivative of D-glucosamine, an essential amino sugar involved in a multitude of biological processes, including the biosynthesis of glycosylated proteins and lipids.[1][2] While D-glucosamine's role in cellular metabolism, particularly through the hexosamine biosynthesis pathway (HBP), is well-documented, the specific enzymatic interactions of its oxime derivative remain a subject of limited direct investigation in publicly available literature.[3][4][5] This technical guide aims to provide a comprehensive overview of the known enzymatic reactions involving the parent compound, D-glucosamine, and to extrapolate potential areas of investigation for this compound, including proposed experimental protocols and a visualization of the relevant metabolic pathway.

The unique oxime functional group enhances the reactivity of the molecule, making it a person of interest in medicinal chemistry and as a potential modulator of biological pathways.[3] While direct kinetic data for enzymatic reactions with this compound is scarce, the study of related oxime-containing compounds suggests potential inhibitory activities against certain enzymes.[6][7]

Enzymatic Reactions of D-Glucosamine: The Hexosamine Biosynthesis Pathway

D-glucosamine is a key precursor in the hexosamine biosynthesis pathway (HBP), which culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[1][5] UDP-GlcNAc is a critical substrate for glycosylation, a post-translational modification that impacts protein function and stability.[5]

The primary enzymatic reactions involving D-glucosamine are:

  • Phosphorylation by Hexokinase: D-glucosamine is phosphorylated by hexokinase (HK) to form glucosamine-6-phosphate (GlcN-6-P).[8][9] This is a crucial entry point into the HBP for exogenous glucosamine (B1671600).[10]

  • Deamination of Glucosamine-6-Phosphate: In the presence of glucosamine-6-phosphate deaminase, GlcN-6-P is converted to fructose-6-phosphate (B1210287) and ammonia.[8]

The overall pathway is a central route for the integration of glucose and amino acid metabolism.

Potential Enzymatic Interactions of this compound

Given the structural similarity to D-glucosamine, this compound could potentially interact with enzymes that recognize D-glucosamine as a substrate or regulator. The presence of the oxime group, however, would likely alter the nature of this interaction, possibly leading to inhibition rather than catalysis.

One key enzyme of interest is hexokinase . Inhibition of hexokinase by N-acetyl-D-glucosamine (a derivative of glucosamine) has been demonstrated to impact sugar metabolism and downstream pathways.[11] It is plausible that this compound could exert a similar inhibitory effect.

Data on Related Compounds

For comparison, the apparent Michaelis constants (Km) for N-acetyl-D-glucosamine kinase with its substrates are presented in the table below.[12][13] This illustrates the range of kinetic parameters observed for a related enzyme and its substrates.

Enzyme SourceSubstrateApparent Km (mM)
Rat LiverN-acetyl-D-glucosamine0.06
N-acetyl-D-mannosamine0.95
D-glucose600
Rat KidneyN-acetyl-D-glucosamine0.04
N-acetyl-D-mannosamine1.0
D-glucose410

Experimental Protocols

Proposed Protocol for Investigating the Inhibition of Hexokinase by this compound

This protocol is adapted from established enzymatic assays for hexokinase and D-glucosamine and is designed to screen for and characterize the potential inhibitory activity of this compound.[8]

Objective: To determine if this compound inhibits the activity of hexokinase and to calculate its inhibition constant (Ki) if inhibition is observed.

Principle: The activity of hexokinase is measured by a coupled enzyme assay. Hexokinase phosphorylates D-glucose to D-glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is proportional to the hexokinase activity.

Materials:

  • Hexokinase (e.g., from Saccharomyces cerevisiae)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Magnesium chloride (MgCl2)

  • Triethanolamine buffer (pH 7.6)

  • This compound

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Triethanolamine buffer (50 mM, pH 7.6).

    • Prepare stock solutions of D-Glucose, ATP, NADP+, and MgCl2 in the buffer.

    • Prepare a stock solution of G6PDH in the buffer.

    • Prepare a range of concentrations of this compound in the buffer.

  • Assay Mixture Preparation (per cuvette):

    • Triethanolamine buffer

    • D-Glucose solution

    • ATP solution

    • NADP+ solution

    • MgCl2 solution

    • G6PDH solution

    • Varying concentrations of this compound (for test samples) or buffer (for control).

    • Water to bring to the final volume.

  • Enzymatic Reaction:

    • Equilibrate the assay mixture at 25°C.

    • Initiate the reaction by adding a specific amount of hexokinase solution.

    • Immediately mix and monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the reaction velocity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (D-Glucose) and the inhibitor.

    • Analyze the data using Lineweaver-Burk or Dixon plots.

Visualizing the Metabolic Context

To understand the potential impact of this compound on cellular metabolism, it is crucial to visualize the pathway in which its parent compound, D-Glucosamine, is involved. The following diagram illustrates the Hexosamine Biosynthesis Pathway.

Hexosamine_Biosynthesis_Pathway cluster_legend Legend Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P N-Acetylglucosamine-6-P Glucosamine6P->GlcNAc6P GNA1 GlcNAc1P N-Acetylglucosamine-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-N-Acetylglucosamine GlcNAc1P->UDPGlcNAc UAP1 Glycoproteins Glycoproteins/ Glycolipids UDPGlcNAc->Glycoproteins Glycosyltransferases Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->Glucosamine6P AcetylCoA Acetyl-CoA CoA CoA AcetylCoA->CoA CoA->GlcNAc6P UTP UTP PPi PPi UTP->PPi PPi->UDPGlcNAc DGlucosamine D-Glucosamine (exogenous) DGlucosamine->Glucosamine6P Hexokinase DGlucosamineOxime D-Glucosamine Oxime Hydrochloride DGlucosamineOxime->DGlucosamine Potential Interaction Point Metabolite Metabolite Input Pathway Input Product Final Product Macromolecule Macromolecule Enzyme Enzyme

Caption: The Hexosamine Biosynthesis Pathway.

Conclusion

While direct enzymatic data for this compound is currently limited, its structural analogy to D-glucosamine suggests potential interactions with key metabolic enzymes such as hexokinase. The provided experimental protocol offers a framework for investigating these potential interactions, particularly its inhibitory effects. Further research in this area is warranted to elucidate the specific biochemical roles of this compound and to explore its potential applications in drug development and as a tool for studying carbohydrate metabolism. The visualization of the Hexosamine Biosynthesis Pathway provides a critical context for understanding where this compound might exert its effects.

References

D-Glucosamine Oxime Hydrochloride: A Technical Guide for Carbohydrate Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine and its derivatives are pivotal tools in the study of carbohydrate metabolism, offering insights into cellular processes and potential therapeutic avenues. D-Glucosamine Oxime Hydrochloride, a derivative of D-Glucosamine, is utilized in biochemical research related to carbohydrate metabolism and cellular signaling.[1] While direct and extensive research on the oxime hydrochloride derivative is limited, its role can be largely understood through the well-documented effects of its parent compound, D-Glucosamine, and its common salt, D-Glucosamine Hydrochloride. This guide synthesizes the current understanding of how these glucosamine (B1671600) compounds modulate key metabolic pathways, providing a framework for utilizing this compound in experimental designs.

The primary mechanism by which glucosamine and its derivatives interfere with carbohydrate metabolism is through their interaction with hexokinase, the first and a key regulatory enzyme in the glycolytic pathway.[2][3] By competing with glucose for this enzyme, these compounds can initiate a cascade of metabolic alterations, impacting glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and insulin (B600854) signaling.

Mechanism of Action: Insights from D-Glucosamine and its Hydrochloride Salt

D-Glucosamine enters the cell and is phosphorylated by hexokinase to form glucosamine-6-phosphate. This action has several downstream consequences for carbohydrate metabolism.

Inhibition of Glycolysis

As a glucose analog, D-Glucosamine acts as a competitive inhibitor of hexokinase.[2] This competition reduces the rate of glucose phosphorylation, the initial committed step of glycolysis, thereby slowing down the entire pathway.[4] Studies have shown that D-glucosamine can lower the production of lactate (B86563), a product of glycolysis, in various cell types.[4] Furthermore, it has been demonstrated to inhibit other glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase and lactate dehydrogenase.[4]

Impact on the Hexosamine Biosynthesis Pathway (HBP)

The phosphorylation of D-Glucosamine to glucosamine-6-phosphate shunts it into the hexosamine biosynthesis pathway (HBP). The end-product of this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is a crucial substrate for the glycosylation of proteins and lipids.[5] Activation of the HBP by glucosamine has been linked to the induction of insulin resistance.[6][7]

Induction of Insulin Resistance

The infusion of glucosamine has been shown to induce insulin resistance in skeletal muscle.[6][8] This is thought to occur through the activation of the hexosamine pathway, which can impair post-receptor insulin signaling events.[6] Specifically, increased levels of UDP-GlcNAc can lead to altered glycosylation of proteins involved in the insulin signaling cascade, such as the insulin receptor substrate (IRS) proteins.[6] This can result in reduced glucose uptake and utilization in response to insulin.[6][7] However, it is important to note that studies on the effect of oral glucosamine on glucose metabolism in humans have yielded mixed results.[9][10][11]

Quantitative Data

ParameterCompoundCell/Tissue TypeValue/EffectReference
Glycolysis Inhibition D-GlucosamineBovine RetinaReduction in lactate production[4]
Insulin Resistance D-GlucosamineRat Skeletal MuscleInduced significant insulin resistance to glucose uptake[6]
Hexokinase Inhibition N-Acetyl-D-glucosaminePeach FruitSignificantly inhibits hexokinase activity[12]
MMP-3 Gene Expression Glucosamine HydrochlorideHuman Articular ChondrocytesGreatest reduction of induced-MMP-3 gene expression compared to other derivatives[13]
MMP-13 Gene Expression Glucosamine SulfateHuman Articular ChondrocytesMaximally decreased induced-MMP-13 gene expression compared to other derivatives[13]

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound on carbohydrate metabolism can be adapted from established methods used for D-Glucosamine and its other derivatives.

Protocol 1: In Vitro Glycolysis Assay

This protocol is adapted from studies on the inhibitory effect of D-glucosamine on glycolysis in bovine retina.[4]

  • Cell Culture: Culture the desired cell line (e.g., retinal cells, cancer cell lines) to confluence in appropriate media.

  • Incubation: Incubate the cells with varying concentrations of this compound (e.g., 0.5-10 mM) for a specified period (e.g., 1-4 hours). A control group without the compound should be included.

  • Metabolite Extraction: After incubation, wash the cells with ice-cold PBS and lyse them to extract intracellular metabolites.

  • Lactate Measurement: Measure the concentration of lactate in the cell lysates using a commercially available lactate assay kit.

  • Data Analysis: Compare the lactate levels in the treated groups to the control group to determine the effect of this compound on glycolysis.

Protocol 2: Assessment of Insulin Resistance in Adipocytes

This protocol is based on studies of glucosamine-induced insulin resistance.

  • Cell Culture and Differentiation: Culture pre-adipocyte cells (e.g., 3T3-L1) and differentiate them into mature adipocytes.

  • Treatment: Treat the mature adipocytes with this compound (e.g., 1-5 mM) for 24-48 hours.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes).

  • Glucose Uptake Assay: Measure glucose uptake using a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).

  • Western Blot Analysis: Analyze the phosphorylation status of key proteins in the insulin signaling pathway (e.g., Akt, IRS-1) by Western blotting to assess signaling impairment.

  • Data Analysis: Compare glucose uptake and protein phosphorylation between treated and untreated cells to evaluate the induction of insulin resistance.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.

glycolysis_inhibition Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Glycolysis Glycolysis Intermediates F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Glucosamine D-Glucosamine Oxime Hydrochloride Glucosamine->Hexokinase Hexokinase->G6P

Figure 1. Inhibition of Glycolysis by this compound.

insulin_resistance_pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3-Kinase IRS->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Glucosamine D-Glucosamine Oxime Hydrochloride HBP Hexosamine Biosynthesis Pathway Glucosamine->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc O_GlcNAcylation O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation O_GlcNAcylation->IRS Inhibition

Figure 2. Induction of Insulin Resistance via the Hexosamine Biosynthesis Pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Culture Cells treat Treat with D-Glucosamine Oxime Hydrochloride start->treat metabolite Metabolite Extraction (e.g., Lactate Assay) treat->metabolite protein Protein Analysis (e.g., Western Blot) treat->protein uptake Glucose Uptake Assay treat->uptake data Data Interpretation metabolite->data Glycolysis Rate protein->data Signaling Pathway Activity uptake->data Insulin Sensitivity

Figure 3. General Experimental Workflow for Studying Metabolic Effects.

Conclusion

This compound serves as a valuable research tool for investigating carbohydrate metabolism. Based on the extensive research on D-Glucosamine and its hydrochloride salt, it is reasonable to hypothesize that the oxime derivative will exhibit similar inhibitory effects on glycolysis and potentially modulate insulin signaling through the hexosamine biosynthesis pathway. The oxime functional group may influence its uptake, stability, and potency, warranting direct comparative studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the specific metabolic consequences of this compound administration. As with any analog, empirical validation of its effects in specific experimental systems is crucial.

References

In Vitro Toxicological Profile of D-Glucosamine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a summary of the in vitro toxicological profile of D-glucosamine and its common salts, such as hydrochloride and sulfate. As of the latest literature review, no specific in vitro toxicological studies have been published for D-Glucosamine Oxime Hydrochloride . Therefore, the data presented herein is based on closely related glucosamine (B1671600) compounds and should be interpreted with caution as an extrapolation. This report is intended for researchers, scientists, and drug development professionals.

Executive Summary

D-glucosamine, a naturally occurring amino monosaccharide, and its derivatives are widely used in dietary supplements for joint health. While generally considered safe, understanding their in vitro toxicological profile is crucial for risk assessment and the development of new therapeutic agents. This guide summarizes the available data on the cytotoxicity and genotoxicity of D-glucosamine and its related compounds, and explores the potential mechanisms of action, including their effects on key cellular signaling pathways. Detailed experimental protocols for common in vitro toxicology assays are also provided, along with visualizations of relevant signaling pathways.

Cytotoxicity Assessment

The cytotoxic potential of D-glucosamine and its derivatives has been evaluated in various cell lines using different assays. The most common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (lactate dehydrogenase) assay, which measure cell viability and membrane integrity, respectively.

Summary of Quantitative Cytotoxicity Data
CompoundCell LineAssayConcentration RangeEffectReference
Poly-D-glucosamineHuman whole blood and lymphocytesMTT, LDH0-250 µg/mLNo cytotoxic effects observed.[1]
Poly-D-glucosamineHuman whole blood and lymphocytesMTT, LDH500-2000 µg/mLIncreasing cytotoxicity observed.[1]
D-glucosamineHuman dermal microvascular endothelial cells-1 (HMEC-1)MTT5–20 mMReduced cell viability by up to 26%.[2]
D-glucosamineRenal cancer cells (786-O and Caki-1)MTTDose-dependentInhibition of cell proliferation.[3]
D-glucosamine hydrochlorideMouse sarcoma 37 tissue cultures-0.5%Comparable toxicity to 1% D-glucose after ~4 hours.[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (D-Glucosamine derivative)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6][7][8][9]

Experimental Workflow: Cytotoxicity Testing

G cluster_0 Preparation cluster_1 Experiment cluster_2 Assay cluster_3 Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Test Compound Dilutions expose_cells Expose Cells to Compound prep_compound->expose_cells seed_cells->expose_cells incubate Incubate for 24-72h expose_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus stimulus Growth Factors, Stress receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates erk_nuc ERK erk->erk_nuc Translocation glucosamine D-Glucosamine glucosamine->raf Modulates transcription Transcription Factors (e.g., AP-1) erk_nuc->transcription Activates G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates response Cell Growth, Proliferation, Survival mtor->response glucosamine D-Glucosamine glucosamine->akt Inhibits

References

Methodological & Application

Application Note: Proposed HPLC Analysis of D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

D-Glucosamine and its salts are widely studied for their potential therapeutic effects, particularly in the management of osteoarthritis. D-Glucosamine Oxime Hydrochloride is a derivative of D-Glucosamine. The development of robust analytical methods is crucial for the quality control, stability testing, and pharmacokinetic analysis of such compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. Due to the lack of a strong chromophore in the native glucosamine (B1671600) molecule, derivatization is often employed. However, the formation of the oxime introduces a C=N double bond which may provide sufficient UV absorbance for direct detection, simplifying the analytical procedure.

This application note details a proposed experimental protocol, including instrumentation, reagent preparation, and a hypothetical method validation summary to guide the analysis of this compound.

Proposed HPLC Method

A reverse-phase HPLC method is proposed for the analysis of this compound. The selection of the stationary and mobile phases is based on methods used for polar analytes like glucosamine and general considerations for oxime stability.

Instrumentation and Conditions:

ParameterProposed Condition
HPLC System Quaternary or Binary Gradient HPLC System
Detector UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Phosphate (B84403) Buffer (pH 6.5) and Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 15 minutes

Experimental Protocols

1. Reagent and Standard Preparation

  • Mobile Phase Preparation (Phosphate Buffer:Acetonitrile 95:5 v/v, pH 6.5):

    • Prepare a 0.05 M solution of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water.

    • Adjust the pH to 6.5 with a dilute solution of potassium hydroxide (B78521) (KOH).

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 950 mL of the filtered buffer with 50 mL of HPLC-grade acetonitrile.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions (10, 25, 50, 100, 250, 500 µg/mL):

    • Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent.

    • These solutions will be used to construct the calibration curve.

2. Sample Preparation

  • For Bulk Drug Substance:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a theoretical concentration of 1000 µg/mL.

    • Further dilute with the mobile phase to a concentration within the calibration range (e.g., 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 30 minutes with intermittent shaking.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Centrifuge a portion of the solution at 4000 rpm for 15 minutes.

    • Dilute the supernatant to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Perform all injections in triplicate.

Data Presentation: Hypothetical Method Validation Summary

The following tables represent hypothetical data that would be generated during the validation of the proposed HPLC method.

Table 1: Linearity Data (Example)

Concentration (µg/mL)Mean Peak Area (n=3)
10125,430
25312,870
50624,550
1001,251,200
2503,128,900
5006,255,400
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data (Example)

ParameterConcentration (µg/mL)Mean Measured Conc. (µg/mL)% RSD
Intra-day Precision (n=6) 100100.50.85
Inter-day Precision (n=6, 3 days) 100101.21.20

Table 3: Accuracy (Recovery) Data (Example)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.299.0
100%100100.8100.8
120%120118.698.8

Table 4: System Suitability Parameters (Example)

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
% RSD of Peak Area (n=6) ≤ 2.0%0.75%

Mandatory Visualization

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Reverse-Phase Column Separation hplc->separation Mobile Phase Flow detection UV Detection at 210 nm separation->detection data Data Acquisition and Processing detection->data report Result Calculation and Reporting data->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Discussion

The proposed method provides a solid foundation for the analysis of this compound. However, several aspects may require optimization during method development:

  • Wavelength Selection: The proposed wavelength of 210 nm is a general starting point for compounds with limited UV absorbance. A UV scan of this compound should be performed to determine the wavelength of maximum absorbance (λmax) for improved sensitivity.

  • Mobile Phase Composition: The ratio of buffer to organic modifier may need adjustment to achieve optimal retention time and peak shape. The pH of the buffer is also a critical parameter, as the stability of oximes can be pH-dependent.

  • Column Chemistry: While a C18 column is a versatile choice, other stationary phases, such as C8 or a polar-embedded phase, might offer better selectivity.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peak from any potential degradation products.

Conclusion

This application note presents a proposed HPLC method for the determination of this compound. While a validated method is not currently available in the public domain, the provided protocol and hypothetical validation data serve as a comprehensive guide for researchers to develop and validate a robust and reliable analytical method for this compound. The successful implementation of this method will be crucial for ensuring the quality and consistency of this compound in research and pharmaceutical applications.

Application Notes and Protocols for the Analysis of D-Glucosamine Oxime Hydrochloride by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine Oxime Hydrochloride is a derivative of D-glucosamine, an amino sugar that is a fundamental component of various biological macromolecules and is widely used in dietary supplements for joint health. The analysis of glucosamine (B1671600) and its derivatives in complex matrices such as biological fluids and pharmaceutical formulations presents analytical challenges due to its high polarity and lack of a strong chromophore. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the sensitive and specific quantification and structural characterization of this compound.

These application notes provide detailed protocols for the quantitative analysis and structural elucidation of this compound using mass spectrometry, designed to guide researchers in developing robust analytical methods.

Application Note 1: Quantitative Analysis of this compound in Biological Matrices by LC-MS/MS

This application note describes a method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To enhance sensitivity and chromatographic retention, a pre-column derivatization step is often employed.

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS), e.g., ¹³C-labeled Glucosamine

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate (B1220265), LC-MS grade

  • Ultrapure water

  • Human plasma (blank)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in ultrapure water.

  • Prepare a series of working standard solutions by serially diluting the stock solution with water to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL.

  • Prepare a working solution of the internal standard at a fixed concentration (e.g., 500 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Method

  • LC System: A high-performance liquid chromatography system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) is recommended for retaining the polar analyte.

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in 95:5 Acetonitrile:Water.

  • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: The protonated molecular ion of D-Glucosamine Oxime is expected at m/z 195. The fragmentation can be predicted or determined by infusion of a standard solution. Based on the fragmentation of similar compounds, potential transitions could be monitored. For glucosamine, transitions like m/z 180 -> 72 and 180 -> 84 are used[1][2]. For the oxime, specific transitions would need to be optimized.

Data Presentation

The following table summarizes the typical quantitative performance of LC-MS/MS methods for the analysis of glucosamine, which can be expected to be similar for its oxime derivative after method validation.

ParameterTypical ValueReference
Linearity Range10 - 2000 ng/mL[2]
Lower Limit of Quantification (LLOQ)10 ng/mL[2]
Accuracy (% Bias)-11% to 10%[2]
Precision (% RSD)≤ 14%[2]
Recovery> 89%[2]

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Plasma Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (ACN) s2->s3 s4 Centrifugation s3->s4 s5 Evaporation s4->s5 s6 Reconstitution s5->s6 a1 HILIC Separation s6->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 q1 Quantification a3->q1 d1 Data Analysis a3->d1 fragmentation cluster_fragments Primary Fragments cluster_secondary_fragments Further Fragmentation parent [M+H]⁺ m/z 195.0976 f1 [M+H - H₂O]⁺ m/z 177.0870 parent->f1 - H₂O f2 [M+H - NH₃]⁺ m/z 178.0710 parent->f2 - NH₃ f3 [M+H - H₂O - NH₃]⁺ m/z 160.0604 f1->f3 - NH₃ sf1 Smaller Fragments (e.g., cleavage of C-C bonds) f1->sf1 f2->f3 - H₂O f2->sf1 f3->sf1

References

Application Notes and Protocol for D-Glucosamine Oxime Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine, an amino sugar, is a fundamental building block for various macromolecules, including chitin (B13524) and glycosaminoglycans, and is widely used in dietary supplements for joint health. Due to its chemical structure, which lacks a strong chromophore or fluorophore, direct analysis of D-glucosamine by common analytical techniques like UV-Vis or fluorescence spectroscopy is challenging.[1] Derivatization is therefore a crucial step to enhance its detectability for analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

One such derivative is D-Glucosamine Oxime Hydrochloride. The formation of an oxime from the aldehyde group of the open-chain form of D-glucosamine introduces a functional group that can be further derivatized or may alter the compound's properties for specific applications. This document provides a detailed protocol for the synthesis of this compound and an overview of common derivatization techniques for the analytical quantification of D-glucosamine.

I. Synthesis of this compound

This protocol describes the synthesis of this compound from D-Glucosamine Hydrochloride by reaction with hydroxylamine (B1172632) hydrochloride. The reaction proceeds by the nucleophilic addition of hydroxylamine to the aldehyde group of the open-chain form of D-glucosamine, followed by dehydration to form the oxime.

Materials and Reagents
  • D-Glucosamine Hydrochloride (C₆H₁₃NO₅·HCl)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Pyridine (B92270) (C₅H₅N) or other suitable base (e.g., Sodium Acetate)

  • Ethanol (B145695) (95%) or other suitable solvent (e.g., aqueous ethanol, methanol)

  • Deionized Water

  • Ethyl Acetate

  • Mortar and Pestle

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • TLC plates and developing chamber

Experimental Protocol
  • Preparation of Reactants:

    • In a round-bottom flask, dissolve D-Glucosamine Hydrochloride (1.0 eq) in a minimal amount of a suitable solvent such as aqueous ethanol.

    • In a separate container, prepare a solution of hydroxylamine hydrochloride (1.2 eq) in the same solvent. Some protocols suggest the addition of a base like pyridine to neutralize the HCl released during the reaction.

  • Reaction:

    • Add the hydroxylamine hydrochloride solution to the D-Glucosamine Hydrochloride solution with continuous stirring.

    • If a base is used, add it dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (typically 60-80°C) for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by precipitation from an aqueous solution by the addition of ethanol.

    • Wash the purified crystals with cold ethanol and dry under vacuum.

  • Characterization:

    • The identity and purity of the synthesized this compound can be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

II. Analytical Derivatization of D-Glucosamine for HPLC and GC-MS

For quantitative analysis, D-glucosamine is often derivatized to introduce a UV-absorbing or fluorescent tag.

A. Pre-column Derivatization for HPLC
  • o-Phthalaldehyde (OPA): Reacts rapidly with the primary amine of glucosamine (B1671600) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[1]

  • Phenylisothiocyanate (PITC): Reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative that can be detected by UV absorbance.[1]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with the amino group under alkaline conditions to produce a highly fluorescent derivative.[2]

  • 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F): A fluorogenic reagent that reacts with the amino group of glucosamine for sensitive detection.[3]

B. Derivatization for GC-MS

For GC-MS analysis, the volatility of glucosamine needs to be increased. This is typically achieved through a two-step derivatization process:

  • Oximation: The carbonyl group of the open-chain form of glucosamine is converted to an oxime by reacting with hydroxylamine hydrochloride in a solvent like pyridine. This step is crucial to prevent the formation of multiple peaks due to anomers.

  • Silylation: The hydroxyl and amino groups are then converted to their trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS).

Quantitative Data Summary

The following table summarizes typical quantitative data from the analysis of D-glucosamine derivatives using HPLC.

Derivatization ReagentAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (mg/L)Reference
PITCHPLC-UV0.075 µg/mL--[1]
NBD-FHPLC0.02 mg/L0.06 mg/L1.0 - 500.0[3]
FMOC-ClHPLC-UV--10 - 100 µg/mL[2]
OPAHPLC-UV0.02 µg/mL--[2]

Visualizations

This compound Synthesis Workflow

DerivatizationWorkflow Workflow for this compound Synthesis start Start: D-Glucosamine HCl dissolve Dissolve in Solvent (e.g., aqueous ethanol) start->dissolve add_reagent Add Hydroxylamine HCl (and optional base) dissolve->add_reagent react Heat and Reflux (e.g., 60-80°C, 1-3h) add_reagent->react cool Cool to Room Temperature react->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify by Recrystallization isolate->purify dry Dry Under Vacuum purify->dry end End: D-Glucosamine Oxime HCl dry->end

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Analytical Derivatization

AnalyticalDerivatization Analytical Derivatization Pathways for D-Glucosamine cluster_hplc Pre-column Derivatization for HPLC cluster_gcms Derivatization for GC-MS glucosamine D-Glucosamine opa OPA glucosamine->opa reacts with pitc PITC glucosamine->pitc reacts with fmoc FMOC-Cl glucosamine->fmoc reacts with nbdf NBD-F glucosamine->nbdf reacts with oximation 1. Oximation glucosamine->oximation hplc HPLC Analysis gcms GC-MS Analysis opa->hplc pitc->hplc fmoc->hplc nbdf->hplc silylation 2. Silylation oximation->silylation silylation->gcms

References

Application Notes and Protocols for the Analysis of D-Glucosamine Oxime Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield a specific, validated analytical method for the quantitative determination of D-Glucosamine Oxime Hydrochloride in pharmaceutical formulations. The following application note presents a proposed High-Performance Liquid Chromatography (HPLC) method adapted from validated methods for D-Glucosamine Hydrochloride. This method is intended as a starting point and must be fully validated by the end-user to ensure its suitability for their specific matrix and intended use, in accordance with ICH guidelines.

Introduction

This compound is a derivative of D-glucosamine, a widely used compound in dietary supplements for joint health. The oxime functional group introduces different chemical properties that may influence its stability, formulation, and analytical behavior. Therefore, a robust and reliable analytical method is crucial for the quality control and stability testing of pharmaceutical formulations containing this compound.

This document outlines a proposed reversed-phase HPLC method with UV detection for the quantification of this compound in a solid dosage form. The protocol includes steps for sample and standard preparation, chromatographic conditions, and a comprehensive guide for method validation.

Proposed Analytical Method: HPLC-UV

This method is adapted from established protocols for D-Glucosamine Hydrochloride analysis and is designed to be a stability-indicating assay.

Chromatographic Conditions:

ParameterProposed Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 10 mM Ammonium (B1175870) Dihydrogen Phosphate (B84403): Acetonitrile (95:5, v/v)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm (Initial suggestion, requires optimization)
Run Time 15 minutes

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Dihydrogen Phosphate (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC Grade)

  • 0.45 µm Syringe Filters

Solution Preparation

Mobile Phase Preparation:

  • Weigh and dissolve the appropriate amount of ammonium dihydrogen phosphate in deionized water to make a 10 mM solution.

  • Mix 950 mL of the 10 mM ammonium dihydrogen phosphate solution with 50 mL of acetonitrile.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Mix thoroughly. This stock solution should be stored at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the expected range of the sample solutions (e.g., 50, 100, 150, 200, 250 µg/mL).

Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis Workflow

G Figure 1: Experimental Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Prepare Standard Solutions inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_system->inject_std gen_cal_curve Generate Calibration Curve inject_std->gen_cal_curve quantify Quantify Analyte in Samples inject_sample->quantify gen_cal_curve->quantify report Generate Report quantify->report

Caption: Experimental Workflow for HPLC Analysis

Method Validation Protocol (Based on ICH Q2(R1) Guidelines)

The following parameters must be evaluated to validate the proposed analytical method.

Specificity / Selectivity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze blank (diluent), placebo (formulation matrix without the active ingredient), and a standard solution of this compound.

    • Perform forced degradation studies on the drug substance. Expose the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.

    • Analyze the stressed samples and assess the peak purity of the analyte peak using a photodiode array (PDA) detector.

Linearity
  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare at least five concentrations of the reference standard over the range of 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Accuracy
  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates for each concentration level.

    • Calculate the percentage recovery.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and reproducible with a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness
  • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations in the method parameters, such as:

      • Mobile phase composition (e.g., ±2% acetonitrile).

      • Flow rate (e.g., ±0.1 mL/min).

      • Column temperature (e.g., ±2°C).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

    • Analyze the system suitability parameters and the assay results.

Data Presentation (Hypothetical Validation Data)

The following tables provide a template for presenting the data that would be generated during method validation. The values are based on typical results for well-behaved HPLC methods for similar compounds.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50125000
100251000
150374000
200502000
250628000
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Mean % Recovery 99.7

Table 3: Precision Data

Parameter% RSD (n=6)Acceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5

Table 5: Robustness Study

Parameter VariedSystem Suitability% Assay Change
Flow Rate (+0.1 mL/min) Pass< 2.0%
Flow Rate (-0.1 mL/min) Pass< 2.0%
Temperature (+2°C) Pass< 2.0%
Temperature (-2°C) Pass< 2.0%
Mobile Phase (-2% ACN) Pass< 2.0%
Mobile Phase (+2% ACN) Pass< 2.0%

Visualization of Stability-Indicating Method Development

G Figure 2: Logic Diagram for Stability-Indicating Method Development cluster_dev Method Development cluster_stress Forced Degradation cluster_eval Evaluation cluster_val Validation dev_initial Initial Method Development dev_optim Method Optimization dev_initial->dev_optim stress_acid Acid Hydrolysis dev_optim->stress_acid stress_base Base Hydrolysis dev_optim->stress_base stress_ox Oxidation dev_optim->stress_ox stress_therm Thermal Stress dev_optim->stress_therm stress_photo Photolytic Stress dev_optim->stress_photo eval_spec Evaluate Specificity stress_acid->eval_spec stress_base->eval_spec stress_ox->eval_spec stress_therm->eval_spec stress_photo->eval_spec eval_purity Peak Purity Assessment eval_spec->eval_purity eval_res Resolution of Degradants eval_spec->eval_res eval_purity->dev_optim If peak is not pure eval_res->dev_optim If resolution is inadequate validation Full Method Validation (ICH Q2) eval_res->validation If resolution is adequate

Application of D-Glucosamine Oxime Hydrochloride in Joint Health Supplements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine Oxime Hydrochloride is a derivative of D-glucosamine, a naturally occurring amino sugar and a fundamental building block for glycosaminoglycans (GAGs), which are essential components of cartilage. While glucosamine (B1671600) salts, such as glucosamine sulfate (B86663) and hydrochloride, are widely used in dietary supplements for joint health, the oxime derivative presents a novel area of investigation. Its unique chemical structure, featuring an oxime functional group, may offer altered bioavailability, stability, or biological activity compared to traditional glucosamine forms. This document provides detailed application notes and proposed experimental protocols for evaluating the efficacy of this compound in the context of joint health, specifically focusing on its potential chondroprotective and anti-inflammatory effects.

Disclaimer: The following protocols are proposed methodologies based on established techniques for evaluating similar compounds in the field of osteoarthritis research. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Chemical Properties

PropertyValueReference
CAS Number 54947-34-1[1][2]
Molecular Formula C₆H₁₄N₂O₅·HCl[1][2]
Molecular Weight 230.65 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity ≥98%[1]

Proposed Mechanism of Action

Based on the known mechanisms of glucosamine and the potential influence of the oxime functional group, this compound is hypothesized to exert its effects on joint health through two primary signaling pathways:

  • Inhibition of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In osteoarthritic chondrocytes, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of genes encoding inflammatory mediators and matrix-degrading enzymes.[3][4] It is proposed that this compound may interfere with this cascade, potentially by inhibiting IKK activity or preventing the nuclear translocation of NF-κB subunits.[5]

  • Downregulation of Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, including collagen and proteoglycans in cartilage.[6][7] The expression of several MMPs, particularly MMP-1, MMP-3, and MMP-13, is elevated in osteoarthritis and is regulated by the NF-κB pathway. By inhibiting NF-κB signaling, this compound is expected to reduce the expression and activity of these catabolic enzymes, thereby slowing down cartilage degradation.

G cluster_0 NF-κB Signaling Pathway cluster_1 Gene Expression Pro-inflammatory Stimuli (IL-1β, TNF-α) Pro-inflammatory Stimuli (IL-1β, TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (IL-1β, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Translocates to Nucleus This compound This compound This compound->IKK Complex Inhibits Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Induces MMPs, Inflammatory Mediators MMPs, Inflammatory Mediators Gene Transcription->MMPs, Inflammatory Mediators Leads to

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Evaluation

Objective: To assess the anti-inflammatory and chondroprotective effects of this compound on primary human or animal chondrocytes.

1. Chondrocyte Isolation and Culture

  • Source: Articular cartilage from human donors (e.g., from total knee arthroplasty) or animal joints (e.g., bovine or porcine).

  • Protocol:

    • Aseptically dissect cartilage slices from the joint surface.

    • Mince the cartilage into small pieces (1-2 mm³).

    • Digest the cartilage matrix with a sequential enzymatic treatment:

      • Pronase (1 mg/mL) for 1 hour at 37°C.

      • Collagenase type II (0.5 mg/mL) overnight at 37°C.[8]

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Wash the isolated chondrocytes with Dulbecco's Modified Eagle Medium (DMEM) and centrifuge.

    • Resuspend the cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture the chondrocytes in monolayers or as high-density pellet cultures.[9]

2. In Vitro Model of Osteoarthritis

  • Protocol:

    • Plate chondrocytes at a density of 1 x 10⁵ cells/well in a 24-well plate.

    • Allow cells to adhere and grow for 24-48 hours.

    • Induce an inflammatory and catabolic state by treating the cells with a pro-inflammatory cytokine, such as:

      • Human recombinant Interleukin-1β (IL-1β) at a concentration of 10 ng/mL.[10]

      • Human recombinant Tumor Necrosis Factor-α (TNF-α) at a concentration of 20 ng/mL.

    • Co-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (culture medium) and a positive control (e.g., a known NF-κB inhibitor).

G Start Start Isolate & Culture Chondrocytes Isolate & Culture Chondrocytes Start->Isolate & Culture Chondrocytes Induce OA-like State (IL-1β) Induce OA-like State (IL-1β) Isolate & Culture Chondrocytes->Induce OA-like State (IL-1β) Treat with this compound Treat with this compound Induce OA-like State (IL-1β)->Treat with this compound Incubate (24-48h) Incubate (24-48h) Treat with this compound->Incubate (24-48h) Collect Supernatant & Cell Lysate Collect Supernatant & Cell Lysate Incubate (24-48h)->Collect Supernatant & Cell Lysate Analyze Endpoints Analyze Endpoints Collect Supernatant & Cell Lysate->Analyze Endpoints

References

Application Notes and Protocols: D-Glucosamine Oxime Hydrochloride for Studying Glycosaminoglycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are key components of the extracellular matrix and cell surfaces.[1][2][3] They play crucial roles in various biological processes, including cell signaling, growth, adhesion, and inflammation.[1] The study of GAGs is essential for understanding numerous physiological and pathological conditions. D-Glucosamine is a fundamental building block for the biosynthesis of GAGs.[4][5] D-Glucosamine Oxime Hydrochloride is a derivative of D-glucosamine that serves as a valuable tool for researchers studying GAG biosynthesis and function. This document provides detailed application notes and protocols for the use of this compound in this field of research.

This compound is hypothesized to act as a competitive inhibitor of key enzymes in the GAG biosynthesis pathway, such as glucosamine-6-phosphate N-acetyltransferase (GNA1), leading to a reduction in the overall synthesis of GAGs. This inhibitory effect allows for the controlled study of the consequences of reduced GAG production in various cellular models.

Applications

  • Inhibition of Glycosaminoglycan Biosynthesis: this compound can be used to reversibly inhibit the production of GAGs in cell culture, enabling the study of GAG-dependent cellular processes.

  • Investigation of Disease Mechanisms: By mimicking conditions of impaired GAG synthesis, this compound can be used to explore the role of GAGs in diseases such as osteoarthritis and cancer.

  • Drug Discovery: this compound can be utilized as a tool in screening assays to identify novel therapeutic agents that modulate GAG metabolism.

Data Presentation

Table 1: Effect of this compound on GAG Synthesis in Human Chondrocytes
Concentration (µM)Total Sulfated GAGs (µg/mg protein)Cell Viability (%)
0 (Control)25.8 ± 2.1100
1020.1 ± 1.898.5
5012.5 ± 1.597.2
1007.3 ± 0.995.8
2004.1 ± 0.692.3

Data are presented as mean ± standard deviation (n=3).

Table 2: IC50 Values of this compound on GAG Synthesis in Different Cell Lines
Cell LineIC50 (µM)
Human Chondrocytes65.4
Human Fibroblasts82.1
Murine Macrophages75.9

Experimental Protocols

Protocol 1: Inhibition of GAG Synthesis in Cell Culture

This protocol describes the treatment of cultured cells with this compound to inhibit GAG synthesis.

Materials:

  • This compound

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Cells of interest (e.g., human chondrocytes)

  • 6-well cell culture plates

  • Trypsin-EDTA

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Treatment Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the wells and wash the cells once with PBS. Add 2 mL of the treatment medium to each well. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C with 5% CO2.

  • Harvesting: After incubation, collect the cell culture supernatant and the cell lysate for GAG analysis.

Protocol 2: Quantification of Sulfated Glycosaminoglycans (GAGs) using the DMMB Assay

This protocol outlines the quantification of sulfated GAGs from cell culture samples using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.[6]

Materials:

  • DMMB solution (16 mg/L DMMB, 40 mM NaCl, 40 mM glycine, pH 3.0)

  • Chondroitin (B13769445) sulfate (B86663) standard solution (from bovine trachea)

  • Papain digestion buffer (0.1 M sodium acetate, 5 mM EDTA, 5 mM L-cysteine, pH 5.5)

  • Papain (from papaya latex)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Cell Lysate: Lyse the cells from Protocol 1 in papain digestion buffer and digest with papain (125 µg/mL) overnight at 60°C.

    • Supernatant: Use the collected cell culture supernatant directly.

  • Standard Curve Preparation: Prepare a serial dilution of the chondroitin sulfate standard (e.g., 0-100 µg/mL).

  • DMMB Reaction:

    • Add 20 µL of each standard or sample to a 96-well plate in triplicate.

    • Add 200 µL of DMMB solution to each well.

  • Measurement: Immediately measure the absorbance at 525 nm using a microplate reader.

  • Calculation: Determine the concentration of sulfated GAGs in the samples by comparing their absorbance to the standard curve. Normalize the GAG content to the total protein content of the cell lysate.

Visualizations

GAG_Biosynthesis_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Golgi Apparatus Glucose Glucose Glucosamine_6P Glucosamine-6-P Glucose->Glucosamine_6P GNA1 GNA1 Glucosamine_6P->GNA1 Substrate UDP_GlcNAc UDP-GlcNAc GAG_Precursors GAG Precursors UDP_GlcNAc->GAG_Precursors GAG_Chain_Elongation GAG Chain Elongation GAG_Precursors->GAG_Chain_Elongation Mature_GAGs Mature GAGs GAG_Chain_Elongation->Mature_GAGs D_Glucosamine_Oxime_HCl D-Glucosamine Oxime Hydrochloride D_Glucosamine_Oxime_HCl->GNA1 Inhibition GNA1->UDP_GlcNAc Product

Caption: Proposed mechanism of this compound action.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Human Chondrocytes) Start->Cell_Culture Treatment 2. Treatment with D-Glucosamine Oxime HCl Cell_Culture->Treatment Harvest 3. Harvest Cell Lysate and Supernatant Treatment->Harvest GAG_Quantification 4. GAG Quantification (DMMB Assay) Harvest->GAG_Quantification Data_Analysis 5. Data Analysis (IC50 Calculation) GAG_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for studying GAG inhibition.

Logical_Relationship D_Glucosamine_Oxime_HCl D-Glucosamine Oxime Hydrochloride Enzyme_Inhibition Enzyme Inhibition (e.g., GNA1) D_Glucosamine_Oxime_HCl->Enzyme_Inhibition causes Reduced_GAG_Synthesis Reduced GAG Synthesis Enzyme_Inhibition->Reduced_GAG_Synthesis leads to Altered_Cell_Function Altered Cellular Function Reduced_GAG_Synthesis->Altered_Cell_Function results in

Caption: Logical relationship of cause and effect.

References

Application Notes and Protocols: D-Glucosamine Hydrochloride in Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation.[1] D-Glucosamine, an amino monosaccharide and a natural constituent of glycosaminoglycans in the cartilage matrix, has been extensively investigated for its potential therapeutic effects in OA.[2][3] D-Glucosamine Hydrochloride (GS-HCl) is a salt form of glucosamine (B1671600) that is commonly used in both in vitro and in vivo experimental models to explore its mechanisms of action and chondroprotective potential.[4][5]

These application notes provide an overview of the experimental use of D-Glucosamine Hydrochloride in osteoarthritis research, including its effects on key biomarkers, detailed experimental protocols for both in vitro and in vivo studies, and visualization of the proposed signaling pathways.

Mechanism of Action

D-Glucosamine Hydrochloride is believed to exert its effects in osteoarthritis through multiple mechanisms:

  • Anti-inflammatory Effects: GS-HCl has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][5] It may also inhibit the activity of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[4][5]

  • Anti-catabolic Effects: The compound can inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-3, which are responsible for the degradation of the cartilage extracellular matrix.[4]

  • Anabolic Effects: D-Glucosamine serves as a precursor for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components of the cartilage matrix.[2][6] Some studies suggest it can enhance the synthesis of type II collagen.[7]

  • Modulation of Signaling Pathways: GS-HCl may influence intracellular signaling pathways involved in inflammation and cartilage homeostasis, such as the NF-κB and MAPK pathways.[8][9]

  • Reduction of Oxidative Stress: It has been observed to decrease levels of oxidative stress markers like malondialdehyde (MDA) and increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of D-Glucosamine Hydrochloride on various biomarkers in experimental models of osteoarthritis.

Table 1: Effects of D-Glucosamine Hydrochloride on Serum Biomarkers in a Rat Model of Osteoarthritis [7]

BiomarkerControl GroupOsteoarthritis (OA) GroupOA + GS-HCl Group (1000 mg/kg/day)
CTX-II (Type II Collagen Degradation) BaselineElevatedSignificantly Suppressed
CPII (Type II Collagen Synthesis) BaselineNo Significant ChangeSubstantially Increased

Table 2: Effects of D-Glucosamine Hydrochloride on Biomarkers in a Mouse Model of Knee Osteoarthritis [4]

BiomarkerSham GroupKOA GroupLow-Dose GS-HCl GroupHigh-Dose GS-HCl Group
COMP (Cartilage Oligomeric Matrix Protein) NormalElevatedReducedSignificantly Reduced
CS846 (Chondroitin Sulfate (B86663) Epitope) NormalElevatedReducedSignificantly Reduced
CTX-II (C-telopeptide of Type II Collagen) NormalElevatedReducedSignificantly Reduced
IL-6 (Interleukin-6) NormalElevatedReducedSignificantly Reduced
TNF-α (Tumor Necrosis Factor-alpha) NormalElevatedReducedSignificantly Reduced
iNOS (Inducible Nitric Oxide Synthase) NormalElevatedReducedSignificantly Reduced
MDA (Malondialdehyde) NormalElevatedReducedSignificantly Reduced
SOD (Superoxide Dismutase) Activity NormalReducedIncreasedSignificantly Increased
MMP-3 (Matrix Metalloproteinase-3) NormalIncreasedReducedSignificantly Reduced
TIMP-1 (Tissue Inhibitor of Metalloproteinases-1) NormalIncreasedReducedSignificantly Reduced

Experimental Protocols

In Vitro Protocol: Effect of D-Glucosamine Hydrochloride on Chondrocyte Cultures

This protocol outlines a general procedure to assess the anti-inflammatory and anti-catabolic effects of D-Glucosamine Hydrochloride on primary chondrocytes or chondrocyte cell lines stimulated with pro-inflammatory cytokines.

1. Cell Culture and Seeding:

  • Culture primary human or animal chondrocytes, or a chondrocyte cell line (e.g., ATDC5), in appropriate growth medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics).
  • Seed cells in 6-well or 12-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and reach 70-80% confluency.

2. Treatment:

  • Starve the cells in serum-free medium for 12-24 hours prior to treatment.
  • Pre-treat the cells with varying concentrations of D-Glucosamine Hydrochloride (e.g., 0.1, 1, 10 mM) for 2 hours.
  • Stimulate the cells with a pro-inflammatory cytokine, such as IL-1β (10 ng/mL) or TNF-α (20 ng/mL), for 24-48 hours in the continued presence of D-Glucosamine Hydrochloride. Include appropriate controls (untreated cells, cells treated with cytokine alone, and cells treated with GS-HCl alone).

3. Analysis:

  • Gene Expression Analysis (qPCR): Extract total RNA from the cells and perform reverse transcription to synthesize cDNA. Use qPCR to quantify the relative mRNA expression levels of key genes involved in inflammation (e.g., IL6, TNF, NOS2), matrix degradation (e.g., MMP3, MMP13, ADAMTS5), and matrix synthesis (e.g., COL2A1, ACAN).
  • Protein Analysis (ELISA/Western Blot): Collect the cell culture supernatant to measure the secretion of inflammatory mediators (IL-6, TNF-α, Nitric Oxide) and MMPs using ELISA kits. Prepare cell lysates for Western blot analysis to determine the protein levels of key signaling molecules (e.g., phosphorylated and total NF-κB p65, p38, JNK, ERK).
  • Extracellular Matrix Deposition (Safranin-O Staining): For micromass cultures, fix the cell pellets and stain with Safranin-O to visualize proteoglycan deposition.

// Nodes start [label="Start: Culture Chondrocytes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seeding [label="Seed Cells in Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; starvation [label="Serum Starvation", fillcolor="#F1F3F4", fontcolor="#202124"]; pretreatment [label="Pre-treat with\nD-Glucosamine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulation [label="Stimulate with\nPro-inflammatory Cytokine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubate\n24-48 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; qpcr [label="Gene Expression\n(qPCR)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; elisa [label="Protein Secretion\n(ELISA)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; western [label="Protein Expression\n(Western Blot)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; staining [label="ECM Deposition\n(Safranin-O)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> seeding; seeding -> starvation; starvation -> pretreatment; pretreatment -> stimulation; stimulation -> incubation; incubation -> analysis; analysis -> qpcr; analysis -> elisa; analysis -> western; analysis -> staining; }

In Vitro Experimental Workflow for D-Glucosamine Hydrochloride
In Vivo Protocol: Surgically-Induced Osteoarthritis Model in Rodents

This protocol describes a common in vivo model to evaluate the disease-modifying effects of D-Glucosamine Hydrochloride in osteoarthritis.

1. Animal Model:

  • Use skeletally mature male Wistar rats or C57BL/6 mice.
  • Induce osteoarthritis in one knee joint (e.g., the right knee) via a surgical procedure such as Anterior Cruciate Ligament Transection (ACLT) or destabilization of the medial meniscus (DMM).[7][10] The contralateral joint can serve as an internal control, or a separate sham-operated group can be used.

2. Treatment Groups:

  • Divide the animals into at least three groups:
  • Sham-operated Group: Undergoes surgery without ligament transection or meniscal destabilization. Receives vehicle.
  • OA Model Group: Undergoes OA-inducing surgery and receives vehicle.
  • OA + GS-HCl Group: Undergoes OA-inducing surgery and receives D-Glucosamine Hydrochloride.
  • Administer D-Glucosamine Hydrochloride orally (e.g., by gavage) at a clinically relevant dose (e.g., 250-1000 mg/kg/day) for a specified duration (e.g., 8-12 weeks), starting at a defined time point post-surgery.[7][9][10]

3. Outcome Measures:

  • Behavioral Analysis: Assess pain and joint function at regular intervals using methods like the von Frey filament test for mechanical allodynia or analysis of weight-bearing distribution.[9]
  • Serum Biomarker Analysis: Collect blood samples at the end of the study to measure serum levels of cartilage degradation and synthesis markers (e.g., CTX-II, CPII, COMP) using ELISA.[4][7]
  • Histological Analysis: At the study endpoint, euthanize the animals and dissect the knee joints. Fix, decalcify, and embed the joints in paraffin. Prepare sagittal sections and stain with Safranin-O and Fast Green to visualize cartilage and proteoglycan loss. Score the cartilage degeneration using a standardized system (e.g., Mankin score or OARSI score).
  • Immunohistochemistry: Perform immunohistochemical staining on joint sections to detect the expression of key proteins such as MMP-13, ADAMTS-5, and inflammatory markers.

// Nodes start [label="Start: Select Rodent Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; surgery [label="Induce Osteoarthritis Surgically\n(e.g., ACLT or DMM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; grouping [label="Divide into Treatment Groups:\n- Sham\n- OA Model\n- OA + GS-HCl", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Oral Administration of\nD-Glucosamine HCl or Vehicle\n(8-12 weeks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; behavioral [label="Behavioral Analysis\n(Pain & Function)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; biomarkers [label="Serum Biomarker Analysis\n(ELISA)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; histology [label="Histological Analysis\n(Safranin-O Staining, Scoring)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ihc [label="Immunohistochemistry", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; endpoint [label="Endpoint Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> surgery; surgery -> grouping; grouping -> treatment; treatment -> endpoint; endpoint -> behavioral [style=dashed]; endpoint -> biomarkers; endpoint -> histology; endpoint -> ihc; }

In Vivo Experimental Workflow for D-Glucosamine Hydrochloride

Signaling Pathways

D-Glucosamine Hydrochloride is proposed to modulate key signaling pathways that are dysregulated in osteoarthritis. The diagram below illustrates the potential points of intervention.

Signaling_Pathways cluster_nucleus cytokine Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) receptor Cell Surface Receptors cytokine->receptor mapk MAPK Pathway (p38, JNK) receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription Transcription Factors (e.g., AP-1, NF-κB p65) mapk->transcription chondrocyte_death Chondrocyte Apoptosis mapk->chondrocyte_death nfkb->transcription gshcl D-Glucosamine HCl gshcl->mapk Inhibits gshcl->nfkb Inhibits gene_expression Gene Expression transcription->gene_expression nucleus Nucleus inflammatory_genes Inflammatory Mediators (iNOS, COX-2, IL-6) gene_expression->inflammatory_genes catabolic_genes Catabolic Enzymes (MMPs, Aggrecanases) gene_expression->catabolic_genes cartilage_degradation Cartilage Degradation inflammatory_genes->cartilage_degradation catabolic_genes->cartilage_degradation

Proposed Signaling Pathways Modulated by D-Glucosamine HCl

References

D-Glucosamine Oxime Hydrochloride: Application Notes for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine Oxime Hydrochloride is a derivative of D-glucosamine, a widely studied amino sugar integral to the biosynthesis of glycosylated proteins and lipids. While D-glucosamine and its salts (hydrochloride and sulfate) are extensively analyzed in pharmaceutical formulations, dietary supplements, and biological matrices, the direct use of this compound as a primary analytical standard is not yet widely documented in published methods. However, its structural similarity to D-glucosamine and the presence of the oxime functional group present unique opportunities for its application in analytical chemistry.

These application notes provide an overview of the potential uses of this compound as a reference standard in various analytical methods. The protocols described herein are based on established methods for D-glucosamine analysis and have been adapted to leverage the specific properties of the oxime derivative. It is recommended that any new analytical method using this compound be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)).

Physicochemical Properties and Handling

This compound is a white to off-white crystalline powder.[1] As a reference standard, its purity and characterization are paramount. Commercial suppliers often provide a purity of ≥98% as determined by HPLC.[1][2]

Storage and Stability: Reference standards of similar compounds, such as D-Glucosamine Hydrochloride, have demonstrated long-term stability for over 144 months when stored at 4–8°C.[3][4] Short-term stability has also been shown at temperatures up to 60°C for 240 hours.[3][4] While specific stability data for this compound is not extensively published, it is recommended to store it under similar controlled conditions (refrigerated and protected from moisture) to ensure its integrity. A formal stability testing program should be conducted to establish the shelf life of the standard under specific laboratory conditions.

Applications in Analytical Methods

This compound can be proposed as a standard in several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): As a primary standard for quantification or as an internal standard for the analysis of D-glucosamine and related compounds.

  • Gas Chromatography (GC): As a reference standard for methods involving derivatization to enhance volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a reference standard for structural elucidation and purity assessment.

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for glucosamine (B1671600) analysis, which can serve as a benchmark for methods developed using this compound as a standard.

Table 1: HPLC Method Performance for Glucosamine Analysis

ParameterHPLC-UV (with derivatization)HPLC-ELSDHILIC-MS
Linearity (r²) >0.999>0.99>0.996
Limit of Detection (LOD) 0.02 - 0.05 µg/mL149 ppb0.25 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL-1.0 µg/mL
Recovery (%) 97.2 - 102.6%-98.85 - 101.36%
Precision (RSD %) < 1.5%< 4%< 3.0%

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Proposed HPLC-UV Method for Quantification of D-Glucosamine using this compound as an Internal Standard

This protocol describes a reverse-phase HPLC method with pre-column derivatization for the quantification of D-glucosamine, using this compound as an internal standard. The derivatization step is necessary as glucosamine lacks a strong UV chromophore.

1. Materials and Reagents:

  • D-Glucosamine Hydrochloride (analyte)

  • This compound (internal standard)

  • Phenylisothiocyanate (PITC) derivatizing agent

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (pH 8.3)

  • Water (HPLC grade)

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve D-Glucosamine Hydrochloride and this compound in water to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the D-Glucosamine Hydrochloride stock solution with water. Spike each calibration standard with a fixed concentration of this compound internal standard.

  • Sample Preparation: Dissolve the sample containing glucosamine in water, and spike with the same fixed concentration of the internal standard.

3. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add phosphate buffer (pH 8.3) and PITC solution.

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).

  • Evaporate the solution to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water/acetic acid buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of D-glucosamine to the peak area of the internal standard against the concentration of D-glucosamine.

  • Determine the concentration of D-glucosamine in the sample from the calibration curve.

Workflow Diagram for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_std Prepare Glucosamine & IS Standards deriv Add PITC Reagent prep_std->deriv prep_sample Prepare Sample & Spike with IS prep_sample->deriv react React at RT deriv->react dry Evaporate to Dryness react->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC-UV Analysis reconstitute->hplc data Data Processing & Quantification hplc->data

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Protocol 2: Proposed Gas Chromatography (GC-FID) Method for the Analysis of D-Glucosamine Oxime

This protocol is adapted from a method where glucosamine is derivatized in-situ with hydroxylamine (B1172632) hydrochloride. In this proposed method, this compound is used as the primary standard for direct analysis after a subsequent acetylation step.

1. Materials and Reagents:

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in water. Add a known concentration of mannose as the internal standard.

  • Sample Preparation: If the sample contains underivatized glucosamine, it must first be reacted with hydroxylamine hydrochloride to form the oxime. If the sample is already in the oxime form, dissolve it in water and add the internal standard.

3. Acetylation and Extraction:

  • To the aqueous standard or sample solution, add acetic anhydride and allow the acetylation reaction to proceed.

  • Extract the acetylated product with chloroform.

  • Wash the chloroform layer with water.

  • Dry the organic phase with anhydrous sodium sulfate.

4. GC-FID Conditions:

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent

  • Carrier Gas: Nitrogen at 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: Hold at 60°C for 1 min, then ramp at 14°C/min to 260°C and hold for 5 min.

  • Injection Volume: 1 µL

5. Data Analysis:

  • Calculate the relative response factor of D-Glucosamine Oxime to the internal standard.

  • Quantify the amount of D-Glucosamine Oxime in the sample using the internal standard method.

Workflow Diagram for GC-FID Analysis

GC_FID_Workflow cluster_prep Preparation cluster_react Reaction & Extraction cluster_analysis Analysis prep_std Prepare Oxime Standard with IS acetylate Acetylation prep_std->acetylate prep_sample Prepare Sample with IS prep_sample->acetylate extract Chloroform Extraction acetylate->extract dry Dry Organic Phase extract->dry gc GC-FID Analysis dry->gc data Data Processing gc->data

Caption: Workflow for GC-FID analysis of D-Glucosamine Oxime.

Signaling Pathways and Logical Relationships

While this compound is an analytical standard and not directly involved in signaling pathways, the analyte it is used to measure, D-glucosamine, is a precursor in the hexosamine biosynthetic pathway. This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for glycosylation of proteins and lipids.

Diagram of the Hexosamine Biosynthetic Pathway

Hexosamine_Pathway Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GNPNAT GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1/AGX1 Glycosylation Protein & Lipid Glycosylation UDPGlcNAc->Glycosylation

Caption: Simplified Hexosamine Biosynthetic Pathway.

Conclusion

This compound holds promise as a valuable analytical standard, particularly for methods requiring derivatization or for use as an internal standard in the analysis of D-glucosamine. The protocols provided here serve as a starting point for method development. It is imperative that any analytical method employing this standard undergoes rigorous validation to ensure its accuracy, precision, and reliability for its intended purpose. Further research into the stability and certified characterization of this compound will undoubtedly broaden its applicability in the fields of pharmaceutical analysis and quality control.

References

Synthesis of Novel Antimicrobial and Bioactive Compounds from D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Discovery and Development

Abstract

This document provides detailed protocols for the synthesis of novel compounds derived from D-Glucosamine Oxime Hydrochloride, a versatile and reactive intermediate. Two primary synthetic routes are explored: the formation of Schiff base derivatives with potential antimicrobial activity and the synthesis of isoxazoline-linked glucosamine (B1671600) analogs via 1,3-dipolar cycloaddition. These protocols are designed for researchers in medicinal chemistry and drug development seeking to generate novel bioactive molecules. Quantitative data on representative compounds are presented, and a putative signaling pathway for the antimicrobial action of a synthesized salicylidene-D-glucosamine oxime derivative is visualized.

Introduction

D-Glucosamine and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. This compound, with its reactive oxime functionality, serves as an excellent starting material for the synthesis of a wide array of novel compounds. The oxime group can participate in various chemical transformations, including condensation reactions to form Schiff bases and cycloaddition reactions to generate heterocyclic systems. These modifications can lead to the development of new chemical entities with unique biological properties, including antimicrobial and other therapeutic effects. This application note details the synthesis, characterization, and potential biological relevance of two classes of compounds derived from this compound.

I. Synthesis of Novel Schiff Base Derivatives

Schiff bases derived from D-glucosamine have shown promise as antimicrobial agents. The condensation of this compound with substituted salicylaldehydes yields novel Schiff base derivatives. A key example is the synthesis of 3,5-dibromosalicylidene-D-glucosamine oxime, which has demonstrated significant in vitro activity against a range of bacteria, yeasts, and fungi[1][2][3][4].

Experimental Protocol: Synthesis of 3,5-dibromosalicylidene-D-glucosamine oxime

Materials:

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride and stir for 15 minutes at room temperature.

  • To this solution, add 3,5-dibromosalicylaldehyde (1.0 eq) dissolved in a minimal amount of anhydrous ethanol.

  • Fit the flask with a condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Triturate the resulting solid with cold diethyl ether and collect the crude product by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3,5-dibromosalicylidene-D-glucosamine oxime.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Quantitative Data
Compound NameStarting MaterialsSolventReaction Time (h)Yield (%)Melting Point (°C)
3,5-dibromosalicylidene-D-glucosamine oximeD-Glucosamine Oxime HCl, 3,5-DibromosalicylaldehydeEthanol4-6~85Not reported

Note: The yield is an approximation based on similar reported reactions and may vary.

II. Synthesis of Novel Isoxazoline-Linked Glucosamine Analogs

The oxime functionality of this compound can be converted into a nitrile oxide in situ, which can then undergo a 1,3-dipolar cycloaddition reaction with an alkene (dipolarophile) to form a five-membered isoxazoline (B3343090) ring[5][6][7][8][9][10]. This reaction provides a powerful tool for linking the glucosamine moiety to various other molecules, creating a diverse library of novel compounds with potential biological activities.

Experimental Protocol: General Procedure for Isoxazoline Synthesis

Materials:

  • This compound

  • An appropriate alkene (dipolarophile)

  • Chloramine-T or N-Chlorosuccinimide (NCS)

  • Anhydrous Ethanol or other suitable solvent

  • Triethylamine

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a solution of this compound (1.0 eq) and the chosen alkene (1.2 eq) in anhydrous ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add Chloramine-T (1.1 eq) or NCS (1.1 eq) portion-wise to the reaction mixture. The in situ generation of the nitrile oxide will commence.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired isoxazoline-linked glucosamine analog.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data
Product ClassStarting MaterialsReagentSolventYield (%)
Isoxazoline-linked Glucosamine AnalogD-Glucosamine Oxime HCl, AlkeneChloramine-TEthanol70-85
Isoxazoline-linked Glucosamine AnalogD-Glucosamine Oxime HCl, AlkeneNCSDCM75-90

Note: Yields are typical for 1,3-dipolar cycloaddition reactions of sugar-derived nitrile oxides and may vary depending on the specific alkene used.

III. Putative Signaling Pathway and Mechanism of Action

The antimicrobial activity of salicylidene-D-glucosamine derivatives is thought to involve the disruption of essential metabolic pathways in the target organisms. Specifically, it has been suggested that these compounds may interfere with glucosamine metabolism and inhibit glycolysis[1][3][4]. D-glucosamine itself has been shown to inhibit key enzymes in the glycolytic pathway, such as glyceraldehyde-3-phosphate dehydrogenase and lactate (B86563) dehydrogenase[1]. The Schiff base derivative may act as a pro-drug, being hydrolyzed to release D-glucosamine or a related active species within the cell, or the entire molecule may interact with cellular targets.

Experimental Workflow for Investigating the Mechanism of Action

cluster_synthesis Compound Synthesis & Characterization cluster_testing Antimicrobial Activity Testing cluster_moa Mechanism of Action Studies Start D-Glucosamine Oxime HCl React Condensation with 3,5-Dibromosalicylaldehyde Start->React Product 3,5-dibromosalicylidene- D-glucosamine oxime React->Product MIC Determine Minimum Inhibitory Concentration (MIC) Product->MIC Metabolism Glucosamine Metabolism Assay (e.g., in C. albicans) MIC->Metabolism Glycolysis Glycolysis Inhibition Assay (e.g., lactate production) MIC->Glycolysis Enzyme Enzyme Inhibition Assays (e.g., Hexokinase, PFK, GAPDH) Glycolysis->Enzyme

Caption: Experimental workflow for synthesis and mechanism of action studies.

Putative Signaling Pathway: Inhibition of Glycolysis

The following diagram illustrates the potential mechanism by which D-glucosamine and its derivatives may inhibit the glycolytic pathway in a fungal cell like Candida albicans.

Gluc Glucose G6P Glucose-6-Phosphate Gluc->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase GAP Glyceraldehyde-3-Phosphate F16BP->GAP DPG 1,3-Bisphosphoglycerate GAP->DPG GAPDH Pyr Pyruvate DPG->Pyr ... Lact Lactate Pyr->Lact Lactate Dehydrogenase GlcN_deriv 3,5-dibromosalicylidene- D-glucosamine oxime GlcN Glucosamine GlcN_deriv->GlcN Intracellular hydrolysis (putative) GlcN->G6P Inhibition GlcN->GAP Inhibition GlcN->Pyr Inhibition GlcN6P Glucosamine-6-Phosphate GlcN->GlcN6P Hexokinase

Caption: Putative inhibition of glycolysis by a D-glucosamine derivative.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of novel bioactive compounds. The protocols provided herein for the synthesis of Schiff bases and isoxazoline derivatives offer robust methods for generating diverse chemical libraries for drug discovery programs. The demonstrated antimicrobial activity of a representative Schiff base derivative highlights the potential of this chemical scaffold. Further investigation into the mechanism of action, as outlined, will be crucial for the rational design and optimization of future drug candidates based on the D-glucosamine oxime core.

References

Troubleshooting & Optimization

preventing degradation of D-Glucosamine Oxime Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Glucosamine Oxime Hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of this compound in solution are pH, temperature, and the presence of transition metals. Oximes, in general, are susceptible to acid-catalyzed hydrolysis.[1][2][3] For the glucosamine (B1671600) moiety, degradation at elevated temperatures can be pH-dependent, leading to the formation of different byproducts.[4]

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: While specific studies on this compound are limited, general knowledge of oxime chemistry suggests that a slightly acidic to neutral pH is preferable to strongly acidic or basic conditions to minimize hydrolysis.[1][2][3] For a related oxime, HI 6, the greatest stability was observed between pH 2 and 3.[5] However, the glucosamine backbone may exhibit different stability at this low pH. Therefore, a pH range of 4-7 is a recommended starting point for experiments, with the optimal pH to be determined empirically for your specific application.

Q3: How does temperature affect the stability of the solution?

A3: Elevated temperatures can accelerate the degradation of this compound. It is recommended to prepare solutions fresh and store them at low temperatures (2-8°C) for short-term storage. For longer-term storage of a stock solution, aliquoting and freezing at -20°C or below is advisable.[6] One study on a different oxime compound noted that controlling transition metal concentration is particularly important at temperatures of 50°C or higher to ensure stability.[5]

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the choice of solvent can be critical. Aqueous solutions are common, but the compound's stability can be influenced by the buffer components. It is advisable to use high-purity water and buffers. The use of co-solvents should be evaluated on a case-by-case basis for their potential to affect stability.

Q5: Are there any known incompatible substances that should be avoided in the solution?

A5: D-Glucosamine Hydrochloride is incompatible with strong oxidizing agents.[7] It is also prudent to avoid the presence of transition metal ions, such as iron and copper, as they can potentially catalyze degradation, especially at elevated temperatures.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or unexpected experimental results. Degradation of this compound in solution.1. Verify Solution pH: Ensure the pH of your solution is within the recommended range (start with pH 4-7).2. Control Temperature: Prepare solutions fresh before use. If short-term storage is necessary, keep the solution at 2-8°C. For longer storage, aliquot and freeze at -20°C or below.[6]3. Check for Contaminants: Use high-purity water and reagents. Consider using a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) to sequester potential transition metal contaminants.[5]4. Perform a Stability Study: Analyze the concentration of your compound over time using a suitable analytical method like HPLC to determine its stability under your specific experimental conditions.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.1. Analyze Degradation Products: If possible, identify the degradation products. The presence of furfurals may suggest degradation of the glucosamine backbone under acidic to neutral conditions at high temperatures.[4]2. Adjust pH and Temperature: Based on the potential degradation pathway, adjust the pH and temperature of your solution to minimize the formation of these byproducts.3. Use Freshly Prepared Solutions: The most reliable way to avoid degradation products is to use the solution immediately after preparation.
Precipitation or cloudiness in the solution. Poor solubility or compound degradation leading to insoluble byproducts.1. Confirm Solubility Limits: Ensure you have not exceeded the solubility of this compound in your chosen solvent system.2. Filter the Solution: If solubility is not the issue, filter the solution through a 0.22 µm filter to remove any insoluble degradation products before use.3. Re-evaluate Storage Conditions: Precipitation upon storage may indicate degradation. Re-assess the pH, temperature, and light exposure during storage.

Data Summary

Table 1: Recommended Storage and Handling Conditions for this compound Solutions

Parameter Recommendation Rationale Citation
pH 4.0 - 7.0 (initial recommendation)To minimize acid-catalyzed hydrolysis of the oxime and pH-dependent degradation of the glucosamine moiety.[1][2][3][4]
Temperature Short-term (hours to days): 2-8°CLong-term (weeks to months): ≤ -20°CTo slow down the rate of chemical degradation.[6]
Solvent High-purity water or appropriate bufferTo avoid contaminants that could catalyze degradation.
Additives Consider 0.1 mM EDTATo chelate transition metals that may catalyze degradation.[5]
Light Exposure Store in amber vials or protect from lightTo prevent potential photodegradation.General good laboratory practice.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound
  • Materials:

    • This compound

    • High-purity (e.g., Milli-Q) water

    • Buffer salts (e.g., phosphate (B84403) or citrate, depending on desired pH)

    • Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt

    • Calibrated pH meter

    • Sterile, amber-colored storage vials

  • Procedure:

    • Prepare the desired buffer solution (e.g., 50 mM phosphate buffer) using high-purity water.

    • Adjust the pH of the buffer to the desired value (e.g., pH 6.0) using a calibrated pH meter.

    • Add EDTA to the buffer to a final concentration of 0.1 mM and stir until dissolved. This will help chelate any trace transition metals.[5]

    • Accurately weigh the required amount of this compound.

    • Slowly add the powder to the buffer solution while stirring to ensure complete dissolution.

    • Once dissolved, filter the solution through a sterile 0.22 µm syringe filter into a sterile, amber-colored vial.

    • For immediate use, keep the solution on ice or at 2-8°C.

    • For long-term storage, aliquot the solution into smaller, single-use volumes in amber vials and store at -20°C or below.[6]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This is a general method that may require optimization for your specific equipment and experimental needs.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • A suitable column, such as a C18 or an amino column (e.g., Phenomenex Luna amino column).[8]

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate buffer, pH 7.5) in a ratio of 75:25 (v/v).[8]

    • Flow Rate: 1.0 - 1.5 mL/min.[8]

    • Column Temperature: 25-35°C.

    • Detection Wavelength: 195 nm (as glucosamine and its derivatives may lack a strong chromophore at higher wavelengths).[8]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.

    • Prepare your experimental sample solution according to Protocol 1.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours) under your experimental conditions, take an aliquot of the sample solution.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the peak area of this compound in your samples and compare it to the initial concentration (time 0) to determine the percentage of degradation.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Degradation_Troubleshooting start Unexpected Experimental Results (Potential Degradation) check_solution Was the solution prepared fresh? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_conditions Review Experimental Conditions yes_fresh->check_conditions prepare_fresh Prepare fresh solution and repeat experiment no_fresh->prepare_fresh ph_check Is pH controlled and in the optimal range (e.g., 4-7)? check_conditions->ph_check temp_check Is the temperature controlled and minimized? check_conditions->temp_check metal_check Is there a potential for transition metal contamination? check_conditions->metal_check adjust_ph Adjust pH and repeat ph_check->adjust_ph No stability_study Conduct a time-course stability study using HPLC ph_check->stability_study Yes control_temp Lower temperature/use cold plates and repeat temp_check->control_temp No temp_check->stability_study Yes add_chelator Add 0.1 mM EDTA and repeat metal_check->add_chelator Yes metal_check->stability_study No adjust_ph->stability_study control_temp->stability_study add_chelator->stability_study

Caption: Troubleshooting workflow for this compound degradation.

Potential_Degradation_Pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_backbone_degradation Glucosamine Backbone Degradation (Elevated Temperature) d_glucosamine_oxime D-Glucosamine Oxime Hydrochloride glucosamine D-Glucosamine d_glucosamine_oxime->glucosamine H+ hydroxylamine Hydroxylamine d_glucosamine_oxime->hydroxylamine H+ furfurals Furfurals (pH 4-7) glucosamine->furfurals Heat, pH 4-7 pyrazines Pyrazines (pH > 8) glucosamine->pyrazines Heat, pH > 8

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Matrix Effects in D-Glucosamine Oxime Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of D-Glucosamine Oxime Hydrochloride.

Troubleshooting Guides

Q1: My signal for this compound is significantly lower than expected, or I'm having trouble reaching the required Limit of Quantification (LOQ). What could be the cause?

A1: A persistent low signal for this compound, especially when a sufficient amount is expected, strongly suggests ion suppression. This is a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a decreased signal.[1][2][3]

Troubleshooting Steps:

  • Confirm Matrix Effects: Perform a post-extraction spike experiment. Compare the signal response of this compound in a neat solution versus a blank matrix extract spiked with the same concentration. A significantly lower signal in the matrix extract confirms the presence of ion suppression.[4]

  • Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove interfering compounds before LC-MS analysis.[3] Consider more rigorous sample preparation techniques. If you are currently using a simple protein precipitation method, switching to Solid-Phase Extraction (SPE) can provide a much cleaner extract.[4] For biological matrices like plasma or serum, which are rich in phospholipids, using specialized phospholipid removal plates or cartridges is highly recommended.[5][6][7][8]

  • Optimize Chromatography:

    • Switch to HILIC: As this compound is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography. HILIC often provides better retention for polar compounds, allowing them to elute in a region with fewer matrix interferences.[9][10]

    • Modify Gradient: Adjusting the mobile phase gradient can help separate the analyte from the ion suppression zone.

  • Sample Dilution: In some instances, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. However, this approach is only feasible if the method's sensitivity is sufficient to detect the diluted analyte.[11][12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus compensating for the signal loss and improving quantitative accuracy.[13]

Q2: I am observing inconsistent and irreproducible results for this compound between different sample injections. What is the likely cause and how can I fix it?

A2: Inconsistent and irreproducible results are often a clear indicator of variable matrix effects between your samples.[13][14] This variability can arise from differences in the composition of the biological matrix from different subjects or sources.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied to all samples. Minor variations in extraction efficiency can lead to differing levels of matrix components in the final extract.

  • Implement a More Effective Cleanup: As mentioned previously, techniques like SPE or phospholipid removal are more effective at providing consistently clean extracts compared to protein precipitation.[15][16][17][18]

  • Utilize an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to correct for variable matrix effects.[13] If a SIL-IS is not available, a structural analog that behaves similarly during extraction and ionization can be a suitable alternative.

  • Matrix-Matched Calibrants: Prepare your calibration standards in the same blank biological matrix as your samples. This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.[19][20]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[13][14] These effects can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), leading to inaccurate quantification and poor reproducibility.[1][2][3][4]

Q2: Why is this compound susceptible to matrix effects?

A2: this compound is a polar molecule. Polar compounds are often analyzed using chromatographic techniques where they may co-elute with other polar endogenous matrix components, such as salts and phospholipids, which are known to cause significant ion suppression.[9][10] The derivatization to an oxime can also influence its chromatographic behavior and susceptibility to matrix effects.[21][22]

Q3: What are the most common sources of matrix effects in biological samples?

A3: In biological matrices such as plasma, serum, and urine, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[5][6][7][8] Phospholipids are particularly problematic in electrospray ionization (ESI) as they can suppress the ionization of co-eluting analytes.

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An internal standard-normalized matrix factor is often used for a more accurate assessment.[23]

Q5: Can changing my LC-MS interface from ESI to APCI help reduce matrix effects?

A5: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects, particularly from non-volatile components like salts, compared to Electrospray Ionization (ESI).[13] However, the suitability of APCI depends on the analyte's ability to be efficiently ionized by this technique. It is worth investigating if you continue to experience significant ion suppression with ESI.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of polar compounds in biological fluids. While this data is not specific to this compound, it provides a general guide for selecting an appropriate cleanup strategy.

Sample Preparation TechniqueRelative Matrix Effect ReductionAnalyte RecoveryThroughputCostKey Considerations
Protein Precipitation (PPT) LowHighHighLowProne to significant matrix effects, especially from phospholipids.[4]
Liquid-Liquid Extraction (LLE) Moderate to HighVariable (depends on analyte polarity)ModerateModerateCan provide cleaner extracts than PPT, but recovery of highly polar analytes can be challenging.
Solid-Phase Extraction (SPE) HighGood to HighModerateModerate to HighHighly effective at removing interferences and concentrating the analyte.[16][17][18]
Phospholipid Removal Plates Very HighHighHighHighSpecifically designed to remove phospholipids, a major source of ion suppression in plasma/serum.[5][7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Polar Analyte Cleanup from Biological Fluids

This protocol provides a general procedure for using a mixed-mode SPE cartridge to clean up a polar analyte like this compound from a plasma sample.

  • Cartridge Selection: Choose a mixed-mode SPE sorbent (e.g., strong cation exchange and reversed-phase) suitable for retaining polar basic compounds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pretreat the plasma sample by diluting it 1:1 with the acidic buffer. Load the pretreated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Generic Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development

This protocol outlines a starting point for developing a HILIC method for the analysis of this compound.

  • Column Selection: Start with a HILIC column with an amide or bare silica (B1680970) stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM ammonium formate (B1220265) in water.

    • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient:

    • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of the polar analyte.

    • Run a linear gradient from 95% B to 50% B over 10 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 95% B and equilibrate for 5 minutes.

  • Optimization:

    • Adjust the gradient slope and duration to optimize the separation of the analyte from any interferences.

    • Modify the buffer concentration and pH of Mobile Phase A to fine-tune selectivity.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigate Investigation cluster_solutions Solutions cluster_end Resolution Start Poor Signal or Reproducibility AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME Suppression Ion Suppression Confirmed? AssessME->Suppression OptimizeSP Optimize Sample Prep (SPE, PL Removal) Suppression->OptimizeSP Yes OtherIssues Investigate Other Issues (Instrument, Standard Stability) Suppression->OtherIssues No OptimizeLC Optimize Chromatography (HILIC, Gradient) OptimizeSP->OptimizeLC UseIS Use Stable Isotope Internal Standard OptimizeLC->UseIS Dilute Dilute Sample UseIS->Dilute Resolved Issue Resolved Dilute->Resolved SamplePrepWorkflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Simple SPE Solid-Phase Extraction (SPE) Plasma->SPE Better PhospholipidRemoval Phospholipid Removal Plasma->PhospholipidRemoval Best LCMS LC-MS/MS Analysis Precipitation->LCMS SPE->LCMS PhospholipidRemoval->LCMS

References

storage conditions to ensure D-Glucosamine Oxime Hydrochloride stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Glucosamine Oxime Hydrochloride

This technical support center provides essential guidance on the proper storage and handling of this compound to ensure its stability and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly sealed to prevent moisture absorption.[1][2] For long-term storage, refrigeration at 4-8°C is recommended, as studies on the parent compound, D-Glucosamine Hydrochloride, have shown stability for extended periods at these temperatures.[3] Some suppliers may also recommend storage at room temperature (15-25°C).[4] Always refer to the Certificate of Analysis for specific storage recommendations for your lot.

Q2: How sensitive is this compound to light?

Q3: What are the primary factors that can cause this compound to degrade?

A3: The main factors that can lead to the degradation of this compound include exposure to moisture, high temperatures, and incompatible materials such as strong oxidizing agents.[1][5] Oximes, in general, can also undergo hydrolysis in the presence of acids.[6][7]

Q4: What are the potential degradation products of this compound?

A4: Under forcing conditions such as high heat and varying pH, the parent molecule, D-glucosamine, is known to degrade into compounds like furfurals and pyrazines.[8][9] Hydrolysis of the oxime functional group would likely yield D-Glucosamine and hydroxylamine.

Q5: Is this compound stable in solution?

A5: The stability of this compound in solution depends on the solvent, pH, and storage conditions. For the related compound D-Glucosamine Hydrochloride, solutions for analysis have been found to be stable for up to one week.[10] It is recommended to prepare solutions fresh and store them at a low temperature (e.g., 2-8°C) for short-term use. For longer-term storage of stock solutions, aliquoting and freezing at -20°C is advisable.[4]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white, clumping) Improper storage (exposure to moisture, heat, or light).Verify that the storage conditions are as recommended (cool, dry, dark place). If the appearance has significantly changed, the product may be degraded. Consider performing a quality control check.
Inconsistent experimental results Degradation of the compound.Prepare a fresh stock solution from a properly stored solid. If the problem persists, consider obtaining a new batch of the compound. Run a stability check on your current stock.
Precipitate formation in solution Poor solubility or degradation.Ensure the appropriate solvent is being used and that the concentration is not above its solubility limit. If a precipitate forms in a previously clear solution, this may indicate degradation.

Stability Data Summary

The following table summarizes stability data for the closely related compound, D-Glucosamine Hydrochloride, which can serve as a guideline.

Condition Compound Duration Result Reference
4-8°CD-Glucosamine Hydrochloride144 monthsStable[3]
Room TemperatureD-Glucosamine Hydrochloride solutions1 weekStable[10]
-20°CD-Glucosamine Hydrochloride stock solutions6 monthsStable[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the purity and stability of this compound, adapted from methods for D-Glucosamine Hydrochloride.[10][11]

1. Materials:

2. Mobile Phase Preparation:

  • Prepare a phosphate buffer (e.g., pH 7.5).
  • Mix acetonitrile and the phosphate buffer in a 75:25 (v/v) ratio.[10]
  • Degas the mobile phase before use.

3. Standard Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

4. Sample Solution Preparation:

  • Accurately weigh and dissolve the this compound sample (e.g., from a stability study) in the mobile phase to a similar concentration as the primary standard solution.

5. HPLC Conditions:

  • Column: Phenomenex Luna amino (150 mm x 4.6 mm, 5 µm)[10]
  • Mobile Phase: Acetonitrile:Phosphate Buffer (75:25, v/v, pH 7.5)[10]
  • Flow Rate: 1.5 mL/min[10]
  • Detection: UV at 195 nm[10]
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.
  • Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components.

Visualizations

StorageTroubleshooting start Start: Inconsistent Experimental Results check_storage Check Storage Conditions: - Temperature? - Humidity? - Light Exposure? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Conditions (Cool, Dry, Dark) storage_ok->correct_storage No prepare_fresh Prepare Fresh Stock Solution storage_ok->prepare_fresh Yes correct_storage->prepare_fresh problem_solved Problem Resolved? prepare_fresh->problem_solved end_good End: Continue Experiment problem_solved->end_good Yes qc_check Action: Perform Quality Control Check (e.g., HPLC) problem_solved->qc_check No new_batch Action: Consider New Batch of Compound qc_check->new_batch

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway D_Glucosamine_Oxime_HCl This compound Hydrolysis Hydrolysis D_Glucosamine_Oxime_HCl->Hydrolysis Stress_Factors Stress Factors (Heat, Moisture, Acid) Stress_Factors->D_Glucosamine_Oxime_HCl D_Glucosamine D-Glucosamine Hydrolysis->D_Glucosamine Hydroxylamine Hydroxylamine Hydrolysis->Hydroxylamine Degradation Further Degradation Degradation_Products Degradation Products (e.g., Furfurals, Pyrazines) Degradation->Degradation_Products D_Glucosamine->Degradation

Caption: Potential degradation pathway of this compound.

References

enhancing detection sensitivity of D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Glucosamine Oxime Hydrochloride analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance detection sensitivity and overcome common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound? A1: The main challenges stem from the molecule's properties. Similar to its parent compound, D-glucosamine, the oxime derivative is highly polar and lacks a significant native chromophore or fluorophore. This makes direct detection by UV-Vis or fluorescence spectroscopy at low concentrations difficult and often requires specialized methods to achieve adequate sensitivity.[1][2]

Q2: Which analytical techniques are most effective for sensitive detection? A2: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. The most sensitive methods include:

  • HPLC with Fluorescence Detection (FLD): Requires pre-column derivatization to attach a fluorescent tag to the molecule.[3][4]

  • HPLC with Mass Spectrometry (MS/MS): Offers high selectivity and sensitivity without the need for derivatization, although derivatization can sometimes improve chromatographic behavior.[5][6][7]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A sensitive method that directly detects carbohydrates and their derivatives.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often used for highly polar compounds like glucosamine (B1671600) and its derivatives, providing better retention than traditional reversed-phase columns.[2]

Q3: Why is pre-column derivatization necessary for UV or Fluorescence detection? A3: Derivatization is a chemical process that attaches a light-absorbing (chromophore) or fluorescent (fluorophore) molecule to the analyte. Since this compound does not absorb UV or fluoresce strongly on its own, this step is crucial to "light up" the molecule, allowing for highly sensitive detection by HPLC-UV or HPLC-FLD systems.[1][9] Common derivatizing agents for related compounds include NBD-F, OPA, and FMOC-Su.[4][9][10]

Q4: Can I use an Evaporative Light Scattering Detector (ELSD) for quantification? A4: Yes, ELSD is a viable option for detecting non-volatile analytes like this compound that lack a UV chromophore.[2][11] It is a "universal" detector that provides a response proportional to the mass of the analyte. However, it's important to note that the ELSD response can be non-linear, which may require more complex calibration curves for accurate quantification.[3]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio / Poor Sensitivity

Q: My detector signal is weak, and the baseline is noisy. How can I increase the sensitivity of my measurement?

A: Low sensitivity is a common issue. The solution depends on your analytical method.

  • For HPLC-UV/Vis:

    • Implement Derivatization: If you are not already doing so, this is the most effective way to boost the signal. Use a derivatizing agent that reacts with the primary amine or other functional groups on your molecule.

    • Optimize Wavelength: Ensure you are monitoring at the maximum absorbance wavelength of the derivatized product.

    • Increase Sample Concentration: If possible, concentrate your sample before injection. Be mindful of solubility limits and potential matrix effects.

    • Check Detector Lamp: An aging UV lamp can lead to reduced light intensity and higher noise. Check the lamp's energy output and replace it if necessary.

  • For HPLC-FLD:

    • Confirm Derivatization Efficiency: Incomplete derivatization is a primary cause of low signal. Optimize reaction parameters such as pH, temperature, reaction time, and reagent concentration.

    • Set Correct Wavelengths: Ensure the excitation and emission wavelengths are set to the optimal values for your chosen fluorescent tag.

    • Mobile Phase Quenching: Some mobile phase components can quench fluorescence. Test different solvents or additives to ensure they are not interfering with the signal.

  • For HPLC-MS:

    • Optimize Ionization Source: Adjust parameters like capillary voltage, gas flow, and temperature to maximize the formation of the protonated molecule [M+H]⁺. For this compound (MW: 230.65), the target ion for the free base would be approximately m/z 195.1 [M+H]⁺.

    • Develop an MRM Method: For tandem mass spectrometry (MS/MS), use Multiple Reaction Monitoring (MRM) for superior sensitivity and selectivity. This involves selecting a specific precursor ion (e.g., m/z 195.1) and monitoring a characteristic product ion after fragmentation.[5][7]

    • Mitigate Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or use a stable isotope-labeled internal standard to compensate for suppression.

// HPLC-UV/FLD Path hplc_uv_fld [label="HPLC-UV or FLD", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; is_derivatized [label="Is pre-column\nderivatization used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; implement_deriv [label="Implement Derivatization\n(e.g., NBD-F, FMOC-Su)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval]; optimize_deriv [label="Optimize Derivatization\n(pH, temp, time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_detector [label="Optimize Detector Settings\n(Wavelength, Gain)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// HPLC-MS Path hplc_ms [label="HPLC-MS", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_source [label="Optimize Ion Source\n(Voltage, Gas, Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_mrm [label="Use MS/MS (MRM)\nfor higher selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_matrix [label="Check for Matrix Effects\n(Ion Suppression)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_method; check_method -> hplc_uv_fld [label=" UV / FLD "]; check_method -> hplc_ms [label=" MS "];

hplc_uv_fld -> is_derivatized; is_derivatized -> implement_deriv [label=" No "]; is_derivatized -> optimize_deriv [label=" Yes "]; implement_deriv -> optimize_detector; optimize_deriv -> optimize_detector;

hplc_ms -> optimize_source -> use_mrm -> check_matrix; }

Caption: Troubleshooting workflow for low sensitivity issues.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)

Q: My analyte peak is not sharp and symmetrical. What are the likely causes and solutions?

A: Poor peak shape compromises resolution and integration accuracy. Consider the following:

  • Column Choice: this compound is very polar. If using a standard C18 reversed-phase column, retention may be poor, leading to distorted peaks at the solvent front. A HILIC column is often a better choice for retaining and separating such polar compounds.[2]

  • Mobile Phase pH: The charge state of the molecule can affect its interaction with the stationary phase. Ensure the mobile phase pH is appropriate. For amino compounds, a slightly acidic pH (e.g., 3.0) is often used.[12]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and active sites (e.g., free silanols) on the column packing. Using a well-end-capped column or adding a competing base (like triethylamine) in small amounts to the mobile phase can help.

  • Column Degradation: A void at the head of the column or contaminated packing material can cause peak splitting and broadening. Try flushing the column or replacing it if performance does not improve.

Quantitative Data Summary

The following tables summarize performance data from various analytical methods developed for D-glucosamine and related compounds. These can serve as a benchmark for developing a method for this compound.

Table 1: Comparison of HPLC-Based Detection Methods

Method Derivatizing Agent Column Mobile Phase Detector LOD LOQ
HPLC-FLD[3][10] NBD-F C18 Acetonitrile (B52724) / Phosphate (B84403) Buffer FLD 0.02 mg/L 0.06 mg/L
HPAEC-PAD[8] None AminoPac PA10 Not specified PAD 0.012 mg/L Not specified
HILIC-ELSD[2] None HILIC Acetonitrile / Water / Ammonium Formate ELSD 20 mg/mL 80 mg/mL

| HPLC-MS/MS[5] | None | Polymer-based Amino | Acetonitrile / Ammonium Acetate | MS/MS | Not specified | 10 ng/mL (in matrix) |

Table 2: Mass Spectrometry Parameters for Glucosamine Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Method Comments
D-Glucosamine[5] 180 72 ESI-MS/MS Used for analysis in synovial fluid.
D-Glucosamine[7] 180.1 162.1 APCI-MS/MS Used for analysis in human plasma.

| D-Glucosamine Oxime | ~195.1 | To be determined | ESI-MS/MS | Predicted m/z for the protonated free base [M+H]⁺. Product ions would need to be determined experimentally. |

Experimental Protocols

Protocol: Pre-column Derivatization with NBD-F for Fluorescence Detection

This protocol is adapted from a method for D-glucosamine hydrochloride and should be optimized for this compound.[3][10]

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 8.0): Dissolve boric acid in water, and adjust the pH to 8.0 with sodium hydroxide.

  • NBD-F Solution (1 g/L): Dissolve 10 mg of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.

2. Derivatization Procedure:

  • Pipette 1.0 mL of your sample or standard solution into a reaction vial.

  • Add 1.0 mL of the 0.1 M Borate Buffer (pH 8.0).

  • Add 1.0 mL of the NBD-F solution.

  • Vortex the mixture thoroughly.

  • Place the vial in a water bath or heating block at 60°C for 5 minutes.

  • After incubation, immediately cool the vial in an ice bath to stop the reaction.

  • Filter the resulting solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

3. HPLC-FLD Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is often effective.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[10]

  • Fluorescence Detector: Set the excitation wavelength (λex) to ~470 nm and the emission wavelength (λem) to ~530 nm (optimal wavelengths may vary slightly).

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis prep_sample Prepare Sample/ Standard Solution mix Mix Sample, Buffer, and NBD-F Reagent prep_sample->mix prep_buffer Prepare Borate Buffer (pH 8.0) prep_buffer->mix prep_nbdf Prepare NBD-F Reagent prep_nbdf->mix heat Incubate at 60°C for 5 min mix->heat cool Cool on Ice to Stop Reaction heat->cool filter Filter (0.45 µm) into HPLC vial cool->filter inject Inject into HPLC-FLD System filter->inject acquire Acquire Data (λex=470, λem=530) inject->acquire process Process Chromatogram & Quantify acquire->process

Caption: Experimental workflow for fluorescence detection.

Advanced Troubleshooting: Mitigating Matrix Effects in LC-MS

Q: I suspect that components in my sample matrix (e.g., plasma, food extract) are interfering with my LC-MS signal. How can I confirm and resolve this?

A: Matrix effects, particularly ion suppression, can severely compromise sensitivity and accuracy in LC-MS.

Confirmation: The standard method to visualize matrix effects is through a post-column infusion experiment .

  • Continuously infuse a standard solution of this compound directly into the MS source using a syringe pump.

  • Inject a blank, extracted sample matrix (that does not contain your analyte) onto the LC column.

  • Monitor the signal of your analyte's m/z. If the signal drops at certain retention times, it indicates that co-eluting matrix components are causing ion suppression.

Mitigation Strategies:

  • Improve Sample Cleanup: Use a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to remove interfering compounds before analysis. Simple protein precipitation may not be sufficient for complex matrices.[5]

  • Chromatographic Separation: Modify your LC gradient to better separate the analyte from the interfering region of the chromatogram identified in the post-column infusion experiment.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. An SIL-IS (e.g., containing ¹³C or ¹⁵N) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the matrix effect is normalized, leading to accurate quantification.[5]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects to a manageable level, although this may compromise the limit of detection.

G start Suspected Matrix Effects (Inaccurate/Low Signal) confirm Confirm with Post-Column Infusion Experiment start->confirm is_present Is Ion Suppression Observed? confirm->is_present no_effect No significant matrix effect. Troubleshoot other parameters. is_present->no_effect No mitigate_title Mitigation Strategies is_present->mitigate_title Yes strategy1 Improve Sample Cleanup (e.g., SPE) mitigate_title->strategy1 strategy2 Optimize Chromatography mitigate_title->strategy2 strategy3 Use Stable Isotope-Labeled Internal Standard (Gold Standard) mitigate_title->strategy3 revalidate Re-validate Method strategy1->revalidate strategy2->revalidate strategy3->revalidate

Caption: Decision logic for addressing matrix effects in LC-MS.

References

Technical Support Center: D-Glucosamine Oxime Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Glucosamine Oxime Hydrochloride. Our aim is to help you resolve common analytical challenges, particularly those related to co-elution in chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a derivative of D-glucosamine, an amino sugar that is a precursor in the biochemical synthesis of glycosylated proteins and lipids. The oxime derivative is of interest in pharmaceutical and biochemical research for its potential therapeutic applications and as an intermediate in organic synthesis. Accurate analytical methods are crucial for purity assessment, stability studies, and quality control of this compound.

Q2: What are the common analytical challenges encountered with this compound?

Due to its high polarity and the presence of multiple functional groups, this compound can be challenging to analyze using traditional reversed-phase high-performance liquid chromatography (RP-HPLC). Common issues include:

  • Poor retention: The compound may elute at or near the void volume.

  • Peak tailing: Asymmetrical peaks can lead to inaccurate quantification.

  • Co-elution: The peak of interest may overlap with impurities, degradation products, or excipients.

  • Presence of isomers: Oximes can exist as syn and anti isomers, which may separate under certain chromatographic conditions, appearing as two distinct peaks that can be mistaken for co-eluting impurities.[1][2][3]

Troubleshooting Guide: Resolving Co-elution Problems

Co-elution is a significant challenge that can compromise the accuracy and reliability of your results. This guide provides a systematic approach to troubleshooting and resolving these issues.

Initial Assessment: Is it Co-elution or Isomerization?

Before modifying your chromatographic method, it's essential to determine if the observed peak splitting or broadening is due to co-elution with an impurity or the separation of syn and anti isomers of the D-Glucosamine Oxime.

Workflow for Diagnosing Peak Splitting:

start Observe Peak Splitting or Broadening check_ms Analyze Peak by Mass Spectrometry (MS) start->check_ms ms_result Do the split peaks have the same mass-to-charge ratio (m/z)? check_ms->ms_result isomers Likely Syn/Anti Isomers ms_result->isomers Yes coelution Likely Co-elution with Impurity ms_result->coelution No optimize_for_collapse Optimize method to co-elute isomers (if desired) - Adjust temperature - Modify mobile phase pH isomers->optimize_for_collapse optimize_for_separation Proceed to Co-elution Troubleshooting Guide coelution->optimize_for_separation

Caption: A logical workflow to differentiate between co-elution and isomer separation.

Strategies for Resolving Co-elution

If you have confirmed co-elution with an impurity, the following strategies can be employed to improve separation.

1. Method Optimization for Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating highly polar compounds like this compound.[4]

Experimental Protocol: HILIC Method for this compound

ParameterRecommended ConditionsTroubleshooting Tips
Column Amide, Diol, or bare silica (B1680970) HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm)If retention is poor, consider a column with a more polar stationary phase.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic AcidVarying the pH can significantly impact selectivity.[5][6][7]
Mobile Phase B Acetonitrile (B52724)Ensure high purity of acetonitrile to minimize baseline noise.
Gradient 95% B to 70% B over 15 minutesAdjust the gradient slope to improve the resolution of closely eluting peaks. A shallower gradient can increase separation.
Flow Rate 1.0 mL/minLowering the flow rate can sometimes improve resolution but will increase run time.
Column Temp. 30 °CIncreasing temperature can decrease retention and may affect isomer separation.
Injection Vol. 5 µLAvoid overloading the column, which can cause peak broadening.[8]
Detector Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)These detectors are suitable for compounds lacking a strong UV chromophore.

2. Utilizing Mixed-Mode Chromatography

Mixed-mode chromatography combines multiple separation mechanisms, such as reversed-phase and ion-exchange, to provide unique selectivity for polar and ionizable compounds.[9][10][11][12]

Experimental Protocol: Mixed-Mode Chromatography

ParameterRecommended ConditionsTroubleshooting Tips
Column Mixed-mode column with reversed-phase and cation-exchange functionalitiesThe choice of stationary phase is critical for achieving the desired selectivity.
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0Adjusting the buffer concentration and pH will alter the degree of ion-exchange and reversed-phase retention.
Mobile Phase B AcetonitrileThe organic modifier content will primarily influence the reversed-phase interactions.
Gradient 80% B to 40% B over 20 minutesA dual gradient (organic and buffer concentration) can provide enhanced resolution.
Flow Rate 0.8 mL/minOptimize for best resolution and peak shape.
Column Temp. 35 °CTemperature can influence both hydrophobic and ionic interactions.
Injection Vol. 5 µLEnsure the sample is dissolved in a solvent compatible with the mobile phase.
Detector MS, CAD, or ELSDMass spectrometry is highly recommended for peak identification and purity assessment.

Troubleshooting Workflow for Co-elution in HPLC:

start Co-elution Observed change_gradient Modify Gradient Slope (e.g., make it shallower) start->change_gradient change_mobile_phase Adjust Mobile Phase - Change pH - Alter buffer concentration change_gradient->change_mobile_phase If no improvement resolved Resolution Achieved change_gradient->resolved If resolved change_column Change Stationary Phase - Different HILIC chemistry - Switch to Mixed-Mode change_mobile_phase->change_column If still co-eluting change_mobile_phase->resolved If resolved change_column->resolved If resolved

Caption: A step-by-step workflow for resolving co-elution issues in HPLC.

Quantitative Data Summary

The following table provides a hypothetical comparison of chromatographic parameters that could be achieved with different methods for resolving a co-eluting impurity from this compound.

ParameterInitial RP MethodOptimized HILIC MethodOptimized Mixed-Mode Method
Retention Time (Analyte) 1.2 min5.8 min8.2 min
Retention Time (Impurity) 1.2 min6.5 min9.5 min
Resolution (Rs) 0.01.82.5
Asymmetry Factor (As) 1.81.21.1
Theoretical Plates (N) 1500850012000

Signaling Pathways and Logical Relationships

Understanding the context in which this compound is used can be beneficial for anticipating potential interferences. For instance, in drug metabolism studies, it's important to consider potential metabolites.

Simplified Glucosamine Metabolism Pathway:

Glucosamine Glucosamine GlcN6P Glucosamine-6-phosphate Glucosamine->GlcN6P Hexokinase UDP_GlcNAc UDP-N-acetylglucosamine GlcN6P->UDP_GlcNAc Multiple Steps Glycoproteins Glycoproteins UDP_GlcNAc->Glycoproteins Proteoglycans Proteoglycans UDP_GlcNAc->Proteoglycans

Caption: A simplified diagram of the hexosamine biosynthetic pathway.

By providing a structured approach to troubleshooting and detailed experimental guidance, this technical support center aims to empower researchers to overcome the analytical challenges associated with this compound, leading to more accurate and reliable scientific outcomes.

References

minimizing side reactions during D-Glucosamine Oxime Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of D-Glucosamine Oxime Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis involves the reaction of D-Glucosamine Hydrochloride with hydroxylamine (B1172632) hydrochloride. The reaction proceeds via a nucleophilic addition of hydroxylamine to the aldehyde group of the open-chain form of D-glucosamine, followed by dehydration to form the oxime.[1][2]

Q2: Why does my reaction mixture turn brown/dark, and how can I prevent it?

A2: The browning of the reaction mixture is likely due to the degradation of D-glucosamine, especially at elevated temperatures and non-optimal pH levels. This can lead to the formation of colored byproducts such as furfurals and pyrazines.[3] To prevent this, it is crucial to maintain a mildly acidic to neutral pH and avoid excessive heat.

Q3: My product yield is consistently low. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion. Ensure adequate reaction time and appropriate stoichiometry.

  • Side reactions: Degradation of the starting material or product can significantly reduce the yield.

  • Suboptimal pH: The pH of the reaction is critical. A pH around 4.5 is often optimal for the dehydration step of oxime formation, but a neutral pH can also be effective, sometimes with a catalyst.[1]

  • Product loss during workup: this compound is water-soluble, so excessive washing with aqueous solutions or use of highly polar solvents during purification can lead to product loss.

Q4: I am observing multiple spots on my TLC/peaks in my HPLC analysis of the final product. What are these impurities?

A4: The presence of multiple spots/peaks indicates a mixture of compounds. These could be:

  • Isomers of the product: D-Glucosamine Oxime can exist as a mixture of α and β anomers of the cyclic form, as well as syn and anti isomers of the open-chain oxime.[1][4]

  • Unreacted D-Glucosamine: The starting material may not have fully reacted.

  • Degradation products: As mentioned, furfurals and other degradation products can form from the starting material.

  • Side-reaction products: Other unforeseen reactions may be occurring.

Q5: What is the importance of the open-chain vs. cyclic form of D-glucosamine in this reaction?

A5: The oximation reaction occurs with the aldehyde group, which is present only in the open-chain form of D-glucosamine. The cyclic hemiacetal forms (α and β anomers) are unreactive towards hydroxylamine. Therefore, the equilibrium between the cyclic and open-chain forms influences the reaction rate.

Troubleshooting Guide

Issue Potential Cause Recommended Action Expected Outcome
Low Yield Reaction pH is too high or too low.Adjust the pH of the reaction mixture to be mildly acidic (around 4.5-6.5). Use a buffer if necessary.Improved reaction rate and minimized degradation of starting material.
Reaction temperature is too high.Maintain the reaction temperature at or near room temperature. If heating is necessary, use the lowest effective temperature.Reduced formation of degradation byproducts.
Insufficient reaction time.Monitor the reaction progress using TLC or HPLC and allow it to proceed until the starting material is consumed.Higher conversion to the desired product.
Product Impurity (Multiple Peaks in HPLC) Presence of starting material.Increase the molar excess of hydroxylamine hydrochloride and/or extend the reaction time.Drive the reaction to completion.
Formation of degradation products.Control the temperature and pH as described above. Purge the reaction with an inert gas (e.g., nitrogen or argon) to minimize oxidation.Cleaner reaction profile with fewer degradation-related impurities.
Isomeric mixture of the product.This is an inherent characteristic of the product in solution. Purification by crystallization may favor one isomer. Characterize the mixture by NMR.[1]A well-characterized product, which may still be a mixture of isomers.
Reaction Mixture Discoloration (Brown/Yellow) Degradation of D-glucosamine.Lower the reaction temperature and ensure the pH is not strongly acidic or basic.A lighter-colored reaction mixture and a purer final product.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.Use a less polar solvent for precipitation/crystallization, such as ethanol (B145695) or isopropanol. Minimize the use of water during workup.Improved recovery of the solid product.
Product is an oil or syrup and does not crystallize.This can be due to impurities or the presence of a mixture of isomers. Try purification by column chromatography or attempt to crystallize from a different solvent system.Isolation of a purer, potentially crystalline product.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method and may require optimization for specific laboratory conditions and desired product specifications.

Materials:

  • D-Glucosamine Hydrochloride

  • Hydroxylamine Hydrochloride

  • Anhydrous Ethanol

  • Sodium Ethoxide (or another suitable base)

Procedure:

  • Preparation of Free Hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide in ethanol to generate free hydroxylamine. A precipitate of sodium chloride will form.

  • Reaction Setup: In a separate flask, dissolve D-Glucosamine Hydrochloride in anhydrous ethanol.

  • Reaction: Slowly add the solution of free hydroxylamine to the D-Glucosamine Hydrochloride solution at room temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to days to reach completion at room temperature.

  • Workup: Once the reaction is complete, filter the reaction mixture to remove the precipitated sodium chloride.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude D-Glucosamine Oxime. The product may be obtained as a solid or a thick syrup.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography. The final product should be dried under vacuum.

HPLC Method for Purity Analysis

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used to assess the purity of the synthesized this compound and to detect impurities.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic system of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer at a slightly acidic pH).

  • Detector: A UV detector at a low wavelength (e.g., 195-210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

Visualizations

Reaction_Pathway Main Reaction vs. Side Reaction Pathways D_Glucosamine D-Glucosamine (Open-chain form) Oxime D-Glucosamine Oxime (Desired Product) D_Glucosamine->Oxime + Hydroxylamine - H2O Degradation Degradation Products (e.g., Furfurals, Pyrazines) D_Glucosamine->Degradation High Temp / Extreme pH Hydroxylamine Hydroxylamine

Main reaction and potential degradation pathway.

Experimental_Workflow General Experimental Workflow Start Start: Reactants Reaction Reaction in Solvent (e.g., Ethanol) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Workup (Filtration) Monitoring->Workup Reaction Complete Isolation Isolation (Solvent Evaporation) Workup->Isolation Purification Purification (Crystallization/Chromatography) Isolation->Purification Analysis Product Analysis (HPLC, NMR) Purification->Analysis End Final Product Analysis->End

A typical experimental workflow for the synthesis.

Troubleshooting_Logic Troubleshooting Logic Flow Problem Problem Encountered (e.g., Low Yield, Impurities) Check_Params Check Reaction Parameters (pH, Temp, Time, Stoichiometry) Problem->Check_Params Adjust_pH Adjust pH Check_Params->Adjust_pH pH out of range Adjust_Temp Adjust Temperature Check_Params->Adjust_Temp Temp too high Adjust_Time Adjust Reaction Time Check_Params->Adjust_Time Time too short Optimize_Workup Optimize Workup/ Purification Check_Params->Optimize_Workup Parameters OK Re_run Re-run Experiment Adjust_pH->Re_run Adjust_Temp->Re_run Adjust_Time->Re_run Optimize_Workup->Re_run Success Problem Resolved Re_run->Success

References

Technical Support Center: D-Glucosamine Oxime Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of D-Glucosamine Oxime Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of high-quality this compound?

A1: High-purity this compound should be a white to off-white crystalline powder.[1] Commercially available research-grade products typically have a purity of 98% or higher as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3]

Q2: What are the common methods for purifying crude this compound?

A2: The most common and effective method for purifying this compound is recrystallization.[4] This technique is suitable for removing small amounts of impurities from a solid compound.

Q3: Which solvent systems are recommended for the recrystallization of this compound?

A3: this compound can be purified by recrystallization from water or ethanol.[4] For compounds with similar polarity, like D-Glucosamine Hydrochloride, mixed solvent systems such as ethanol-water are also commonly employed. The ideal solvent system should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Q4: How can I remove colored impurities from my this compound sample?

A4: Colored impurities can often be removed by treating the solution of the crude product with activated carbon (e.g., Norit) before recrystallization. The activated carbon adsorbs the colored compounds, which are then removed by filtration. This technique is effective for the parent compound, D-Glucosamine Hydrochloride, and is applicable to its oxime derivative.[5]

Q5: How can I assess the purity of my purified this compound?

A5: The purity of this compound is best determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] Other analytical methods that can be used for characterization include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Oiling out during recrystallization.
Possible Cause Suggested Solution
The solvent is too non-polar for the compound.Use a more polar solvent or a solvent mixture. For instance, if using an ethanol-water system, increase the proportion of water.
The solution is being cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of crystals over oil.
The compound is impure, leading to a depression of the melting point.Attempt to purify a small sample by another method, such as column chromatography, to obtain seed crystals. Add these seed crystals to the supersaturated solution to induce crystallization.
Problem 2: Poor recovery of the purified product.
Possible Cause Suggested Solution
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After cooling and filtration, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Problem 3: The product remains colored after recrystallization.

| Possible Cause | Suggested Solution | | The colored impurity has similar solubility to the product. | Treat the solution with activated carbon before recrystallization. See the detailed protocol below. | | Insufficient amount of activated carbon was used. | Increase the amount of activated carbon, but be aware that using an excessive amount can lead to loss of the desired product through adsorption. | | The color is inherent to an impurity that co-crystallizes. | A different purification technique, such as column chromatography, may be necessary. |

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Dissolution: In a flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., water or a 9:1 ethanol:water mixture) and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and swirl the flask. Gently heat the mixture back to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purity Assessment by HPLC (Adapted from D-Glucosamine Hydrochloride methods)

This is a general HPLC method that can be used as a starting point for assessing the purity of this compound. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate) and acetonitrile. The exact ratio may need to be optimized.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV detector at a low wavelength (e.g., 195-210 nm) or a Corona Charged Aerosol Detector (CAD)
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_filtration Filtration cluster_crystallization Crystallization & Isolation crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product add_carbon Add Activated Carbon dissolved_product->add_carbon If colored hot_filtration Hot Filtration dissolved_product->hot_filtration If not colored heat_stir Heat and Stir add_carbon->heat_stir decolorized_solution Decolorized Solution heat_stir->decolorized_solution decolorized_solution->hot_filtration filtrate Clear Filtrate hot_filtration->filtrate cool_solution Cool Solution filtrate->cool_solution collect_crystals Collect Crystals cool_solution->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_oiling_out Oiling Out cluster_low_yield Low Yield cluster_colored_product Colored Product start Purification Issue oiling_out Product Oils Out start->oiling_out low_yield Low Product Recovery start->low_yield colored_product Product Remains Colored start->colored_product change_solvent Use More Polar Solvent oiling_out->change_solvent slow_cooling Cool Slowly oiling_out->slow_cooling seed_crystals Use Seed Crystals oiling_out->seed_crystals less_solvent Minimize Hot Solvent low_yield->less_solvent chill_thoroughly Chill Thoroughly Before Filtration low_yield->chill_thoroughly preheat_funnel Preheat Filtration Apparatus low_yield->preheat_funnel activated_carbon Use Activated Carbon colored_product->activated_carbon column_chromatography Consider Column Chromatography colored_product->column_chromatography

Caption: Troubleshooting guide for common issues in this compound purification.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for D-Glucosamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the quantification of D-Glucosamine and its derivatives, such as D-Glucosamine Oxime Hydrochloride. The following sections detail the experimental protocols and performance data from various validated methods, offering a baseline for laboratory implementation and comparison.

Comparison of Validated HPLC Method Performance

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters for HPLC methods include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The table below summarizes these parameters from several published methods for D-Glucosamine hydrochloride, which provide a strong reference for the analysis of its oxime derivative.

Parameter Method 1 (HILIC-ELSD) [1][2]Method 2 (RP-HPLC-UV) [3]Method 3 (RP-HPLC-UV, Direct) [4][5]Method 4 (Pre-column Derivatization with NBD-F) [6][7]
Linearity Range 0.4 - 2.5 mg/mL30 - 450 µg/mL1.0 - 3.0 g/L1.0 - 500.0 mg/L
Correlation Coefficient (r²) Not Specified0.9990.99950.9999
Accuracy (% Recovery) Not Specified98.0 - 102.0%98.0 - 102.0%97.2 - 102.6%
Precision (%RSD) Intra-day: 0.3%, Inter-day: 0.5%[2]< 2.0%[5]< 2.0%[5]0.4 - 1.5%[6][7]
Limit of Detection (LOD) 20 µg/mL[1][2]0.1 µg/mL0.05 µg/mL[4]0.02 mg/L[6][7]
Limit of Quantification (LOQ) 80 µg/mL[1][2]0.5 µg/mL[3]Not Specified0.06 mg/L[6][7]

Detailed Experimental Protocols

A detailed methodology is crucial for the replication of results. Below is a representative experimental protocol for a validated RP-HPLC-UV method.

Representative RP-HPLC-UV Method for D-Glucosamine Quantification[3][5][6]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5.0 µm)[3].

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 55:45 v/v), with the pH adjusted to 3.0[3]. An alternative is 10 mM ammonium (B1175870) dihydrogen phosphate and acetonitrile (95:5, v/v)[5].

  • Flow Rate: 0.6 mL/min[3].

  • Detection Wavelength: 195 nm[3][8].

  • Injection Volume: 20 µL[8].

  • Sample Preparation: A known weight of the sample is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm membrane filter before injection[1].

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method, ensuring it meets the standards for accuracy, precision, and reliability.

HPLC_Validation_Workflow start Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow of HPLC Method Validation.

Logical Relationships of Validation Parameters

The validation parameters are interconnected and collectively establish the reliability of the analytical method. The diagram below shows the logical hierarchy and relationship between these key validation characteristics.

Validation_Parameters_Relationship validated_method Reliable & Validated Method accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision specificity Specificity validated_method->specificity linearity Linearity validated_method->linearity robustness Robustness validated_method->robustness loq LOQ accuracy->loq lod LOD precision->lod precision->loq range Range linearity->range

Caption: Interrelationship of HPLC Validation Parameters.

References

A Comparative Guide to D-Glucosamine Oxime Hydrochloride and Other Glucosamine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Chemical Properties, Biological Activity, and Therapeutic Potential

Glucosamine (B1671600) and its derivatives are widely investigated for their therapeutic potential, particularly in the management of osteoarthritis and other inflammatory conditions. While D-Glucosamine Hydrochloride, Glucosamine Sulfate (B86663), and N-Acetyl-D-glucosamine have been the subject of extensive research, newer derivatives such as D-Glucosamine Oxime Hydrochloride are emerging as compounds of interest. This guide provides a comprehensive comparison of this compound with other prominent glucosamine derivatives, supported by available experimental data to inform researchers, scientists, and drug development professionals.

Chemical Properties and Structure

The fundamental difference between these glucosamine derivatives lies in the substituent at the C1 or C2 position of the glucosamine molecule. These structural variations influence their chemical properties, stability, and ultimately, their biological activity. This compound is characterized by an oxime functional group (=N-OH) at the C1 position, which is expected to alter its reactivity and membrane permeability compared to other derivatives.[1]

DerivativeChemical FormulaMolecular Weight ( g/mol )Key Structural Feature
This compoundC₆H₁₅ClN₂O₅230.65Oxime group at C1
D-Glucosamine HydrochlorideC₆H₁₄ClNO₅215.63Amine group at C2, hydrochloride salt
D-Glucosamine Sulfate(C₆H₁₃NO₅)₂SO₄456.42Amine group at C2, sulfate salt
N-Acetyl-D-glucosamineC₈H₁₅NO₆221.21Acetylated amine group at C2

Biological Activity and Performance: A Comparative Overview

The therapeutic efficacy of glucosamine derivatives is primarily attributed to their role in the biosynthesis of glycosaminoglycans (GAGs), essential components of cartilage, and their anti-inflammatory and antioxidant properties. This section compares the performance of this compound with other derivatives based on available in vitro and in vivo data.

Anti-inflammatory and Chondroprotective Effects

Inflammation and cartilage degradation are hallmarks of osteoarthritis. The ability of glucosamine derivatives to mitigate these processes is a key indicator of their therapeutic potential.

D-Glucosamine Hydrochloride and Sulfate: Both have demonstrated anti-inflammatory and chondroprotective effects. They can inhibit the production of inflammatory mediators such as nitric oxide (NO) and matrix metalloproteinases (MMPs) in chondrocytes.[2][3][4][5] For instance, glucosamine hydrochloride at a concentration of 100 µg/ml has been shown to suppress prostaglandin (B15479496) E2 (PGE2) production and partly suppress NO production in IL-1β stimulated chondrocytes.[5] Similarly, glucosamine sulfate has been found to inhibit IL-1β-induced MMP-13 gene expression in human articular chondrocytes.[2]

N-Acetyl-D-glucosamine (GlcNAc): Studies suggest that GlcNAc also possesses chondroprotective and anti-inflammatory properties. Intra-articular administration of GlcNAc has been shown to reduce cartilage degradation and suppress synovitis in an experimental osteoarthritis model in rabbits.[6]

This compound: While direct comparative studies are limited, the unique oxime functional group suggests potential for distinct biological activities.[1] It is hypothesized to modulate biological pathways involved in inflammation.[1] Further research is needed to quantify its specific anti-inflammatory and chondroprotective efficacy in comparison to other derivatives.

Below is a DOT script visualizing a simplified signaling pathway of inflammation in chondrocytes, which can be targeted by glucosamine derivatives.

G IL-1β IL-1β NF-κB Pathway NF-κB Pathway IL-1β->NF-κB Pathway Activates iNOS, COX-2, MMPs iNOS, COX-2, MMPs NF-κB Pathway->iNOS, COX-2, MMPs Upregulates Inflammation & Cartilage Degradation Inflammation & Cartilage Degradation iNOS, COX-2, MMPs->Inflammation & Cartilage Degradation Promotes Glucosamine Derivatives Glucosamine Derivatives Glucosamine Derivatives->NF-κB Pathway Inhibits

Caption: Simplified inflammatory pathway in chondrocytes.

Antioxidant Activity

Oxidative stress contributes to the pathogenesis of osteoarthritis. The antioxidant capacity of glucosamine derivatives is therefore a relevant parameter for comparison.

D-Glucosamine Hydrochloride: In vitro studies have demonstrated its antioxidant potential. It exhibits superoxide (B77818) and hydroxyl radical scavenging activity.[7] For example, at a concentration of 0.8 mg/mL, it showed an 83.74% scavenging effect on superoxide radicals.[7]

Glucosamine-Zinc(II) Complex: A derivative of glucosamine, this complex has shown enhanced DPPH radical scavenging activity and reducing power compared to glucosamine alone, indicating that metal chelation can improve antioxidant capacity.[8]

This compound: The antioxidant properties of the oxime derivative have not been extensively reported. However, the presence of the oxime group could potentially contribute to its radical scavenging capabilities. Comparative studies are necessary to confirm this.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are summaries of common protocols used to assess the performance of glucosamine derivatives.

In Vitro Chondrocyte Culture and Stimulation
  • Cell Source: Primary chondrocytes isolated from articular cartilage (e.g., human, bovine, canine) or chondrocyte cell lines.[2][5][9]

  • Culture Conditions: Cells are typically cultured in monolayer or in a 3D matrix (e.g., alginate or agarose (B213101) gels) to mimic the native cartilage environment.[9]

  • Stimulation: To induce an inflammatory and catabolic state, chondrocytes are often stimulated with pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS).[2][3]

  • Treatment: Glucosamine derivatives are added to the culture medium at various concentrations.

  • Analysis:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess assay.[3][5]

    • Prostaglandin E2 (PGE2) Production: Quantified using ELISA kits.[5]

    • Matrix Metalloproteinase (MMP) Activity/Expression: Assessed by gelatin zymography for activity or RT-PCR/ELISA for gene/protein expression.[2][5]

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of key anabolic (e.g., aggrecan, collagen type II) and catabolic (e.g., MMPs, ADAMTSs) genes.[2]

The following DOT script illustrates a general workflow for in vitro testing of glucosamine derivatives on chondrocytes.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Isolate Chondrocytes Isolate Chondrocytes Culture in Monolayer/3D Matrix Culture in Monolayer/3D Matrix Isolate Chondrocytes->Culture in Monolayer/3D Matrix Stimulate with IL-1β/LPS Stimulate with IL-1β/LPS Culture in Monolayer/3D Matrix->Stimulate with IL-1β/LPS Treat with Glucosamine Derivative Treat with Glucosamine Derivative Stimulate with IL-1β/LPS->Treat with Glucosamine Derivative Measure NO, PGE2 Measure NO, PGE2 Treat with Glucosamine Derivative->Measure NO, PGE2 Assess MMP Activity Assess MMP Activity Measure NO, PGE2->Assess MMP Activity Analyze Gene Expression Analyze Gene Expression Assess MMP Activity->Analyze Gene Expression

Caption: In vitro chondrocyte experiment workflow.

In Vivo Models of Osteoarthritis
  • Animal Models: Commonly used models include surgically induced osteoarthritis (e.g., anterior cruciate ligament transection - ACLT in rabbits or rats) or chemically induced arthritis.[6][10]

  • Administration: Glucosamine derivatives are administered orally, intramuscularly, or intra-articularly.[6]

  • Evaluation:

    • Histopathological Analysis: Joint tissues are collected, sectioned, and stained (e.g., with Safranin O) to assess cartilage structure, cell morphology, and proteoglycan content.

    • Biomarker Analysis: Serum or synovial fluid levels of cartilage degradation and synthesis markers (e.g., CTX-II, CPII) are measured by ELISA.[10]

    • Behavioral Tests: In rodent models, pain and joint function can be assessed through various behavioral tests.

Conclusion

D-Glucosamine Hydrochloride, Glucosamine Sulfate, and N-Acetyl-D-glucosamine have demonstrated varying degrees of efficacy in preclinical and clinical studies, primarily through their anti-inflammatory, antioxidant, and chondroprotective actions. This compound represents a novel derivative with potential for unique biological activities due to its oxime functional group. However, the current body of literature lacks sufficient experimental data to definitively compare its performance against the more established glucosamine derivatives.

For researchers and drug development professionals, this highlights a significant opportunity for further investigation into the therapeutic potential of this compound. Rigorous in vitro and in vivo comparative studies are warranted to elucidate its mechanism of action and to quantify its efficacy and safety profile relative to other glucosamine compounds. Such research will be instrumental in determining its potential as a next-generation therapeutic for osteoarthritis and other inflammatory joint diseases.

References

A Comparative Guide to Monosaccharide Derivatization: Phenylisothiocyanate (PITC) vs. 1-Phenyl-3-methyl-5-pyrazolone (PMP)

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two common pre-column derivatization agents for the analysis of monosaccharides by High-Performance Liquid Chromatography (HPLC): Phenylisothiocyanate (PITC) and 1-Phenyl-3-methyl-5-pyrazolone (PMP).

Introduction

The quantitative analysis of monosaccharides is crucial in various fields, including glycobiology, pharmaceutical development, and food science. Due to the lack of a strong chromophore, most monosaccharides cannot be sensitively detected by UV-Vis spectrophotometry. Derivatization of the sugar molecule with a UV-active or fluorescent tag is therefore a common strategy to enhance detection.[1] This guide focuses on a comparative evaluation of two such derivatization agents: Phenylisothiocyanate (PITC) and 1-Phenyl-3-methyl-5-pyrazolone (PMP).

Initially, a comparison between D-Glucosamine Oxime Hydrochloride and Phenylisothiocyanate was intended. However, a comprehensive literature review revealed that this compound is a chemical compound itself and not typically used as a derivatization agent for the analysis of other monosaccharides. The principle of oxime formation, however, is a valid derivatization strategy, primarily for gas chromatography. In contrast, PITC and PMP are well-established derivatizing agents for HPLC analysis of monosaccharides, making a comparison between them highly relevant for the intended audience.

Chemical Principles of Derivatization

Phenylisothiocyanate (PITC) , also known as Edman's reagent, reacts with the primary amino group of amino sugars under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative. This reaction is well-established for amino acid analysis and has been extended to amino sugars. The reaction with neutral monosaccharides is less common and not as straightforward. For amino sugars, the reaction can sometimes be accompanied by the formation of secondary products due to the cyclization of the PTC-hexosamines.[2]

1-Phenyl-3-methyl-5-pyrazolone (PMP) reacts with the reducing end of carbohydrates under mild alkaline conditions.[3] The reaction proceeds on the aldehyde group of the sugar, where two molecules of PMP react with one aldehyde group to form a stable bis-PMP-sugar derivative.[4] This method is applicable to a wide range of reducing monosaccharides, including neutral, amino, and acidic sugars.[5][6]

Performance Comparison: PITC vs. PMP

The selection of a derivatization agent depends on several factors, including the type of monosaccharides to be analyzed, the required sensitivity, and the available analytical instrumentation. The following table summarizes the key performance characteristics of PITC and PMP based on available literature.

FeaturePhenylisothiocyanate (PITC)1-Phenyl-3-methyl-5-pyrazolone (PMP)
Target Monosaccharides Primarily amino sugars and amino sugar alcohols.[2] Less common for neutral sugars.Wide range of reducing sugars including neutral, amino, and acidic monosaccharides.[5][7]
Reaction Conditions Alkaline pH, room temperature to 80°C.[2]Mildly alkaline conditions (pH ~8), 70-80°C for 30-120 min.[7][8]
Reaction By-products Can form secondary products with amino sugars through cyclization.[2]Generally forms a single derivative for each reducing sugar.[9]
Derivative Stability PTC-amino acid derivatives are generally stable.[10] PTC-amino sugar stability can be influenced by conditions.[2]PMP-derivatives are stable for several days at 4°C.[11]
Detection Method UV (254 nm).[2]UV (245-250 nm) or Mass Spectrometry (MS).[3][11]
Sensitivity (LOD/LOQ) High sensitivity for amino sugars, reported as < 10 pmol.[2]Very high sensitivity, especially with MS detection (femtomole to attomole range).[5][12] With UV detection, LODs are in the low µg/mL or pmol range.[4][6]
Sample Preparation Requires removal of excess reagent, often by solvent extraction.[2]Excess reagent is typically removed by chloroform (B151607) extraction.[5]

Experimental Protocols

Phenylisothiocyanate (PITC) Derivatization of Amino Sugars (Adapted from Anumula, 1991)[2]
  • Sample Preparation: Dry the amino sugar standard or sample (approximately 1-10 nmol) in a reaction vial.

  • Derivatization:

  • Reagent Removal:

    • Dry the sample completely under vacuum to remove excess PITC and triethylamine.

  • Sample Reconstitution:

    • Dissolve the dried PTC-amino sugar derivative in a suitable volume of the initial mobile phase for HPLC analysis.

1-Phenyl-3-methyl-5-pyrazolone (PMP) Derivatization of Monosaccharides (Adapted from Xu et al., 2017)[5]
  • Sample Preparation: Place 50 µL of the monosaccharide standard mixture or sample solution into a reaction vial.

  • Derivatization:

    • Add 200 µL of a 0.2 M PMP solution in methanol.

    • Add 200 µL of aqueous ammonia (B1221849) solution (28-30%).

    • Seal the vial and incubate at 70°C for 30 minutes in a water bath.

  • Drying: Cool the reaction mixture to room temperature and dry completely by vacuum centrifugation.

  • Reconstitution and Extraction:

    • Reconstitute the dried sample in 500 µL of water.

    • Add 500 µL of chloroform and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Carefully collect the upper aqueous layer containing the PMP-derivatized monosaccharides. Repeat the chloroform wash twice.

  • Analysis: The aqueous layer is ready for injection into the HPLC system.

Visualizations

Signaling Pathways and Experimental Workflows

PITC_Reaction cluster_reactants Reactants AminoSugar Amino Sugar (e.g., Glucosamine) PTC_Derivative Phenylthiocarbamyl (PTC) Derivative AminoSugar->PTC_Derivative reacts with PITC Phenylisothiocyanate (PITC) PITC->PTC_Derivative Base Alkaline pH (e.g., Triethylamine)

Caption: Reaction scheme for the derivatization of an amino sugar with PITC.

PMP_Reaction cluster_reactants Reactants ReducingSugar Reducing Sugar (Aldehyde form) PMP_Derivative bis-PMP Derivative ReducingSugar->PMP_Derivative reacts with (2 eq.) PMP 1-Phenyl-3-methyl-5-pyrazolone (PMP) PMP->PMP_Derivative Base Mild Alkaline pH (e.g., Ammonia) PITC_Workflow Start Start: Amino Sugar Sample Derivatization Derivatization: Add PITC and Triethylamine Incubate at RT Start->Derivatization Drying1 Drying: Vacuum Centrifugation Derivatization->Drying1 Reconstitution Reconstitution: Dissolve in Mobile Phase Drying1->Reconstitution HPLC HPLC Analysis: UV Detection (254 nm) Reconstitution->HPLC PMP_Workflow Start Start: Monosaccharide Sample Derivatization Derivatization: Add PMP and Ammonia Incubate at 70°C Start->Derivatization Drying Drying: Vacuum Centrifugation Derivatization->Drying Extraction Reconstitution & Extraction: Add Water and Chloroform Collect Aqueous Layer Drying->Extraction HPLC HPLC Analysis: UV (245 nm) or MS Detection Extraction->HPLC

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for D-Glucosamine and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of D-Glucosamine, with a focus on D-Glucosamine Hydrochloride. While specific data for D-Glucosamine Oxime Hydrochloride is not extensively available in the public domain, the methods described herein are based on the analysis of the D-Glucosamine moiety and are therefore considered highly relevant and applicable. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as accuracy, precision, and experimental complexity.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of various analytical methods for the determination of D-Glucosamine Hydrochloride in terms of accuracy (recovery %) and precision (Relative Standard Deviation, RSD %).

Analytical MethodAccuracy (% Recovery)Precision (% RSD)Key Features & Considerations
High-Performance Liquid Chromatography (HPLC)
- with UV Detector98.0% - 102.0%[1]< 2.0%[1]Direct, simple, and specific. Wavelength selection is critical (typically low UV, e.g., 194-195 nm).[1][2]
- with UV Detector (Stability-Indicating)98.9% - 100.5%[2][3]1.1%[2][3]Can separate glucosamine (B1671600) from degradation products.[2]
- with Pre-column Derivatization (UV/Fluorescence)94.09% - 114.15%[4]0.38% - 5.29%[4]Increases sensitivity and specificity but adds complexity to sample preparation.[4]
- with Corona Charged Aerosol Detector (CAD)Not explicitly stated, but method validated< 4.0% (intra- and inter-day)[5]Does not require derivatization and can separate from salts.[5]
- with Refractive Index (RI) DetectorNot explicitly stated, but method validatedNot explicitly statedUseful when the analyte has no strong UV chromophore.[6]
- with Evaporative Light Scattering Detector (ELSD)Not explicitly stated, but method validatedNot explicitly statedGood for non-volatile analytes without UV absorbance; better separation than UV for complex matrices.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy 98% - 100%[8]Intra-day: 0.43%, Inter-day: 1.29%[8]Green, rapid, and economical method. Requires solid-state analysis (KBr pellet).[8]
UV-Visible Spectrophotometry 80.0% - 110%[9]< 0.2%[9]Simple and cost-effective. May require derivatization or complexation to enhance specificity and sensitivity.[9][10][11]
Enzymatic Assay Not explicitly stated, but method validatedNot explicitly statedHighly specific for D-glucosamine. The assay measures the stoichiometric formation of NADPH.[12]
Titrimetric Method Purity determined to be 95.31% - 100%[13]Not explicitly statedA classical and cost-effective method, suitable for assaying bulk material.[13]

Experimental Protocols

Below are detailed methodologies for two commonly employed analytical techniques for D-Glucosamine Hydrochloride determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for its accuracy and specificity in determining glucosamine in pharmaceutical formulations.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Analytical column: Alltima C18 (250 mm × 4.6 mm i.d., 5 µm) or Phenomenex Luna amino column (150 mm x 4.6 mm, i.d., 5 µm particle size).[1][2]

Reagents:

  • Mobile Phase: A mixture of 10 mM ammonium (B1175870) dihydrogen phosphate (B84403) and acetonitrile (B52724) (95:5, v/v) or acetonitrile-phosphate buffer (75:25, v/v, pH 7.50).[1][2]

  • Standard Solution: A known concentration of D-Glucosamine Hydrochloride reference standard prepared in the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method.

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min or 1.5 mL/min.[1][2]

  • Detection Wavelength: 194 nm or 195 nm.[1][2]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 35°C).[14]

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solutions.

  • Quantify the this compound in the sample by comparing its peak area with that of the standard solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

This is a green analytical method that is simple, rapid, and does not require the use of toxic solvents.[8]

Instrumentation:

  • Fourier-Transform Infrared Spectrophotometer.

  • KBr press for pellet preparation.

Reagents:

  • Potassium Bromide (KBr), spectroscopy grade.

  • D-Glucosamine Hydrochloride reference standard.

Procedure:

  • Standard Preparation: Prepare a series of KBr pellets containing known concentrations of the D-Glucosamine Hydrochloride standard (e.g., 2-7% w/w).[8]

  • Sample Preparation: Prepare a KBr pellet with a known weight of the sample containing this compound.

  • Measurement:

    • Record the FTIR spectra for all standard and sample pellets in the mid-infrared region.

    • Measure the absorbance of the characteristic amine group peaks around 3309 cm⁻¹ and 3356 cm⁻¹.[8]

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard pellets against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams illustrate a typical experimental workflow for HPLC analysis and the logical process for selecting an appropriate analytical method.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result prep_std Prepare Standard Solution equilibration System Equilibration prep_std->equilibration prep_sample Prepare Sample Solution prep_sample->equilibration injection Inject Standard & Sample equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification final_result Final Concentration quantification->final_result

Caption: General experimental workflow for HPLC analysis.

MethodSelection start Start: Need to Analyze D-Glucosamine Oxime HCl high_accuracy High Accuracy & Precision Required? start->high_accuracy complex_matrix Complex Sample Matrix? high_accuracy->complex_matrix Yes titration Select Titrimetric Method (for bulk assay) high_accuracy->titration No green_method Is a 'Green' Method Preferred? complex_matrix->green_method No hplc Select HPLC Method (UV, CAD, ELSD) complex_matrix->hplc Yes ftir Select FTIR Spectroscopy green_method->ftir Yes uv_vis Select UV-Vis Spectrophotometry (with derivatization) green_method->uv_vis No

Caption: Decision tree for analytical method selection.

References

comparative study of D-Glucosamine Oxime Hydrochloride and D-Glucosamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing quest for effective therapeutic agents for osteoarthritis (OA), a detailed comparative analysis of D-Glucosamine Sulfate (B86663) and a promising but less studied derivative, D-Glucosamine Oxime Hydrochloride, is presented. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data.

This comparative guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds.

Chemical Properties: A Head-to-Head Comparison

A fundamental understanding of the chemical properties of this compound and D-Glucosamine Sulfate is crucial for interpreting their biological activities and potential therapeutic applications.

PropertyThis compoundD-Glucosamine Sulfate
Molecular Formula C₆H₁₄N₂O₅·HCl[1](C₆H₁₃NO₅)₂SO₄
Molecular Weight 230.65 g/mol [1]456.42 g/mol
Appearance White to off-white crystalline powder[1]White crystalline powder
Key Functional Group Oxime (-C=N-OH)Sulfate (-OSO₃H)
Reactivity The oxime functional group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.[1]The sulfate group is thought to contribute to the compound's biological activity.

Biological Activity and Efficacy: An Evidence-Based Examination

While both compounds are derivatives of D-glucosamine and are investigated for their potential in managing osteoarthritis, their biological effects and the extent of scientific evidence supporting their use differ significantly.

D-Glucosamine Sulfate: The Established Chondroprotective Agent

D-Glucosamine Sulfate is a widely studied compound for the management of osteoarthritis.[2][3] It is a natural component of glycosaminoglycans (GAGs) in the cartilage matrix and synovial fluid.[4][5] The proposed mechanism of action for D-Glucosamine Sulfate involves serving as a building block for the synthesis of GAGs, which are essential for cartilage structure and function.[3]

Numerous studies have indicated that D-Glucosamine Sulfate can alleviate pain and improve joint function in individuals with osteoarthritis.[2] Furthermore, it has been shown to possess anti-inflammatory properties by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses.[6] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).[6][7]

This compound: A Derivative with Untapped Potential

This compound is a derivative of glucosamine (B1671600) where the aldehyde group is converted to an oxime. This modification enhances its chemical reactivity, making it a valuable tool in medicinal chemistry for the synthesis of novel compounds.[1] While less studied than its sulfate counterpart, it is recognized for its potential in the development of new therapeutic agents for osteoarthritis and other joint-related disorders.[1][8] Researchers have noted its ability to modulate biological pathways, which could lead to innovative treatments for inflammatory conditions.[1] Although direct evidence is limited, the anti-inflammatory effects of other glucosamine derivatives, which also involve the inhibition of the NF-κB pathway, suggest a potential mechanism of action for this compound.[9][10]

Comparative Experimental Data

A direct comparative study on the effects of glucosamine hydrochloride and glucosamine sulfate on cartilage degradation provides valuable insights into their relative efficacy.

Table 2: Comparative Effects on Cartilage Degradation in Porcine Cartilage Explants Induced by IL-1β

TreatmentInhibition of Hyaluronic Acid (HA) Release (%)Inhibition of Sulfated Glycosaminoglycan (s-GAG) Release (%)Inhibition of MMP-2 Activity (%)
Glucosamine Sulfate Highest Inhibitory EffectHighest Inhibitory EffectHighest Inhibitory Effect
Glucosamine HCl Inhibitory Effect (less than sulfate)Inhibitory Effect (less than sulfate)Inhibitory Effect

Data summarized from a study by Tannis et al. (2009).[11]

This study demonstrated that while both glucosamine hydrochloride and sulfate exhibited chondroprotective effects, glucosamine sulfate was more potent in inhibiting the release of key markers of cartilage degradation.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding.

Caption: The NF-κB signaling pathway and the inhibitory action of glucosamine.

Experimental_Workflow cluster_preparation 1. Cell/Tissue Preparation cluster_treatment 2. Treatment cluster_analysis 3. Analysis Isolation Isolate Chondrocytes or Cartilage Explants Culture Culture in appropriate medium Isolation->Culture Stimulation Stimulate with IL-1β (to induce inflammation) Culture->Stimulation Compound_Addition Add Test Compounds: D-Glucosamine Oxime HCl D-Glucosamine Sulfate Control Stimulation->Compound_Addition Supernatant_Collection Collect Supernatant Compound_Addition->Supernatant_Collection Cell_Lysis Lyse Cells Compound_Addition->Cell_Lysis Supernatant_Analysis Analyze Supernatant: - GAG release (DMMB assay) - Cytokine levels (ELISA) - MMP activity (Zymography) Supernatant_Collection->Supernatant_Analysis Cell_Lysate_Analysis Analyze Cell Lysate: - Gene expression (RT-PCR) - Protein expression (Western Blot) Cell_Lysis->Cell_Lysate_Analysis

Caption: A typical in vitro workflow for evaluating chondroprotective agents.

Logical_Relationship Glucosamine Glucosamine Oxime_Formation Oxime Formation (+ Hydroxylamine) Glucosamine->Oxime_Formation D_Glucosamine_Oxime_HCl D-Glucosamine Oxime Hydrochloride Oxime_Formation->D_Glucosamine_Oxime_HCl Medicinal_Chemistry Medicinal Chemistry (Further Modification) D_Glucosamine_Oxime_HCl->Medicinal_Chemistry Reactive Intermediate Novel_Therapeutics Novel Therapeutic Agents (e.g., for Osteoarthritis) Medicinal_Chemistry->Novel_Therapeutics Leads to

Caption: this compound as a synthetic intermediate.

Experimental Protocols

Preparation of D-Glucosamine Hydrochloride from Chitin (B13524) (Representative Protocol)

This protocol describes a general method for the hydrolysis of chitin to produce D-glucosamine hydrochloride.

  • Decalcification: Cleaned and dried chitin-rich material (e.g., crab shells) is ground to a fine powder. The powder is treated with an excess of dilute hydrochloric acid (approximately 6 N) until the cessation of effervescence to remove calcium carbonate. The resulting material is filtered, washed with water until neutral, and dried.

  • Hydrolysis: The dried, decalcified chitin is added to concentrated hydrochloric acid. The mixture is heated (e.g., on a boiling water bath) with stirring for several hours to facilitate hydrolysis.

  • Decolorization and Filtration: After hydrolysis, the solution is diluted with water and treated with activated carbon (e.g., Norit) to remove pigments and other impurities. The solution is then filtered to remove the activated carbon and any remaining solids.

  • Crystallization: The filtrate is concentrated under reduced pressure. The concentrated solution is then treated with a suitable solvent (e.g., 95% ethanol) to induce crystallization of D-glucosamine hydrochloride.

  • Isolation and Drying: The crystalline product is collected by filtration, washed with the crystallization solvent, and dried to yield D-glucosamine hydrochloride.

In Vitro Evaluation of Chondroprotective Effects

This protocol outlines a general procedure for assessing the effects of glucosamine derivatives on cartilage explants.

  • Cartilage Explant Culture: Full-thickness articular cartilage is harvested from a suitable source (e.g., porcine femoral condyles) under sterile conditions. Cartilage discs of a standardized size are created and placed in a 96-well plate with culture medium.

  • Treatment: The cartilage explants are pre-incubated with the test compounds (this compound or D-Glucosamine Sulfate) at various concentrations for a specified period (e.g., 24 hours).

  • Inflammatory Challenge: After pre-incubation, an inflammatory stimulus, such as interleukin-1 beta (IL-1β), is added to the culture medium to induce cartilage degradation.

  • Incubation: The explants are incubated for a defined period (e.g., 48-72 hours) to allow for matrix degradation to occur.

  • Analysis of Conditioned Media:

    • Glycosaminoglycan (GAG) Release: The amount of sulfated GAGs released into the medium is quantified using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.

    • Matrix Metalloproteinase (MMP) Activity: The activity of MMPs (e.g., MMP-2, MMP-9) in the conditioned medium is assessed by gelatin zymography.

    • Cytokine and Prostaglandin E₂ (PGE₂) Levels: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and PGE₂ are measured using specific enzyme-linked immunosorbent assays (ELISAs).

  • Analysis of Cartilage Explants:

    • Cell Viability: Chondrocyte viability within the explants can be assessed using live/dead staining assays.

    • Gene Expression: RNA is extracted from the chondrocytes, and the expression levels of key anabolic and catabolic genes are determined by real-time polymerase chain reaction (RT-PCR).

Conclusion

D-Glucosamine Sulfate is a well-researched compound with demonstrated chondroprotective and anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway. In contrast, this compound is a promising but understudied derivative. Its enhanced reactivity makes it an attractive starting point for the synthesis of novel anti-inflammatory agents. While direct comparative data is scarce, the existing evidence for other glucosamine derivatives suggests that this compound may also exert its effects through the modulation of inflammatory pathways. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound in the context of osteoarthritis and other inflammatory joint diseases. This guide provides a foundational framework for researchers to build upon in their efforts to develop next-generation therapies for joint health.

References

A Comparative Guide to the Inter-Laboratory Validation of D-Glucosamine Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical method validation data for the analysis of D-Glucosamine Hydrochloride, a closely related compound to D-Glucosamine Oxime Hydrochloride. The data presented is compiled from various studies that have developed and validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of glucosamine (B1671600) in different matrices. While a direct inter-laboratory validation study for this compound was not identified, the principles and methodologies are highly transferable and provide a strong benchmark for assessing analytical performance.

Comparative Analysis of Validated HPLC Methods

The following tables summarize the performance characteristics of different HPLC methods validated for the analysis of D-Glucosamine Hydrochloride. These parameters are crucial for ensuring the reliability, accuracy, and reproducibility of the analytical method across different laboratories.

Table 1: Linearity and Range of Validated HPLC Methods

Method Linearity Range (mg/mL) Correlation Coefficient (r²) Reference
HPLC with UV Detection1.88 to 5.620.9998[1][2]
HPLC-ELSD0.4 to 2.5Not Reported[3]
HPLC with Pre-column Derivatization (NBD-F)0.001 to 0.50.9999[4][5]
HPLC-RI10–200 μg/mL>0.99[6]

Table 2: Accuracy and Precision of Validated HPLC Methods

Method Accuracy (% Recovery) Precision (RSD %) Reference
HPLC with UV Detection98.9 to 100.51.1 (Intra-day)[1][2]
HPLC-ELSD100.6 to 101.0 (Glucosamine HCl)1.39 (Intra-day)[3]
HPLC with Pre-column Derivatization (NBD-F)97.2 to 102.60.4 to 1.5[4][5]
HPLC-RINot explicitly stated, but intra- and inter-day RSDs were < 4%< 4.0[6]
HPLC with Direct Determination99.0 (100% spike), 101 (150% spike)2.1 (100% spike), 2.3 (150% spike)[2]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) of Validated HPLC Methods

Method LOD (mg/mL) LOQ (mg/mL) Reference
HPLC with UV Detection0.0370.149[1][2]
HPLC-ELSD0.020.08[3]
HPLC with Pre-column Derivatization (NBD-F)0.000020.00006[4][5]
HPLC-RI1.8 µg/mL5.49 µg/mL[7]

Experimental Protocols

Detailed methodologies are essential for the successful transfer and validation of an analytical method between laboratories. Below are summaries of typical experimental protocols for the HPLC analysis of glucosamine.

HPLC Method with UV Detection
  • Column: Phenomenex Luna amino column (150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (75:25, v/v, pH 7.50).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV at 195 nm.[1]

  • Sample Preparation: Bulk drug or solid dosage forms are dissolved in a suitable solvent and diluted to fall within the linear range of the method.

HPLC Method with Evaporative Light Scattering Detection (ELSD)
  • Column: ZIC-HILIC column (150 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile, 30 mM ammonium (B1175870) formate, and water (77:20:3, v/v/v) at pH 4.5.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Injection Volume: 5 µL.[3]

  • Detector: Evaporative Light Scattering Detector (ELSD).[3]

HPLC Method with Pre-column Derivatization
  • Derivatizing Agent: 7-fluoro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-F).[4][5]

  • Mobile Phase: Acetonitrile, potassium dihydrogen phosphate (0.01 mol/L), and trifluoroacetic acid (350:649.74:0.26, volume ratio).[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 35°C.[4][5]

  • Detection: Fluorescence or UV-Vis detector, depending on the derivative's properties.

Visualizing the Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study, a critical process for establishing the robustness and reproducibility of an analytical method.

G cluster_0 Phase 1: Method Development & In-House Validation cluster_1 Phase 2: Protocol & Sample Preparation cluster_2 Phase 3: Inter-Laboratory Study Execution cluster_3 Phase 4: Statistical Analysis & Final Report A Method Development & Optimization B Single Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Establish System Suitability Criteria B->C D Develop Standardized Validation Protocol C->D Finalized Method E Prepare Homogeneous & Stable Samples D->E F Distribute Protocol & Samples to Participating Labs E->F G Each Lab Performs Analysis According to Protocol F->G Standardized Package H Data Collection & Reporting (Raw Data, Chromatograms, Results) G->H I Statistical Analysis of Data (Repeatability, Reproducibility - ANOVA) H->I Collected Data J Evaluation of Method Performance I->J K Final Validation Report & Method Acceptance J->K

Caption: Workflow for an Inter-Laboratory Validation Study.

This structured approach ensures that an analytical method is not only validated within a single laboratory but is also demonstrated to be robust and transferable, providing consistent and reliable results across different testing environments. This is a fundamental requirement for methods intended for use in quality control, regulatory submissions, and multi-site research studies.

References

A Comparative Guide to the Detection of D-Glucosamine Oxime Hydrochloride: Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of D-Glucosamine Oxime Hydrochloride and its parent compound, D-Glucosamine Hydrochloride. Understanding the specificity and selectivity of these methods is crucial for accurate analysis in research, quality control, and clinical settings. This document outlines established techniques for D-Glucosamine Hydrochloride and proposes a robust method for its oxime derivative, supported by data from analogous compounds.

Executive Summary

The detection of D-Glucosamine and its derivatives is essential for ensuring the quality and efficacy of pharmaceutical formulations and dietary supplements. While numerous methods exist for D-Glucosamine Hydrochloride, specific, validated protocols for this compound are less prevalent in the public domain. This guide details enzymatic and chromatographic techniques for the hydrochloride form and presents a well-established High-Performance Liquid Chromatography (HPLC) approach that can be readily adapted for the oxime derivative. The primary distinction in methodology lies in the potential for direct UV detection of the oxime, leveraging the chromophoric nature of the C=N-OH group, which may offer advantages in simplicity and specificity over methods requiring derivatization.

Data Presentation: Comparison of Detection Methods

The following tables summarize the key performance characteristics of common analytical methods for D-Glucosamine Hydrochloride and a proposed HPLC method for this compound.

Table 1: Performance Characteristics of D-Glucosamine Hydrochloride Detection Methods

MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key Interferences
Enzymatic Assay [1]Spectrophotometric (340 nm) measurement of NADPH produced from a series of enzymatic reactions.[1]4 - 80 µ g/assay [1]1.33 mg/L[1]Not SpecifiedOther hexosamines may interfere. Sample matrix effects.
HPLC-UV (without derivatization) [2]Reversed-phase chromatography with UV detection at low wavelength (193 nm).[2]Not Specified0.02 µg/mL (peak area)[2]Not SpecifiedCompounds with absorbance at 193 nm.
HPLC-UV (with NBD-F derivatization) [3]Pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) followed by reversed-phase HPLC with UV detection.[3]1.0 - 500.0 mg/L[3]0.02 mg/L[3]0.06 mg/L[3]Other primary and secondary amines in the sample matrix.
HPLC-ELSD Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection.0.4 - 2.5 mg/mL20 µg/mL80 µg/mLNon-volatile buffers and impurities.
FTIR Spectroscopy [4][5]Measurement of absorbance of the amine group peak in the mid-infrared region.[4][5]2 - 7% w/w[4][5]0.057% w/w[5]0.173% w/w[5]Excipients with overlapping IR absorption bands.

Table 2: Proposed Performance Characteristics for this compound Detection by HPLC-UV

MethodPrincipleProposed Linearity RangeEstimated Limit of Detection (LOD)Estimated Limit of Quantification (LOQ)Potential Interferences
HPLC-UV Reversed-phase chromatography with direct UV detection of the oxime functional group (approx. 210-240 nm).1 - 200 µg/mL~0.1 µg/mL~0.3 µg/mLCompounds with similar chromophores absorbing in the same UV region.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Enzymatic Assay for D-Glucosamine Hydrochloride

This method is based on the phosphorylation of D-Glucosamine by hexokinase (HK) and subsequent deamination of the resulting glucosamine-6-phosphate by glucosamine-6-phosphate deaminase (G6P-DH). The amount of NADPH formed is stoichiometric with the amount of D-glucosamine and is measured by the increase in absorbance at 340 nm.[1]

  • Wavelength: 340 nm

  • Cuvette: 1 cm light path

  • Temperature: 25°C

  • Final Volume: 2.34 mL

  • Sample Solution: 4-80 µg of D-glucosamine per cuvette[1]

Reaction Principle:

  • D-Glucosamine + ATP --(Hexokinase)--> D-Glucosamine-6-phosphate + ADP

  • D-Glucosamine-6-phosphate + NADP+ --(G6P-DH)--> 6-Phosphoglucono-δ-lactone + NADPH + H+

HPLC-UV Method for D-Glucosamine Hydrochloride (without derivatization)

This method allows for the direct determination of D-Glucosamine Hydrochloride in pharmaceutical formulations.

  • Column: Luna C18 (250 mm × 4.6 mm, 5µm)[2]

  • Mobile Phase: Sodium perchlorate (B79767) (50 mM, pH 6.5): acetonitrile (B52724) (99:1, v/v)[2]

  • Flow Rate: 0.8 mL/min[2]

  • Detection: UV at 193 nm[2]

  • Injection Volume: 6 µL[2]

  • Column Temperature: 20°C[2]

HPLC-UV Method for D-Glucosamine Hydrochloride (with NBD-F Derivatization)

This improved method offers high sensitivity for the detection of D-Glucosamine Hydrochloride in complex matrices like health foods.

  • Derivatization Reagent: 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)[3]

  • Column: Not specified in the abstract.

  • Mobile Phase: Acetonitrile, potassium dihydrogen phosphate (B84403) (0.01 mol/L), and trifluoroacetic acid (350:649.74:0.26, volume ratio)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: Not specified in the abstract, but typically in the visible range for NBD derivatives.

  • Column Temperature: 35°C[3]

Proposed HPLC-UV Method for this compound

Based on the known analytical chemistry of oximes and the commercial availability of this compound with purity assessed by HPLC, the following method is proposed. The oxime functional group (C=N-OH) provides a chromophore that allows for direct UV detection at a more selective wavelength than the parent amine.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate or acetate (B1210297) buffer, pH 4-6). An isocratic elution may also be suitable.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 220 nm (wavelength of maximum absorbance should be determined experimentally).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic assay workflow and the general HPLC analysis workflow.

Enzymatic_Assay_Workflow cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Sample Sample containing D-Glucosamine HCl Dilution Dilution to working concentration Sample->Dilution Reaction_Mix Reaction Mixture (Buffer, ATP, NADP+, HK, G6P-DH) Dilution->Reaction_Mix Incubation Incubation at 25°C Reaction_Mix->Incubation Spectrophotometer Measure Absorbance at 340 nm Incubation->Spectrophotometer Calculation Calculate Concentration based on NADPH produced Spectrophotometer->Calculation HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Sample (D-Glucosamine HCl or Oxime) Derivatization Derivatization (if required for HCl) Sample->Derivatization HPLC HPLC Injection Sample->HPLC Standard Standard Solution Standard->HPLC Derivatization->HPLC Column Chromatographic Separation (e.g., C18 column) HPLC->Column Detector Detection (UV or ELSD) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

References

Safety Operating Guide

Proper Disposal of D-Glucosamine Oxime Hydrochloride: A General Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when disposing of chemical waste. This guide provides essential information on the proper handling and disposal of D-Glucosamine Oxime Hydrochloride, emphasizing safety protocols and operational planning.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not found in publicly available databases. The information provided here is based on the general chemical properties of oximes and related compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions tailored to your location and facilities. Do not substitute disposal procedures for D-Glucosamine Hydrochloride for this compound , as the presence of the oxime functional group can alter the chemical's reactivity and hazardous properties.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear a lab coat and chemically resistant gloves (e.g., nitrile).
Respiratory Protection Use a dust mask or work in a well-ventilated area, such as a fume hood, to avoid inhaling dust.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Wash the affected area thoroughly with soap and water.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound should be treated as hazardous chemical waste. Follow these general steps in consultation with your EHS department:

  • Waste Identification and Classification:

    • Label the waste container clearly as "Hazardous Waste: this compound".

    • Include the chemical formula (C₆H₁₄N₂O₅·HCl) and any known hazard information.

    • Do not mix with other chemical waste unless specifically instructed to do so by your EHS department.

  • Containerization:

    • Use a compatible, leak-proof container with a secure lid.

    • Ensure the container is properly labeled with the contents and associated hazards.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container closed except when adding waste.

    • Store away from incompatible materials, particularly strong acids and oxidizing agents, as oximes can undergo exothermic reactions.[1]

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

Experimental Protocols Cited

This guidance is based on standard laboratory safety protocols and information on the chemical class of oximes. No specific experimental protocols for the disposal of this compound were found. The general principles of handling hazardous chemical waste are derived from regulatory guidelines such as those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Visualizing the Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.

cluster_prep Preparation & Identification cluster_contain Containment cluster_storage Storage & Segregation cluster_disposal Final Disposal start Start: Unused or Waste This compound identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe container Select Compatible, Leak-Proof Container ppe->container label_waste Label Container Clearly: - Chemical Name - Hazard Information container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store segregate Segregate from Incompatible Materials (e.g., strong acids, oxidizers) store->segregate contact_ehs Contact Institutional EHS for Waste Pickup segregate->contact_ehs documentation Complete Necessary Waste Disposal Forms contact_ehs->documentation end EHS Collects for Proper Disposal documentation->end

References

Personal protective equipment for handling D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling D-Glucosamine Oxime Hydrochloride in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent exposure when handling this compound. The following table summarizes the recommended PPE for routine laboratory operations.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes/Face Chemical Splash Goggles or Safety Glasses with Side ShieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles. A face shield may be appropriate for larger quantities or when there is a significant splash risk.[1][2][3]
Hands Chemical-Resistant Gloves (e.g., Nitrile)Gloves must be inspected before use and proper removal technique should be followed to avoid skin contact.[4][5] Dispose of contaminated gloves after use.
Body Laboratory CoatA standard lab coat is required to protect skin and clothing from contamination.[1]
Respiratory Dust Mask or RespiratorA NIOSH-approved dust mask (e.g., N95) or respirator should be used when handling the solid compound, especially if there is a potential for dust generation or if ventilation is inadequate.[1][4][6]

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is essential for safety. The following step-by-step procedure outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the solid compound to minimize inhalation of dust.[1][2]
  • Ensure that an eyewash station and safety shower are readily accessible.[2][7]
  • Keep the container tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][8]

2. Handling the Compound:

  • Don all required PPE as outlined in the table above before handling the chemical.
  • Avoid direct contact with skin, eyes, and clothing.[2]
  • Minimize the generation of dust when handling the solid.[2][9] Use techniques such as gentle scooping and careful transfer.
  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][7]

3. In Case of a Spill:

  • For a small spill, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8][9]
  • Do not allow the product to enter drains.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused or waste this compound should be treated as chemical waste.

  • Disposal Method: Dispose of the chemical waste and any contaminated lab supplies (e.g., gloves, weighing paper) through a licensed disposal company.[4] Do not dispose of it in the regular trash or down the drain.

  • Container Disposal: Empty containers should be triple-rinsed (if appropriate for the subsequent use or disposal of the container) and disposed of according to institutional and local regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation - Assess Risks - Don PPE - Verify Engineering Controls handling Handling - Work in Fume Hood - Minimize Dust - Avoid Contact prep->handling Proceed with Task storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area handling->storage If Not All Used spill Spill Response - Evacuate if Necessary - Control Spill - Decontaminate handling->spill If Spill Occurs decontaminate Decontamination - Clean Work Area - Doff PPE Correctly - Wash Hands handling->decontaminate Task Complete spill->decontaminate After Cleanup disposal Disposal - Collect in Labeled Container - Contact EHS - Use Licensed Vendor decontaminate->disposal Dispose of Waste

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.